Product packaging for (3S,4R)-4-aminooxan-3-ol hydrochloride(Cat. No.:CAS No. 1630815-44-9)

(3S,4R)-4-aminooxan-3-ol hydrochloride

Cat. No.: B3107947
CAS No.: 1630815-44-9
M. Wt: 153.61
InChI Key: GZXXMEFWSWRREY-TYSVMGFPSA-N
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Description

(3S,4R)-4-aminooxan-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B3107947 (3S,4R)-4-aminooxan-3-ol hydrochloride CAS No. 1630815-44-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-aminooxan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215941-06-3
Record name rac-(3R,4S)-4-aminooxan-3-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (3S,4R)-4-aminooxan-3-ol hydrochloride, a key chiral intermediate in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic and analytical strategies, and discuss its emerging role in the development of innovative therapeutics. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Aminotetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules and marketed drugs. Its non-planar, saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of amino and hydroxyl functional groups onto the THP ring, as seen in (3S,4R)-4-aminooxan-3-ol, further enhances its utility by providing key hydrogen bonding and salt-bridge forming capabilities. The specific trans stereochemistry of the amino and hydroxyl groups in this isomer offers a defined spatial arrangement of these functionalities, making it a valuable building block for the synthesis of complex and stereochemically defined pharmaceutical agents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
IUPAC Name (3S,4R)-4-aminooxan-3-ol;hydrochloride[1]
Molecular Formula C5H12ClNO2[1]
Molecular Weight 153.61 g/mol [1][2]
CAS Number 1630815-44-9[1][3][4]
Parent Compound trans-4-Aminotetrahydropyran-3-ol[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in non-polar organic solvents.General knowledge of amino alcohol hydrochlorides
pKa The amine is expected to have a pKa in the range of 8.5-9.5, and the alcohol is expected to have a pKa > 14. (Predicted)General knowledge
Melting Point Not definitively reported in the searched literature.
Boiling Point Not reported in the searched literature.

Synthesis and Manufacturing Considerations

The enantioselective synthesis of (3S,4R)-4-aminooxan-3-ol is a critical aspect of its utility. While a specific, detailed industrial synthesis is proprietary, a plausible and commonly employed strategy involves the stereoselective reduction of a corresponding amino ketone or the ring-opening of a suitable epoxide.

Representative Enantioselective Synthesis Pathway

A logical approach to the synthesis of (3S,4R)-4-aminooxan-3-ol could involve the following key steps, as illustrated in the workflow below. This proposed pathway is based on established chemical principles for the synthesis of similar chiral amino alcohols.

G cluster_0 Synthesis Workflow A Starting Material (e.g., Dihydro-2H-pyran) B Epoxidation A->B m-CPBA or other oxidizing agent C Regio- and Stereoselective Epoxide Opening with Azide B->C NaN3, Lewis Acid D Reduction of Azide to Amine C->D H2, Pd/C or LiAlH4 E (3S,4R)-4-aminooxan-3-ol D->E Purification F Hydrochloride Salt Formation E->F HCl in a suitable solvent (e.g., Ether, Isopropanol) G This compound F->G

Figure 1: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Epoxidation: The initial epoxidation of a readily available starting material like dihydro-2H-pyran creates a key intermediate with two stereocenters. The choice of oxidizing agent can influence the stereochemical outcome.

  • Regio- and Stereoselective Epoxide Opening: The opening of the epoxide with an azide nucleophile is a critical step. The use of a Lewis acid can control the regioselectivity of the attack, and the inherent stereochemistry of the epoxide directs the stereochemical outcome of the resulting amino alcohol. The azide is a safe and efficient precursor to the amine.

  • Reduction of the Azide: The reduction of the azide to the primary amine is a standard and high-yielding transformation. Catalytic hydrogenation (H2, Pd/C) is often preferred for its clean reaction profile and ease of product isolation.

  • Hydrochloride Salt Formation: The formation of the hydrochloride salt is typically performed in the final step to improve the compound's stability, crystallinity, and handling properties.

Purification and Impurity Profile

Purification of the final product and intermediates is crucial to ensure high quality. Common purification techniques for amino alcohols include:

  • Crystallization: This is often the most effective method for obtaining highly pure material, especially for the hydrochloride salt.

  • Column Chromatography: Silica gel chromatography can be used to purify the free base, although care must be taken to avoid product streaking due to the basic nature of the amine. Using a mobile phase containing a small amount of a basic modifier like triethylamine can mitigate this. Ion-exchange chromatography can also be an effective purification method for amino-containing compounds[5].

Potential Impurities:

  • Diastereomeric Impurities: Incomplete stereoselectivity in the epoxide opening or other steps can lead to the formation of other stereoisomers.

  • Residual Solvents and Reagents: Solvents and reagents from the synthesis and purification steps may be present in the final product.

  • By-products from Side Reactions: Incomplete reactions or side reactions can lead to the formation of various by-products.

Analytical Characterization

A robust set of analytical methods is required to confirm the identity, purity, and enantiomeric excess of this compound.

Analytical TechniquePurposeExpected Observations/Data
1H NMR Structural elucidation and confirmationA complex pattern of signals in the aliphatic region corresponding to the protons on the tetrahydropyran ring. The chemical shifts and coupling constants would be consistent with the trans diaxial or diequatorial arrangement of the amino and hydroxyl groups.
13C NMR Structural confirmationSignals corresponding to the five carbon atoms of the tetrahydropyran ring.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the free base (C5H11NO2, MW: 117.15)[6].
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for O-H (alcohol), N-H (amine), and C-O (ether) functional groups.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excessSeparation of the (3S,4R) enantiomer from its (3R,4S) counterpart using a suitable chiral stationary phase.
Elemental Analysis Confirmation of elemental compositionThe experimentally determined percentages of C, H, N, Cl, and O should be in close agreement with the theoretical values for C5H12ClNO2.
Protocol for Chiral HPLC Analysis (Representative)

The determination of enantiomeric purity is critical for any chiral building block. A representative HPLC method for the analysis of a chiral amino alcohol is provided below. This method would require optimization and validation for this compound.

G cluster_0 Chiral HPLC Workflow A Sample Preparation (Dissolve in mobile phase) B Injection onto Chiral Column (e.g., polysaccharide-based CSP) A->B C Isocratic Elution (e.g., Hexane/Ethanol/Amine modifier) B->C D Detection (e.g., UV or Refractive Index) C->D E Data Analysis (Peak integration and %ee calculation) D->E

Figure 2: A generalized workflow for the chiral HPLC analysis of an amino alcohol.

Method Parameters (to be optimized):

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for the separation of chiral amines and alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or butanol) is typically used. A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) may be added to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be necessary. Derivatization with a UV-active agent is an alternative strategy.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex molecules in drug discovery programs. The defined stereochemistry and the presence of versatile amino and hydroxyl functional groups allow for its incorporation into a wide range of molecular scaffolds.

The aminotetrahydropyran motif is found in a number of biologically active compounds. For instance, the structurally related (3S,4R)-3-fluorooxan-4-yl]amino moiety is a key component of a potent and selective inhibitor of a protein kinase developed for the treatment of cancer[7]. This highlights the importance of this specific stereochemical arrangement for achieving desired pharmacological activity.

The sp3-rich nature of the tetrahydropyran ring is increasingly sought after in modern drug discovery to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to explore new chemical space[8][9]. The amino and hydroxyl groups of (3S,4R)-4-aminooxan-3-ol provide convenient handles for further chemical modification, enabling the generation of diverse libraries of compounds for high-throughput screening.

Safety and Handling

This compound is classified as an irritant. Based on GHS classifications, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a sealed container for disposal.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety and handling information.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry, coupled with the versatile reactivity of its amino and hydroxyl functional groups, makes it an attractive starting material for the synthesis of novel and complex therapeutic agents. While a comprehensive public dataset on all of its chemical and physical properties is still emerging, the foundational knowledge of its structure and the general principles of its synthesis and analysis provide a strong basis for its application in research. As the demand for stereochemically pure and three-dimensionally complex molecules in drug discovery continues to grow, the importance of chiral intermediates like this compound is set to increase.

References

A Comprehensive Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-4-aminooxan-3-ol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid tetrahydropyran (oxane) scaffold, coupled with the stereochemically defined amino and hydroxyl functional groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The tetrahydropyran ring is a prevalent motif in numerous marketed drugs, valued for its ability to impart favorable pharmacokinetic properties. This guide provides an in-depth analysis of the compound's chemical identity, structure, and significance.

Part 1: Chemical Identity and Structure

A precise understanding of a molecule's nomenclature and structure is fundamental for unambiguous scientific communication and reproducibility.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The officially recognized IUPAC name for the compound is (3S,4R)-4-aminooxan-3-ol;hydrochloride [1].

An equally valid and frequently utilized systematic name is (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride [1][2]. The term "oxane" is the Hantzsch-Widman name for a six-membered saturated ring containing one oxygen atom, while "tetrahydropyran" is a more traditional name for the same heterocyclic system[3][4]. Both naming conventions are correct, with "oxane" being the preferred IUPAC name for the parent heterocycle. The "(3S,4R)" stereochemical descriptors define the absolute configuration of the two chiral centers at positions 3 and 4 of the oxane ring.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a central oxane (tetrahydropyran) ring. An amino group (-NH2) is attached to the carbon at position 4, and a hydroxyl group (-OH) is attached to the carbon at position 3. The hydrochloride salt is formed by the protonation of the basic amino group.

The stereochemistry is crucial to the molecule's identity and its interactions with biological systems. The "(3S,4R)" designation indicates a trans relationship between the amino and hydroxyl groups.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C5H12ClNO2[1][5][6]
Molecular Weight 153.61 g/mol [1][5][6]
CAS Number 1630815-44-9[2][5][7]
Canonical SMILES C1COC--INVALID-LINK--O.Cl[1]
InChIKey GZXXMEFWSWRREY-TYSVMGFPSA-N[1]

Part 2: Synthesis and Reactivity

The synthesis of stereochemically pure aminotetrahydropyranols is a key challenge in organic synthesis. The methodologies employed often involve stereoselective reactions to control the relative and absolute stereochemistry of the amino and hydroxyl groups.

General Synthetic Strategies

The synthesis of functionalized tetrahydropyran scaffolds can be achieved through various methods, including the Prins cyclization[8][9]. This reaction involves the acid-catalyzed condensation of an alkene (or alcohol precursor) with an aldehyde. Asymmetric variations of the Prins cyclization have been developed to afford enantiomerically enriched tetrahydropyran derivatives.

Another common approach involves the derivatization of readily available chiral starting materials. For instance, chiral amino acids or carbohydrates can be converted through a series of transformations into the desired aminotetrahydropyranol structure[10].

A representative, though not specific to this exact isomer, synthetic route to an aminotetrahydropyran scaffold is outlined below:

synthesis_workflow start Chiral Pool Starting Material step1 Functional Group Interconversion start->step1 step2 Key Cyclization (e.g., Prins Reaction) step1->step2 step3 Stereoselective Reduction/Amination step2->step3 product (3S,4R)-4-aminooxan-3-ol (Free Base) step3->product salt_formation Salt Formation (HCl) product->salt_formation final_product (3S,4R)-4-aminooxan-3-ol Hydrochloride salt_formation->final_product

Caption: Generalized synthetic workflow for chiral aminotetrahydropyranols.

Experimental Protocol: Conceptual Outline for Salt Formation

This is a generalized conceptual protocol. Specific reaction conditions may vary.

  • Dissolution: Dissolve the free base, (3S,4R)-4-aminooxan-3-ol, in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Acidification: Slowly add a stoichiometric amount of a solution of hydrogen chloride in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermicity.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation: The solid product is isolated by filtration.

  • Purification: The collected solid is washed with a small amount of the cold organic solvent to remove any unreacted starting material or impurities.

  • Drying: The purified this compound is dried under vacuum to remove any residual solvent.

Part 3: Applications in Drug Discovery and Development

The (3S,4R)-4-aminooxan-3-ol moiety is a valuable scaffold in the design of novel therapeutic agents. Its rigid conformation and defined stereochemistry allow for precise positioning of pharmacophoric features, which can lead to high-affinity interactions with biological targets.

Rationale for Use in Medicinal Chemistry
  • Sp3-Richness: The tetrahydropyran ring is an sp3-rich scaffold, which is a desirable feature in modern drug discovery as it often leads to improved solubility, metabolic stability, and reduced off-target effects compared to flat, aromatic systems.

  • Stereochemical Complexity: The presence of two defined chiral centers allows for the exploration of three-dimensional space, which can be critical for achieving high selectivity for a particular biological target.

  • Hydrogen Bonding Capabilities: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling strong and specific interactions with protein targets.

Potential Therapeutic Areas

While specific biological activity for this compound itself is not extensively documented in the public domain, related aminotetrahydropyran and amino-alcohol motifs are found in a wide range of biologically active molecules, including:

  • Antibacterial agents [11]

  • Antiviral agents

  • Central nervous system (CNS) agents [12]

  • Anticancer agents [13]

The incorporation of this specific scaffold into larger molecules could lead to the development of novel drugs in these and other therapeutic areas.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its unique combination of a rigid heterocyclic core, defined stereochemistry, and versatile functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (3S,4R)-4-aminooxan-3-ol hydrochloride, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the fundamental physicochemical properties, including its molecular formula and weight, and delves into its structural characteristics. While detailed, publicly available synthesis and application data remain sparse, this guide consolidates the existing knowledge and provides a framework for its potential utility as a key intermediate in the synthesis of complex pharmaceutical agents. The content herein is intended to serve as a foundational resource for scientists exploring the incorporation of this scaffold into novel molecular designs.

Core Molecular Attributes

This compound is a specific stereoisomer of an amino-substituted tetrahydropyran ring, presented as its hydrochloride salt. The precise stereochemistry, (3S,4R), is critical for its interaction with biological targets and dictates the three-dimensional architecture of larger molecules synthesized from it.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO₂PubChem[1], Appretech[2]
Molecular Weight 153.61 g/mol PubChem[1], Appretech[2]
CAS Number 1630815-44-9Appretech[2], ChemicalBook[3]
IUPAC Name (3S,4R)-4-aminooxan-3-ol;hydrochloridePubChem[1]
Canonical SMILES C1COC--INVALID-LINK--O.ClPubChem[1]
Structural Representation

The structure of this compound is characterized by a saturated six-membered oxane (tetrahydropyran) ring. The stereochemistry dictates a trans relationship between the hydroxyl group at position 3 and the amino group at position 4.

Caption: 2D structure of this compound.

Synthesis and Chemical Landscape

Detailed, peer-reviewed synthetic routes specifically for this compound are not extensively documented in publicly accessible literature. However, its structure suggests it is a valuable chiral intermediate. The synthesis of related aminopurine compounds often involves chiral building blocks to achieve desired stereospecificity, which is crucial for therapeutic efficacy[4].

Conceptual Synthesis Workflow

The synthesis of such a molecule would logically proceed from a chiral starting material or involve an asymmetric synthesis step to establish the (3S,4R) stereocenters. A plausible, though speculative, workflow is outlined below. This workflow represents a common strategy in medicinal chemistry for accessing chiral amino alcohols.

workflow start Chiral Precursor (e.g., Dihydro-pyranone derivative) step1 Stereoselective Epoxidation start->step1 1. Introduce epoxide step2 Regioselective Epoxide Opening (with an amine source, e.g., NaN3) step1->step2 2. Install N & O functionalities step3 Reduction of Azide (e.g., H2, Pd/C) step2->step3 3. Unmask amine step4 Salt Formation (with HCl) step3->step4 4. Isolate as stable salt product (3S,4R)-4-aminooxan-3-ol hydrochloride step4->product

Caption: Conceptual workflow for the synthesis of the target compound.

Trustworthiness Note: This proposed pathway is illustrative. The actual industrial synthesis may vary significantly and is often proprietary. The choice of reagents for each step would be critical to control stereochemistry and avoid side reactions. For instance, the epoxide opening (Step 2) is a classic method where the nucleophile (azide) attacks one of the carbons of the epoxide, and the regioselectivity and stereoselectivity are key considerations.

Applications in Drug Development

While specific drugs containing the (3S,4R)-4-aminooxan-3-ol moiety are not prominently disclosed, its structural motifs are highly relevant in medicinal chemistry. The tetrahydropyran ring is a common scaffold in drug design as it is a bioisostere of a cyclohexane ring but with improved solubility and metabolic properties. The trans-amino alcohol functionality is a key pharmacophore in many classes of drugs, including inhibitors of enzymes like kinases and proteases.

This compound serves as a chiral building block, meaning it is pre-synthesized with the correct stereochemistry and then incorporated into a larger, more complex active pharmaceutical ingredient (API). A patent for the preparation of certain aminopurine compounds, for example, utilizes a related fluorinated oxane derivative, highlighting the importance of this type of scaffold in the synthesis of modern therapeutics[4].

Analytical Characterization

For any research or development application, rigorous analytical characterization is mandatory.

Recommended Analytical Protocols
  • Purity Assessment (HPLC):

    • Column: Chiral stationary phase column (e.g., Chiralpak series) to confirm enantiomeric and diastereomeric purity. A reverse-phase C18 column can be used for chemical purity.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection (typically around 200-210 nm for a non-chromophoric compound) or an Evaporative Light Scattering Detector (ELSD).

    • Acceptance Criterion: Purity should typically be ≥97% for use in further synthetic steps[5][6].

  • Identity Confirmation (Mass Spectrometry & NMR):

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a parent ion peak corresponding to the free base ([M+H]⁺) at approximately m/z 118.1.

    • Nuclear Magnetic Resonance (NMR):

      • ¹H NMR: Will show characteristic signals for the protons on the tetrahydropyran ring. The coupling constants between protons on C3 and C4 will be indicative of their trans relationship.

      • ¹³C NMR: Should show five distinct carbon signals, consistent with the molecular formula.

Safety and Handling

Based on available GHS classifications, this compound should be handled with appropriate precautions.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage is under an inert atmosphere.

References

(3S,4R)-4-Aminooxan-3-ol Hydrochloride: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(3S,4R)-4-aminooxan-3-ol hydrochloride is a key chiral building block in contemporary medicinal chemistry. Its structure, featuring a saturated six-membered oxane (tetrahydropyran) ring substituted with vicinal amino and hydroxyl groups of a defined stereochemistry, makes it a valuable starting material for the synthesis of complex and biologically active molecules. This in-depth guide explores the likely rationale behind the design of this molecule, its stereoselective synthesis, and its potential applications in drug development.

The Rationale for Design: Seeking Favorable Drug-like Properties

The development of novel therapeutics often involves a journey of molecular design, where chemists seek to optimize the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The structural features of this compound suggest a deliberate design to incorporate desirable drug-like properties.

The oxane (tetrahydropyran) ring is a prevalent scaffold in many natural products and approved drugs.[1][2][3] Its saturated, sp3-hybridized nature provides a three-dimensional geometry that can lead to more specific interactions with biological targets compared to flat, aromatic rings. This can translate to improved potency and reduced off-target effects. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding characteristics.

The vicinal amino alcohol functionality is another critical pharmacophore.[4][5][6][7] This motif is found in numerous biologically active compounds, including enzyme inhibitors and receptor modulators. The amino group can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, allowing for ionic interactions. The adjacent hydroxyl group can also participate in hydrogen bonding, further anchoring the molecule to its target. The specific (3S,4R) stereochemistry is crucial, as biological systems are chiral, and often only one enantiomer of a drug is active or has the desired therapeutic effect.[8][9][10]

The use of the hydrochloride salt is a common strategy in drug development to improve the solubility and stability of amine-containing compounds, facilitating their handling and formulation.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1630815-44-9
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Appearance White to off-white solid
Purity Typically >95%

Stereoselective Synthesis: Proposed Methodologies

While the specific historical synthesis of this compound is not extensively documented in public literature, several plausible stereoselective routes can be envisioned based on established synthetic methodologies for substituted tetrahydropyrans and vicinal amino alcohols. Below are two potential synthetic pathways.

Route 1: Sharpless Asymmetric Dihydroxylation and Ring Opening of an Epoxide

This route leverages the power of asymmetric catalysis to introduce the desired stereochemistry.

Synthetic_Route_1 start Dihydropyran intermediate1 Sharpless Asymmetric Dihydroxylation (AD-mix-β) start->intermediate1 1. intermediate2 (3R,4S)-Oxane-3,4-diol intermediate1->intermediate2 intermediate3 Selective Tosylation intermediate2->intermediate3 2. intermediate4 Tosylated Diol intermediate3->intermediate4 intermediate5 Base-mediated Epoxidation intermediate4->intermediate5 3. intermediate6 Epoxide intermediate5->intermediate6 intermediate7 Regioselective Azide Opening intermediate6->intermediate7 4. intermediate8 Azido Alcohol intermediate7->intermediate8 intermediate9 Reduction (e.g., H2/Pd-C) intermediate8->intermediate9 5. intermediate10 (3S,4R)-4-aminooxan-3-ol intermediate9->intermediate10 final_product (3S,4R)-4-aminooxan-3-ol hydrochloride intermediate10->final_product 6. HCl

A plausible synthetic route to this compound.

Experimental Protocol (Route 1):

  • Sharpless Asymmetric Dihydroxylation: Dihydropyran is treated with AD-mix-β to introduce two hydroxyl groups across the double bond, yielding (3R,4S)-oxane-3,4-diol with high enantioselectivity.

  • Selective Tosylation: The diol is selectively tosylated at one of the hydroxyl groups, typically the less sterically hindered one, using tosyl chloride in the presence of a base like pyridine.

  • Epoxidation: The resulting tosylated diol is treated with a base (e.g., sodium hydride) to induce intramolecular cyclization to form the corresponding epoxide.

  • Regioselective Azide Opening: The epoxide is opened regioselectively with an azide source, such as sodium azide, under controlled conditions to yield the azido alcohol.

  • Reduction: The azide group is reduced to the primary amine using a standard method like catalytic hydrogenation (H2 over Pd/C) or Staudinger reduction.

  • Salt Formation: The final amino alcohol is treated with hydrochloric acid to form the stable hydrochloride salt.

Route 2: Prins Cyclization and Stereoselective Amination

This approach involves the formation of the tetrahydropyran ring with a handle for subsequent stereocontrolled introduction of the amino group.

Synthetic_Route_2 start Homoallylic alcohol intermediate1 Prins Cyclization with Aldehyde start->intermediate1 1. intermediate2 4-Hydroxytetrahydropyran derivative intermediate1->intermediate2 intermediate3 Oxidation intermediate2->intermediate3 2. intermediate4 Tetrahydropyran-4-one intermediate3->intermediate4 intermediate5 Asymmetric Reductive Amination intermediate4->intermediate5 3. intermediate6 Protected Amino Alcohol intermediate5->intermediate6 intermediate7 Deprotection intermediate6->intermediate7 4. final_product (3S,4R)-4-aminooxan-3-ol hydrochloride intermediate7->final_product 5. HCl

An alternative synthetic pathway to the target compound.

Experimental Protocol (Route 2):

  • Prins Cyclization: A suitable homoallylic alcohol is reacted with an aldehyde in the presence of a Lewis acid to construct the 4-hydroxytetrahydropyran ring.[11]

  • Oxidation: The hydroxyl group at the 4-position is oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Asymmetric Reductive Amination: The resulting tetrahydropyran-4-one is subjected to asymmetric reductive amination using a chiral auxiliary or a chiral catalyst to introduce the amino group and set the stereochemistry at the 4-position, while simultaneously reducing the ketone to the alcohol with the desired stereochemistry at the 3-position.

  • Deprotection: Any protecting groups used during the synthesis are removed under appropriate conditions.

  • Salt Formation: The final product is converted to its hydrochloride salt.

Applications in Drug Discovery

This compound is a versatile building block that can be incorporated into a wide range of drug candidates. Its bifunctional nature allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups. The hydroxyl group can be etherified, esterified, or used as a handle for further synthetic transformations.

The rigid, stereodefined scaffold of this molecule makes it particularly attractive for the design of inhibitors for enzymes such as kinases, proteases, and glycosidases, where precise positioning of functional groups is critical for potent and selective binding. Furthermore, its favorable physicochemical properties, such as increased sp3 character and the potential for improved solubility, align with current trends in drug design aimed at producing more effective and safer medicines.

Conclusion

While the specific historical account of the discovery of this compound remains largely within the confines of proprietary research, its molecular architecture speaks to a rational design process rooted in the principles of modern medicinal chemistry. As a chiral building block, it offers a valuable combination of a drug-like tetrahydropyran scaffold and a stereochemically defined vicinal amino alcohol pharmacophore. The plausible synthetic routes outlined in this guide, based on well-established and stereoselective methodologies, underscore its accessibility to the drug discovery community. The continued exploration and utilization of such well-designed chiral building blocks will undoubtedly fuel the development of the next generation of innovative therapeutics.

References

(3S,4R)-4-aminooxan-3-ol hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (3S,4R)-4-aminooxan-3-ol hydrochloride

Foreword: From Molecule to Medicine

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is one of rigorous scientific scrutiny. Among the most fundamental and critical of these investigations are the characterization of its solubility and stability. For this compound, a molecule with the CAS Number 1630815-44-9, understanding these core physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful formulation, effective delivery, and patient safety are built.[1][2][3][4] Poor aqueous solubility can terminate the development of an otherwise promising candidate due to low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of the final drug product.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the solubility and stability of this compound. It moves beyond simple protocols to explain the causality behind experimental choices, grounding every recommendation in established regulatory frameworks and field-proven insights.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream. Therefore, a thorough understanding of its solubility profile, particularly as a function of pH, is essential.

The Principle: Thermodynamic Equilibrium Solubility

For pre-formulation and development, the most meaningful measure is thermodynamic solubility .[6] This is the maximum concentration of a compound that can be dissolved in a specific solvent system at equilibrium under defined conditions of temperature and pressure.[6][7] The "shake-flask" method is the gold-standard technique for this determination and is recommended by multiple regulatory and scientific bodies.[8] We will focus on determining the pH-solubility profile, as this is critical for predicting behavior in the variable pH environments of the human gut.[8]

Experimental Protocol: pH-Dependent Thermodynamic Solubility

This protocol outlines the determination of solubility in aqueous buffers simulating the physiological pH range, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[8]

Objective: To determine the equilibrium solubility of this compound at 37 ± 1 °C in buffers of pH 1.2, 4.5, and 6.8.[8]

Methodology:

  • Buffer Preparation:

    • Prepare three aqueous buffer systems: 0.1 N HCl for pH 1.2, an acetate buffer for pH 4.5, and a phosphate buffer for pH 6.8.[8] Verify the final pH of each buffer with a calibrated pH meter.

  • Sample Preparation:

    • Add an excess amount of solid this compound to vials containing each of the prepared buffers. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1 °C.[8]

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).[5] Periodic sampling can be performed to confirm that the concentration in solution has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly.

    • Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration of the supernatant through a 0.45 µm filter is a robust method.[9]

  • Quantification:

    • Accurately dilute the clear filtrate with an appropriate solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method.

Analytical Method Development: A Critical Consideration

The structure of this compound lacks a significant chromophore, making direct quantification by UV-Vis spectrophotometry or standard HPLC-UV challenging. A common and effective strategy for such compounds is pre-column derivatization to attach a UV-active tag.

Proposed Method: Pre-Column Derivatization with Boc Anhydride followed by RP-HPLC.

  • Rationale: The primary amine group on the molecule can react with Di-tert-butyl dicarbonate (Boc anhydride) to form a Boc-protected amine. This derivative possesses UV absorption, allowing for sensitive detection. This approach has been successfully used for similar non-chromophoric amino hydrochlorides.[10]

  • Derivatization Step: React the sample solution with Boc anhydride in the presence of a mild base (e.g., triethylamine) in a suitable solvent like methanol. The reaction is typically rapid and proceeds at room temperature.[10]

  • HPLC Analysis: Analyze the derivatized sample using a reverse-phase HPLC system with a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. Detection is typically performed at a wavelength around 210 nm.[10]

Data Presentation: Solubility Profile

The results of the solubility assessment should be summarized in a clear and concise table.

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.2 (0.1 N HCl)37DataData
4.5 (Acetate)37DataData
6.8 (Phosphate)37DataData
Table 1: Hypothetical thermodynamic solubility data for this compound.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Excess Solid Compound equilibration Equilibration (37°C, 24-48h Shake) prep_solid->equilibration prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8) prep_buffer->equilibration separation Phase Separation (Centrifuge & Filter) equilibration->separation derivatization Pre-Column Derivatization (Boc Anhydride) separation->derivatization hplc RP-HPLC Analysis derivatization->hplc result Calculate Solubility (mg/mL) hplc->result G cluster_forced Forced Degradation cluster_method Method Development cluster_formal Formal Stability Study (ICH) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) analyze_stress Analyze Stressed Samples stress->analyze_stress develop_siam Develop Stability-Indicating Analytical Method (SIAM) analyze_stress->develop_siam validate_siam Validate SIAM (Specificity, etc.) develop_siam->validate_siam store_samples Store Batches at Long-Term & Accelerated Conditions validate_siam->store_samples test_samples Test at Timepoints (0, 3, 6, 12 months) store_samples->test_samples outcome Establish Re-Test Period & Storage Conditions test_samples->outcome

References

Spectroscopic Data for (3S,4R)-4-aminooxan-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (3S,4R)-4-aminooxan-3-ol hydrochloride, a key chiral building block in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies provided are grounded in established analytical practices, ensuring reproducibility and scientific rigor. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction to this compound

This compound, with the chemical formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol , is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with hydroxyl and amino groups in a specific stereochemical arrangement.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and regulatory submissions in the drug development pipeline.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR data for the title compound. The choice of a deuterated solvent is critical; Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are suitable choices due to the compound's polarity and the need to exchange labile protons (hydroxyl and amine protons).

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of (3S,4R)-4-aminooxan-3-ol HCl prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum (with proton decoupling) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference spectra (e.g., to residual solvent peak or internal standard) proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks for both spectra proc3->proc4

Caption: A generalized workflow for the preparation, acquisition, and processing of NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The use of a spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.[2] Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum where each unique carbon appears as a singlet.[3] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., D₂O at δ 4.79 ppm) or an internal standard like TMS (Tetramethylsilane).[4] Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and the expected electronic effects within the molecule.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~3.8 - 4.0m1HH-3Proton attached to the carbon bearing the hydroxyl group (CH-OH), deshielded by the electronegative oxygen.
~3.6 - 3.8m2HH-2ax, H-6axAxial protons on carbons adjacent to the ring oxygen, deshielded.
~3.3 - 3.5m1HH-4Proton attached to the carbon bearing the amino group (CH-NH₃⁺), deshielded by the positively charged nitrogen.
~3.1 - 3.3m2HH-2eq, H-6eqEquatorial protons on carbons adjacent to the ring oxygen.
~1.8 - 2.0m1HH-5axAxial proton at C5.
~1.5 - 1.7m1HH-5eqEquatorial proton at C5.

Note: The signals for the -OH and -NH₃⁺ protons are typically not observed in D₂O due to rapid deuterium exchange.

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~75 - 80C-2, C-6Carbons adjacent to the ring oxygen, deshielded.
~70 - 75C-3Carbon bearing the hydroxyl group, significantly deshielded by the oxygen atom.
~50 - 55C-4Carbon bearing the amino group, deshielded by the nitrogen atom.
~30 - 35C-5Aliphatic carbon, least deshielded in the ring.

The specific stereochemistry of (3S,4R) will influence the coupling constants (J-values) between adjacent protons, which can be determined from a high-resolution ¹H NMR spectrum. For example, the coupling constant between H-3 and H-4 would be expected to be in the range of a typical trans-diaxial or trans-diequatorial interaction, depending on the preferred chair conformation of the oxane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed. The ATR method is generally simpler and faster.

Workflow for FT-IR Data Acquisition (ATR):

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Cleanup prep1 Ensure ATR crystal is clean prep2 Acquire a background spectrum prep1->prep2 prep3 Place a small amount of solid sample onto the ATR crystal prep2->prep3 acq1 Apply pressure to ensure good sample contact prep3->acq1 acq2 Acquire the sample spectrum (typically 16-32 scans) acq1->acq2 proc1 Process spectrum (baseline correction if necessary) acq2->proc1 proc2 Label significant peaks proc1->proc2 proc3 Clean the ATR crystal thoroughly proc2->proc3

Caption: A streamlined workflow for acquiring FT-IR data using the ATR technique.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Data Acquisition: Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal. Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing and Cleanup: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant absorption bands. After analysis, thoroughly clean the ATR crystal.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of the hydrochloride will significantly influence the N-H stretching region.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3500-3200Strong, BroadO-H stretchAlcohol
3000-2800Strong, BroadN-H stretchAmmonium salt (-NH₃⁺)
2950-2850MediumC-H stretchAliphatic
~1600 & ~1500MediumN-H bendAmmonium salt (-NH₃⁺)
1470-1450MediumC-H bend (scissoring)Aliphatic
1260-1000StrongC-O stretchAlcohol and Ether

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state. The presence of strong, broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of an ammonium salt.[10][11][12] The strong C-O stretching band in the fingerprint region is indicative of the alcohol and the ether linkage of the oxane ring.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is the preferred method for polar, non-volatile compounds like this compound.[15][16]

Experimental Protocol for ESI-MS Analysis

This protocol describes the direct infusion of the sample into an ESI mass spectrometer.

Workflow for ESI-MS Data Acquisition:

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1-10 µg/mL) prep2 Use a suitable solvent system (e.g., 50:50 Methanol:Water with 0.1% formic acid) prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) prep2->acq1 acq2 Acquire mass spectrum in positive ion mode acq1->acq2 proc1 Identify the protonated molecular ion [M+H]⁺ acq2->proc1 proc2 Analyze fragmentation patterns (if MS/MS is performed) proc1->proc2

Caption: A typical workflow for direct infusion ESI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent system compatible with ESI, such as a 50:50 mixture of methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can enhance protonation and signal intensity in positive ion mode.[17]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-300).

  • Tandem MS (Optional): To obtain further structural information, perform a tandem MS (MS/MS) experiment. Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Interpretation

In positive ion ESI-MS, the free base form of the compound (C₅H₁₁NO₂) will be detected.

Table 4: Predicted ESI-MS Data

m/z (amu)IonInterpretation
118.09[M+H]⁺Protonated molecular ion of the free base (C₅H₁₁NO₂). This is expected to be the base peak.
100.08[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion.
88.08[M+H - CH₂O]⁺Potential fragmentation involving the oxane ring.

The molecular weight of the free base, (3S,4R)-4-aminooxan-3-ol, is 117.15 g/mol . Therefore, the most prominent ion in the positive ESI mass spectrum will be the protonated molecular ion, [M+H]⁺, at an m/z of approximately 118.09. The high-resolution mass spectrum should confirm the elemental composition of this ion.

Common fragmentation pathways for cyclic amino alcohols in tandem MS include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and amine, or cleavage of the oxane ring.[18][19][20][21] The loss of water would result in a fragment ion at m/z 100.08.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, incorporating NMR, IR, and MS techniques, provides a robust framework for the structural confirmation and characterization of this compound. The predicted data, based on fundamental principles of spectroscopy and analysis of related structures, serves as a reliable reference for researchers working with this important chiral building block. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reproducible data essential for advancing research and development in the pharmaceutical sciences.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanism of Action of (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-4-aminooxan-3-ol hydrochloride is a synthetic, chiral small molecule featuring a substituted tetrahydropyran core. While direct pharmacological studies on this specific compound are not extensively published, its structural motifs are present in a variety of biologically active agents. This technical guide synthesizes the available information on structurally related compounds to postulate a plausible mechanism of action for this compound. Drawing parallels from established enzyme inhibitors, we will explore two primary hypothetical targets: Dipeptidyl Peptidase-4 (DPP-4) and Acetylcholinesterase (AChE). This document will delve into the theoretical underpinnings of these potential interactions, supported by structure-activity relationship (SAR) data from analogous compounds, and propose detailed experimental protocols to validate these hypotheses. The aim is to provide a comprehensive framework for researchers to initiate and advance the pharmacological investigation of this promising chemical entity.

Introduction: The Enigmatic Profile of this compound

This compound is a molecule of interest due to its aminotetrahydropyran core, a scaffold that has been successfully incorporated into a range of therapeutic agents. The specific stereochemistry, (3S,4R), confers a defined three-dimensional arrangement of its functional groups—an amino group and a hydroxyl group—which are critical for potential interactions with biological macromolecules.

The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for experimental evaluation. Despite its availability from various chemical suppliers, a comprehensive understanding of its biological activity and mechanism of action remains elusive in the public domain. This guide aims to bridge this knowledge gap by proposing scientifically grounded hypotheses based on the established pharmacology of structurally analogous compounds.

Postulated Mechanism of Action I: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A compelling hypothesis for the mechanism of action of this compound is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4]

Structural Rationale for DPP-4 Inhibition

Several marketed and investigational DPP-4 inhibitors feature a core heterocyclic structure that mimics the dipeptide substrate of the enzyme. The aminotetrahydropyran scaffold of this compound can plausibly fit into the active site of DPP-4. The key interactions are hypothesized to be:

  • Primary Amine Interaction: The amino group can form a salt bridge or hydrogen bond with key acidic residues in the S1 subsite of the DPP-4 active site, such as Glu205 and Glu206.

  • Hydroxyl Group Interaction: The hydroxyl group may engage in hydrogen bonding with residues in the S2 subsite, for instance, with the side chains of Tyr662 or Arg125.

  • Tetrahydropyran Ring: The oxane ring itself can establish van der Waals interactions within the hydrophobic regions of the active site.

The specific (3S,4R) stereochemistry is critical, as it dictates the precise orientation of the amino and hydroxyl groups, which must align appropriately with the binding pockets of the DPP-4 enzyme for effective inhibition.

Supporting Evidence from Structurally Related Compounds

Research on novel DPP-4 inhibitors has identified various tetrahydropyran analogs as potent and selective agents.[5] For instance, the incorporation of a trifluoromethyl group on the tetrahydropyran ring of omarigliptin was shown to enhance its pharmacokinetic profile while maintaining strong DPP-4 inhibitory activity.[1] This underscores the compatibility of the tetrahydropyran scaffold with the DPP-4 active site.

Proposed Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_pre Intestinal L-cell cluster_inhibition Mechanism of Action cluster_post Pancreatic Islets cluster_outcome Physiological Effect Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 DPP-4 DPP-4 Active GLP-1->DPP-4 Degradation Pancreatic Beta-cells Pancreatic Beta-cells Active GLP-1->Pancreatic Beta-cells Stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Active GLP-1->Pancreatic Alpha-cells Inhibits Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Compound (3S,4R)-4-aminooxan-3-ol hydrochloride Compound->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improves Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion Glucagon Secretion->Glucose Homeostasis Suppresses Hepatic Glucose Production

Caption: Postulated DPP-4 inhibition pathway of this compound.

Postulated Mechanism of Action II: Acetylcholinesterase (AChE) Inhibition

An alternative hypothesis is that this compound acts as an inhibitor of Acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating its action at the synapse.[6] Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[7][8]

Structural Rationale for AChE Inhibition

The active site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[9] The structural features of this compound suggest potential interactions within this active site:

  • Cationic Amine Interaction: The protonated amino group can form a cation-π interaction with the aromatic side chain of tryptophan (Trp84) in the CAS, a key interaction for many AChE inhibitors.

  • Hydrogen Bonding: The hydroxyl group and the ether oxygen of the tetrahydropyran ring could form hydrogen bonds with residues lining the active site gorge, such as those in the acyl pocket or the oxyanion hole.

  • Scaffold Orientation: The tetrahydropyran ring provides a rigid scaffold that can position the key interacting groups in an optimal orientation for binding.

Supporting Evidence from Structurally Related Compounds

While direct analogs are not abundant in the literature, the principle of small, cyclic amine-containing molecules acting as AChE inhibitors is well-established. For instance, derivatives of tetrahydroacridine are known AChE inhibitors.[10] The fundamental interactions of a cationic center and hydrogen bond donors/acceptors within a constrained scaffold are common features of many AChE inhibitors.

Proposed Signaling Pathway: AChE Inhibition

AChE_Inhibition_Pathway cluster_pre Cholinergic Synapse cluster_inhibition Mechanism of Action cluster_post Postsynaptic Neuron cluster_outcome Physiological Effect Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Release Acetylcholine (ACh) Release Presynaptic Neuron->Acetylcholine (ACh) Release ACh in Synaptic Cleft ACh in Synaptic Cleft AChE AChE ACh in Synaptic Cleft->AChE Hydrolysis Postsynaptic Receptors Postsynaptic Receptors ACh in Synaptic Cleft->Postsynaptic Receptors Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Compound (3S,4R)-4-aminooxan-3-ol hydrochloride Compound->AChE Inhibition Cholinergic Signaling Cholinergic Signaling Postsynaptic Receptors->Cholinergic Signaling Activates Enhanced Neurotransmission Enhanced Neurotransmission Cholinergic Signaling->Enhanced Neurotransmission Leads to

Caption: Postulated AChE inhibition pathway of this compound.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a series of in vitro and computational experiments are proposed.

In Vitro Enzyme Inhibition Assays

4.1.1. DPP-4 Inhibition Assay

  • Principle: A fluorogenic assay to measure the inhibition of recombinant human DPP-4.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

    • Create a serial dilution of the compound to determine the IC50 value.

    • In a 96-well plate, add recombinant human DPP-4 enzyme to each well.

    • Add the different concentrations of the test compound or a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

4.1.2. Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Principle: A colorimetric assay based on the reaction of thiocholine (produced from acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer).

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add AChE from electric eel or human erythrocytes.

    • Add the test compound at various concentrations or a known AChE inhibitor (e.g., donepezil) as a positive control.

    • Pre-incubate for 15 minutes at 37°C.

    • Add DTNB to all wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Computational Modeling and Docking Studies

4.2.1. Molecular Docking Workflow

  • Objective: To predict the binding mode and affinity of this compound to the active sites of DPP-4 and AChE.

  • Workflow:

    • Protein Preparation: Obtain the crystal structures of human DPP-4 (e.g., PDB ID: 1X70) and human AChE (e.g., PDB ID: 4EY7) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of (3S,4R)-4-aminooxan-3-ol and perform energy minimization.

    • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined active site of each protein.

    • Analysis: Analyze the predicted binding poses, interactions (hydrogen bonds, hydrophobic interactions, etc.), and docking scores to evaluate the binding affinity and plausibility of the binding mode.

Docking_Workflow PDB Protein Data Bank (e.g., DPP-4, AChE) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligand 3D Structure of (3S,4R)-4-aminooxan-3-ol PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Analysis Analysis of Results (Binding Poses, Scores, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed mechanisms of action provide a foundation for further chemical exploration. Should this compound demonstrate activity against either DPP-4 or AChE, a systematic SAR study would be the logical next step.

MoietyPositionPotential ModificationsExpected Impact on Activity
Amino GroupC4Acylation, Alkylation, Conversion to guanidineAltering basicity and hydrogen bonding capacity to probe S1 pocket interactions.
Hydroxyl GroupC3Etherification, Esterification, Inversion of stereochemistryModulating hydrogen bonding potential and exploring the S2 pocket.
Tetrahydropyran Ring-Substitution with fluoro or methyl groups, Ring modification (e.g., to piperidine)Enhancing pharmacokinetic properties and exploring additional hydrophobic interactions.

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, this technical guide provides a robust theoretical framework based on the pharmacology of structurally related compounds. The postulated inhibition of DPP-4 and AChE are both plausible and testable hypotheses. The detailed experimental protocols and computational workflows outlined herein offer a clear path for researchers to elucidate the biological activity of this molecule. The findings from such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of novel, more potent, and selective enzyme inhibitors.

References

A Technical Guide to the Identification of Potential Biological Targets for (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,4R)-4-aminooxan-3-ol hydrochloride is a small molecule characterized by a substituted tetrahydropyran (oxane) core.[1][2] Publicly available information regarding its biological activity is limited, presenting a classic challenge in early-stage drug discovery: how to elucidate the mechanism of action and identify the molecular targets of a novel chemical entity. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the potential biological targets of this, or any structurally similar, novel compound. We will detail an integrated strategy that combines computational prediction, broad-based phenotypic screening, and state-of-the-art chemical proteomics for target deconvolution and validation. Each section is designed to provide not only procedural steps but also the strategic rationale behind these experimental choices, ensuring a self-validating and robust investigative workflow.

Introduction: The Challenge of a Novel Chemical Entity

The compound this compound belongs to the class of amino-tetrahydropyran derivatives.[1][2][3] While the tetrahydropyran moiety is a common scaffold in a wide range of bioactive natural products and synthetic drugs, and pyran derivatives have shown diverse pharmacological activities including antiproliferative and neuroprotective effects, specific data for this particular stereoisomer is not prevalent in current literature.[4][5] This lack of pre-existing knowledge necessitates a "forward pharmacology" or "phenotypic drug discovery" (PDD) approach.[6] Unlike target-based discovery, which starts with a known protein, PDD begins by identifying a compound that produces a desired biological effect in a cellular or organismal model and then works backward to identify the molecular target(s) responsible for that effect.[6][7][8][9] This methodology is particularly powerful for discovering first-in-class drugs with novel mechanisms of action.[8][10]

This guide will outline a multi-pronged strategy to navigate this process, beginning with in silico hypothesis generation and moving through progressively more complex biological systems to identify and validate targets.

Foundational Strategy: An Integrated Approach to Target Identification

The core directive for elucidating the biological targets of a novel compound like this compound is to employ orthogonal methods that can cross-validate findings. Our proposed workflow integrates three key pillars:

  • Computational Target Prediction: Leveraging the compound's structure to predict potential protein interactions based on similarity to known ligands.

  • Phenotypic Screening: Assessing the compound's effect across a diverse range of disease-relevant cellular models to uncover its functional fingerprint.

  • Target Deconvolution & Validation: Employing advanced proteomic techniques to directly identify binding partners and confirming these interactions with downstream functional assays.

This integrated workflow is designed to maximize the probability of success by building a comprehensive biological profile of the compound.

Caption: Integrated workflow for target identification.

Phase I: Computational Target Prediction

The initial, and most resource-efficient, step is to use computational methods to predict potential targets. This is a hypothesis-generating phase that guides subsequent experimental design.[11] The principle behind this "ligand-based" approach is that structurally similar molecules often bind to similar protein targets.[12]

Recommended Platforms

Web-based servers provide accessible and powerful tools for this purpose. A primary recommendation is SwissTargetPrediction , which compares the 2D and 3D similarity of a query molecule against a database of known active compounds to predict the most probable macromolecular targets.[12][13]

Experimental Protocol: In Silico Target Prediction
  • Obtain SMILES String: Convert the chemical structure of (3S,4R)-4-aminooxan-3-ol into its SMILES (Simplified Molecular-Input Line-Entry System) format. The SMILES for this compound is C1COC--INVALID-LINK--O.[2]

  • Query Submission: Input the SMILES string into the SwissTargetPrediction web server.

  • Analyze Results: The output will be a ranked list of potential protein targets, classified by protein family (e.g., kinases, G-protein coupled receptors, ion channels). The results include a probability score for each prediction.[12]

  • Hypothesis Formulation: Synthesize the list of predicted targets to form initial hypotheses. Given the frequent role of similar scaffolds in modulating key signaling pathways, pay close attention to predictions within large, druggable families like kinases, G-protein coupled receptors (GPCRs), and ion channels.[14][15][16]

Predicted Target Class Rationale for Prioritization Potential Therapeutic Areas
Protein Kinases Largest enzyme family and a major focus of drug discovery, implicated in nearly all aspects of cell biology.[16]Oncology, Immunology, Inflammation
GPCRs Largest family of membrane proteins and the target of approximately 40% of all modern medicinal drugs.[17][18]CNS disorders, Cardiovascular disease, Metabolism
Ion Channels Critical for cellular communication and excitability; key targets in neurology and cardiology.[19]Pain, Epilepsy, Cardiac Arrhythmias
Nuclear Receptors Ligand-activated transcription factors that regulate gene expression.Endocrinology, Inflammation, Cancer
Transporters Mediate the movement of ions, small molecules, and macromolecules across biological membranes.Metabolism, CNS disorders

Table 1: Prioritization of Computationally Predicted Target Classes.

Phase II: Unbiased Phenotypic Screening

While computational predictions are valuable, they are based on known interactions and may miss truly novel targets. Phenotypic screening provides an unbiased approach to discover the compound's functional effects within a complex biological system.[6][7][8] This involves testing the compound across a panel of cell-based assays that model various diseases or biological processes.[10]

High-Content Screening (HCS)

High-content screening is a powerful phenotypic method that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, organelle health).[6][10] This provides a rich, multi-dimensional "fingerprint" of the compound's activity.

Experimental Protocol: Cell-Based Phenotypic Screening
  • Assay Panel Selection: Choose a diverse panel of cell-based assays relevant to the computationally predicted target classes. For example, if kinases are predicted, include assays for cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.[4]

  • Compound Treatment: Treat the selected cell lines with this compound across a range of concentrations (e.g., 10-point dose-response from 10 nM to 100 µM).

  • Imaging and Analysis: Utilize an HCS platform to capture images of cells stained with fluorescent dyes that highlight specific subcellular components (e.g., DAPI for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

  • Data Interpretation: Analyze the image data to quantify phenotypic changes. A significant and dose-dependent change in a particular phenotype (a "hit") suggests the compound is active in that biological context and provides a crucial lead for target deconvolution.

Caption: High-Content Phenotypic Screening Workflow.

Phase III: Target Deconvolution and Validation

Once a reproducible phenotypic hit is confirmed, the critical next step is to identify the specific molecular target(s) responsible for this effect. This process is known as target deconvolution.[6][20] Chemical proteomics has emerged as the most powerful set of techniques for this purpose.[21][22]

Chemical Proteomics Approaches

Chemical proteomics uses the small molecule itself as a tool to isolate its binding partners from a complex proteome.[23] There are several established methods, each with its own advantages. A robust strategy often involves using more than one of these to ensure comprehensive coverage.

  • Affinity-Based Pull-Down: This classic method involves immobilizing the compound on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[24] The captured proteins are then identified by mass spectrometry.

  • Photoaffinity Labeling (PAL): This technique uses a modified version of the compound that incorporates a photo-reactive group.[25] Upon UV irradiation, the probe forms a covalent bond with its target protein(s) in live cells, enabling their subsequent enrichment and identification.[24][25] This method has the advantage of capturing interactions within a native cellular environment.[26]

Experimental Protocol: Affinity-Based Pull-Down with Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure this modification does not abrogate the compound's biological activity.

  • Lysate Preparation: Prepare a protein lysate from the cells that showed a positive phenotypic response.

  • Affinity Enrichment: Incubate the lysate with the biotinylated compound probe immobilized on streptavidin beads. A control experiment using beads without the probe is essential.

  • Elution and Digestion: After washing to remove non-specific binders, elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the control. These are the candidate targets.

Target Validation

The list of candidates from chemical proteomics must be validated. Validation confirms that the interaction is direct and responsible for the observed phenotype.[27]

  • Biophysical Binding Assays: Confirm direct binding between the compound and a purified candidate protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Biochemical Functional Assays: If the target is an enzyme (e.g., a kinase), test whether the compound modulates its activity in a purified system. Commercial services offer large kinase screening panels for this purpose.[28][29][30][31] Similarly, specialized platforms exist for screening against panels of GPCRs and ion channels.[15][18][19][32][33][34][35]

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein inside intact cells.

  • Genetic Validation: Use genetic tools like RNA interference (RNAi) or CRISPR-Cas9 to knock down the expression of the candidate target protein. If the cells subsequently lose their sensitivity to the compound, it strongly validates that protein as the relevant target.[36]

Conclusion

The journey from a novel compound like this compound to a validated biological target is a complex but systematic process. By integrating computational prediction, unbiased phenotypic screening, and rigorous chemical proteomics-based target deconvolution, researchers can build a compelling, evidence-based case for a compound's mechanism of action. This structured, multi-faceted approach not only maximizes the potential for success but also embodies the principles of scientific integrity by building a self-validating framework for discovery. The insights gained from this process are fundamental to advancing a novel compound through the drug discovery pipeline.

References

Methodological & Application

Application and Protocol Guide for (3S,4R)-4-aminooxan-3-ol hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: After a comprehensive literature and database review, it has been determined that there is currently insufficient publicly available scientific information to provide a detailed and validated protocol for the use of (3S,4R)-4-aminooxan-3-ol hydrochloride in cell culture applications. The biological activity, cellular targets, and mechanism of action for this specific compound have not been characterized in peer-reviewed literature or publicly accessible application notes.

Therefore, in adherence with the principles of scientific integrity and to avoid the dissemination of speculative and unvalidated information, we cannot, in good faith, construct a detailed application and protocol guide at this time. The following sections outline the available information and provide a general framework for how a researcher might approach the characterization of a novel compound like this compound.

Part 1: What is Known About this compound

This compound is a small organic molecule available from various chemical suppliers. Its basic physicochemical properties have been cataloged.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂PubChem
Molecular Weight 153.61 g/mol PubChem
CAS Number 1630815-44-9ChemicalBook
Safety and Handling

Based on available safety data, this compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.[1]

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.

Part 2: A General Framework for Characterizing a Novel Compound in Cell Culture

For researchers interested in investigating the biological effects of this compound, a systematic approach is required. The following outlines a general workflow for the initial characterization of a novel small molecule in a cell culture setting.

Initial Hypothesis Generation

Given that the aminooxanol scaffold is present in some biologically active molecules, one might hypothesize potential areas of investigation. For instance, related structures have been explored in the context of neurological disorders and oncology. However, these are weak hypotheses and require experimental validation.

Stock Solution Preparation and Stability

A critical first step is the preparation of a high-concentration stock solution. The choice of solvent is paramount and must be empirically determined.

Protocol for Solubility Testing:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Add a small, measured volume of a potential solvent (e.g., 100 µL of sterile DMSO or water for cell culture).

  • Vortex thoroughly and visually inspect for complete dissolution.

  • If not fully dissolved, gently warm the solution (e.g., to 37°C) and vortex again.

  • If the compound remains insoluble, test alternative solvents.

  • Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Store the stock solution at an appropriate temperature, typically -20°C or -80°C, and consider long-term stability by testing its efficacy after several freeze-thaw cycles.

Determination of Cytotoxicity and Working Concentration Range

Before assessing the specific biological activity of a compound, it is essential to determine its effect on cell viability. This will establish a working concentration range for subsequent experiments.

Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Cell Seeding: Plate the cell line(s) of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound stock solution in a complete cell culture medium. A wide range of concentrations should be tested initially (e.g., from 1 nM to 100 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited). This will inform the selection of non-toxic concentrations for subsequent functional assays.

Functional Screening Assays

Based on any structural similarities to known drugs or initial high-throughput screening results, a panel of functional assays can be designed. These could include, but are not limited to:

  • Enzyme Inhibition Assays: If a target enzyme is hypothesized.

  • Receptor Binding Assays: To determine affinity for specific cell surface or nuclear receptors.

  • Cell-Based Reporter Assays: To measure the activity of a specific signaling pathway.

  • Phenotypic Assays: Such as cell migration, invasion, or differentiation assays.

Target Identification and Mechanism of Action Studies

If a consistent biological effect is observed, the next phase of research would focus on identifying the molecular target and elucidating the mechanism of action. This is a complex process that can involve techniques such as:

  • Affinity chromatography

  • Proteomics and transcriptomics (RNA-seq)

  • Computational modeling and docking studies

  • Generation of resistant cell lines

Experimental Workflow for Novel Compound Characterization

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & Purity Check B Solubility Testing & Stock Solution Preparation A->B C Cell Viability/Cytotoxicity Assay B->C D Determine Working Concentration Range C->D E Hypothesis-Driven Functional Assays D->E F Phenotypic Screening D->F G Data Analysis & Hit Identification E->G F->G H Target Identification Studies G->H I Pathway Analysis H->I J Validation with Orthogonal Assays I->J K K J->K Publication/Further Development

Caption: A generalized workflow for the characterization of a novel chemical compound in a cell culture setting.

Conclusion

While this compound is commercially available, its biological function remains to be elucidated. The creation of a detailed and reliable protocol for its use in cell culture is contingent upon future research that characterizes its activity and mechanism of action. The framework provided above offers a standard approach for any researcher wishing to undertake such an investigation. We encourage the scientific community to share their findings on public platforms to advance our collective understanding of novel chemical entities.

References

Application Notes & Protocols for the Evaluation of Novel BACE1 Inhibitors in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale and Challenges of Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form neurotoxic plaques.[1][2] The "Amyloid Cascade Hypothesis" posits that this accumulation is a primary event in AD pathogenesis.[1] The generation of Aβ is initiated by the cleavage of the Amyloid Precursor Protein (APP) by the enzyme β-site APP cleaving enzyme 1, more commonly known as BACE1 or β-secretase.[3][4][5] This action by BACE1 is the rate-limiting step in Aβ production, making it a prime therapeutic target for AD.[5][6]

Theoretically, inhibiting BACE1 should reduce Aβ production, thereby slowing or halting the progression of the disease. This concept gained strong support from genetic studies, including the discovery of a protective mutation in the APP gene that reduces its cleavage by BACE1 and lowers the risk of developing AD.[2] Consequently, significant effort has been invested in developing small-molecule BACE1 inhibitors.[7]

However, the path to a successful BACE1 inhibitor therapy has been fraught with challenges. Numerous candidates have been discontinued in late-stage clinical trials due to a lack of cognitive benefit, and in some cases, a worsening of cognitive function.[1][8] These setbacks have been attributed to several factors, including mechanism-based side effects, as BACE1 cleaves other substrates important for normal synaptic function, and potential cross-inhibition of other proteases like BACE2 or Cathepsin D.[7][9]

This has led to a refined perspective in the field: the goal is not just to inhibit BACE1, but to do so with precision and within a specific therapeutic window.[10] There is a continued need for novel chemical scaffolds that can achieve potent and selective BACE1 inhibition while minimizing off-target effects. This guide provides a comprehensive framework and detailed protocols for the initial evaluation of novel small-molecule compounds, such as those based on heterocyclic scaffolds like aminooxanes, for their potential as BACE1 inhibitors. For the purpose of illustrating the following protocols, we will consider a hypothetical test compound: (3S,4R)-4-aminooxan-3-ol hydrochloride .

Part 1: Foundational In Vitro Evaluation – BACE1 Enzymatic Assay

The first critical step in evaluating a potential BACE1 inhibitor is to determine its direct effect on the enzyme's activity in a controlled, cell-free environment. A Förster Resonance Energy Transfer (FRET) assay is a sensitive and widely used method for this purpose.

Principle of the FRET-Based BACE1 Assay

The assay utilizes a synthetic peptide substrate that contains the BACE1 cleavage site flanked by a fluorescent donor molecule and a quencher molecule.[11] In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence signal. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to BACE1 activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

Workflow for BACE1 Enzymatic FRET Assay

BACE1_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (pH 4.5) - BACE1 Enzyme - FRET Substrate - Test Compound Dilutions add_inhibitor Add Test Compound (e.g., (3S,4R)-4-aminooxan-3-ol HCl) or Vehicle Control prep_reagents->add_inhibitor pre_incubate Pre-incubate with BACE1 Enzyme add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add FRET Substrate) pre_incubate->initiate_reaction read_plate Kinetic Fluorescence Reading (Ex/Em ~320/405 nm) at 37°C initiate_reaction->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_rate Calculate Initial Reaction Rates (V₀) plot_data->calc_rate plot_inhibition Plot % Inhibition vs. [Compound] calc_rate->plot_inhibition calc_ic50 Determine IC₅₀ Value plot_inhibition->calc_ic50 Cellular_Abeta_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed Cells (e.g., BE(2)-M17 or APP-HEK293) in multi-well plates treat_cells Treat with Test Compound (e.g., (3S,4R)-4-aminooxan-3-ol HCl) at various concentrations seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells collect_media Collect Conditioned Media incubate_cells->collect_media collect_lysates Collect Cell Lysates (for protein normalization and cytotoxicity assay) incubate_cells->collect_lysates elisa Quantify Aβ40 and Aβ42 in media via ELISA collect_media->elisa bca_assay Measure Total Protein in lysates via BCA Assay collect_lysates->bca_assay normalize_data Normalize Aβ levels to total protein content elisa->normalize_data bca_assay->normalize_data plot_reduction Plot % Aβ Reduction vs. [Compound] normalize_data->plot_reduction calc_ec50 Determine EC₅₀ Value plot_reduction->calc_ec50 APP_Processing cluster_pathways APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic (Dominant Pathway) cluster_amyloidogenic Amyloidogenic (Alzheimer's Pathogenesis) APP {Amyloid Precursor Protein (APP)|Transmembrane Protein} alpha_secretase α-Secretase APP->alpha_secretase Cleavage bace1 BACE1 (β-Secretase) (Rate-Limiting Step) APP->bace1 Cleavage sAPP_alpha sAPPα (Neuroprotective) alpha_secretase->sAPP_alpha CTF83 C83 Fragment alpha_secretase->CTF83 gamma_secretase_alpha γ-Secretase CTF83->gamma_secretase_alpha P3 P3 Fragment gamma_secretase_alpha->P3 sAPP_beta sAPPβ bace1->sAPP_beta CTF99 C99 Fragment bace1->CTF99 gamma_secretase_beta γ-Secretase CTF99->gamma_secretase_beta Abeta Aβ Peptides (Aβ40, Aβ42) gamma_secretase_beta->Abeta plaques Aggregation & Amyloid Plaques Abeta->plaques inhibitor (3S,4R)-4-aminooxan-3-ol HCl (BACE1 Inhibitor) inhibitor->bace1 Inhibits

References

Application Notes & Protocols for the Investigation of (3S,4R)-4-aminooxan-3-ol hydrochloride in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Novel Neuroprotectants

The relentless progression of neurodegenerative diseases and the acute neuronal loss following ischemic events represent a profound unmet medical need. The quest for effective neuroprotective agents—compounds that can shield neurons from damage and death—is a cornerstone of modern neuroscience research. This document serves as a comprehensive guide to the initial investigation of a novel compound, (3S,4R)-4-aminooxan-3-ol hydrochloride , for its potential neuroprotective properties.

While direct neuroprotective applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its chemical structure, featuring an amino alcohol on an oxane ring, presents a compelling starting point for investigation. Structurally related compounds have demonstrated neuroprotective activities, suggesting that this molecule may interact with key pathological pathways.[1] This guide, therefore, is constructed as a foundational roadmap. It provides not just protocols, but the strategic rationale behind them, empowering researchers to systematically evaluate the compound's efficacy and elucidate its mechanism of action. We will proceed from foundational in vitro screening to preliminary in vivo validation, grounded in the core principles of neurobiology.

Part 1: Foundational Concepts & Hypothesized Mechanisms of Action

The death of neurons in both chronic and acute neurological conditions is often a convergence of three interconnected pathological cascades: excitotoxicity, oxidative stress, and apoptosis.[2][3][4] A promising neuroprotective candidate should ideally modulate one or more of these pathways.

  • Excitotoxicity: This process is triggered by the excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a massive influx of Ca²⁺ ions. This ionic dysregulation activates a cascade of damaging enzymes and contributes to mitochondrial dysfunction.[5][6]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses leads to widespread damage to lipids, proteins, and DNA.[7][8][9] The brain is particularly vulnerable due to its high metabolic rate and lipid-rich composition.[7]

  • Apoptosis (Programmed Cell Death): This is a regulated cellular suicide program that can be initiated by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10][11] Key players include the caspase family of proteases and the Bcl-2 family of proteins.[1][12]

Given the structure of this compound, we can hypothesize its potential to interfere with these processes. The amino group could play a role in modulating receptor activity (e.g., as a glutamate receptor antagonist), while the hydroxyl group might contribute to antioxidant activity.

Proposed Investigational Workflow

Our investigation will follow a logical, multi-stage progression designed to build a comprehensive profile of the compound's neuroprotective potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Assessment (Determine Safe Dosing Range) b Glutamate-Induced Excitotoxicity Model a->b c Oxygen-Glucose Deprivation (OGD) Ischemia Model a->c d Apoptosis Assays (Caspase Activity, TUNEL) b->d e Oxidative Stress Assays (ROS Measurement, GSH Levels) b->e c->d c->e g Pharmacokinetic Profiling (BBB Penetration) c->g f Mitochondrial Function (Membrane Potential) e->f h Focal Cerebral Ischemia Model (MCAO in Rodents) g->h i Behavioral & Histological Outcome Assessment h->i

Caption: Phased approach for neuroprotective evaluation.

Part 2: Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the ability of this compound to protect neurons from glutamate-induced cell death, a primary mechanism of neuronal injury in stroke and other neurological disorders.[13][14]

Objective: To determine the dose-dependent neuroprotective effect of the compound against glutamate toxicity in a primary cortical neuron culture.

Materials:

  • This compound (CAS: 1630815-44-9)[15][16]

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-Glutamic acid

  • MK-801 (positive control, NMDA receptor antagonist)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Poly-D-lysine coated 96-well plates

Procedure:

  • Cell Culture:

    • Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

    • Maintain cultures for 7-10 days in vitro (DIV) to allow for maturation of synapses and glutamate receptors.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.

    • Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

    • First, perform a cytotoxicity screen by exposing healthy neurons to the compound alone for 24 hours to identify any intrinsic toxicity and establish a safe therapeutic window.

  • Neuroprotection Assay:

    • Pre-treat the mature neuronal cultures with the various concentrations of the test compound or MK-801 (10 µM) for 1-2 hours.[17]

    • Introduce the excitotoxic insult by adding L-glutamate to a final concentration of 50-100 µM (this concentration should be optimized to induce ~50% cell death in 24 hours).

    • Co-incubate the neurons with the compound and glutamate for 24 hours at 37°C, 5% CO₂.

  • Assessment of Cell Viability and Death:

    • LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of membrane damage and cell death. Collect supernatant according to the manufacturer's protocol.

    • MTT/PrestoBlue Assay: Assess the metabolic activity of the remaining viable cells. This provides a complementary measure of cell health.

Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated control and the untreated (vehicle) control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of the compound.

Treatment GroupLDH Release (Arbitrary Units)Cell Viability (% of Control)
Vehicle ControlBaseline100%
Glutamate (100 µM)High~50%
Glutamate + MK-801 (10 µM)Low~90-95%
Glutamate + Test Cmpd (1 µM)TBDTBD
Glutamate + Test Cmpd (10 µM)TBDTBD
Glutamate + Test Cmpd (100 µM)TBDTBD
Caption: Example data table for excitotoxicity assay.
Protocol 2: Mechanistic Insight - Assessing Apoptosis and Oxidative Stress

Following a positive result in the primary screen, this protocol aims to dissect the underlying mechanism.

Objective: To determine if the neuroprotection conferred by this compound is mediated by inhibition of apoptosis or reduction of oxidative stress.

Part A: Caspase-3/7 Activity Assay (Apoptosis)

  • Set up the experiment as described in Protocol 1.

  • After 12-18 hours of glutamate exposure, lyse the cells and measure the activity of effector caspases-3 and -7 using a fluorometric or colorimetric substrate assay kit.

  • A reduction in caspase activity in compound-treated wells compared to glutamate-only wells indicates an anti-apoptotic mechanism.[6]

Part B: Reactive Oxygen Species (ROS) Measurement

  • Plate neurons in black, clear-bottom 96-well plates.

  • Following the pre-treatment period with the test compound, load the cells with a ROS-sensitive fluorescent dye (e.g., H₂DCFDA or CellROX Green) for 30-60 minutes.

  • Add glutamate and measure the increase in fluorescence over time using a plate reader.

  • A blunted fluorescent signal in compound-treated wells suggests the compound has antioxidant properties or prevents ROS generation.[18]

G cluster_0 Upstream Triggers cluster_1 Potential Intervention Point cluster_2 Downstream Pathological Events Glutamate Glutamate (Excitotoxicity) ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS Mito Mitochondrial Dysfunction Glutamate->Mito Compound (3S,4R)-4-aminooxan-3-ol HCl Compound->ROS Inhibits? Caspase ↑ Caspase Activation Compound->Caspase Inhibits? ROS->Mito Mito->Caspase Death Neuronal Death Caspase->Death

Caption: Hypothesized points of action in the cell death cascade.

Part 3: In Vivo Validation in a Model of Focal Cerebral Ischemia

Positive and mechanistically informative in vitro data provide a strong rationale for advancing to in vivo models. The middle cerebral artery occlusion (MCAO) model in rodents is the gold standard for simulating human ischemic stroke.[19][20]

Objective: To evaluate the efficacy of this compound in reducing infarct volume and improving neurological outcome following transient focal cerebral ischemia.

Model: Transient MCAO in male Wistar rats or C57BL/6 mice.

Procedure:

  • Animal Preparation & MCAO Surgery:

    • Anesthetize the animal and maintain body temperature at 37°C.

    • Induce focal ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

    • After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Based on preliminary pharmacokinetic studies, determine an appropriate dose and route of administration (e.g., intravenous or intraperitoneal).

    • Administer the compound at a clinically relevant time point, such as at the onset of reperfusion.[20][21] A vehicle control group is essential.

  • Outcome Assessment:

    • Neurological Deficit Scoring (24h and 48h post-MCAO): Evaluate motor deficits using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

    • Infarct Volume Measurement (48h post-MCAO):

      • Euthanize the animal and harvest the brain.

      • Slice the brain into 2 mm coronal sections.

      • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (dead) tissue remains white.

      • Quantify the infarct volume using image analysis software.

Data Analysis: Compare the mean infarct volume and neurological scores between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in both parameters would provide strong evidence of in vivo neuroprotective efficacy.

GroupNNeurological Score (at 24h)Infarct Volume (% of Hemisphere)
Sham800%
Vehicle + MCAO103.2 ± 0.445.5 ± 5.1%
Cmpd (10 mg/kg) + MCAO10TBDTBD
Caption: Expected data structure for in vivo MCAO study.

Part 4: Concluding Remarks & Future Directions

This guide outlines a rigorous, hypothesis-driven framework for the initial evaluation of this compound as a potential neuroprotective agent. The successful execution of these protocols will establish whether the compound has a protective effect, at what dose, and through which primary in vitro mechanism.

Positive in vivo results would be a significant milestone, warranting further, more detailed investigation. Future studies could include:

  • Exploring a wider therapeutic window for administration post-insult.[20]

  • Assessing long-term behavioral outcomes and motor function recovery.

  • Utilizing more complex models, such as aged animals or animals with comorbidities, to better mimic the clinical population.[19]

  • Detailed molecular studies to identify the direct binding target of the compound.

By adhering to this structured and scientifically grounded approach, researchers can efficiently and effectively determine the therapeutic potential of this novel compound in the challenging but critical field of neuroprotection.

References

Application Note: Preparation and Handling of Stock Solutions of (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,4R)-4-aminooxan-3-ol hydrochloride is a synthetic organic compound of interest in various research and drug development pipelines. As with any experimental compound, the ability to generate accurate, reproducible data is fundamentally dependent on the correct preparation and handling of reagent solutions. The hydrochloride salt form generally enhances the aqueous solubility of amine-containing molecules, making it suitable for a variety of experimental buffers and media.[1]

This document provides a detailed, field-proven protocol for the preparation, quality control, and storage of stock solutions of this compound. The methodologies described herein are designed to ensure solution accuracy, stability, and safety, thereby upholding the integrity of downstream applications.

Physicochemical Properties & Specifications

A thorough understanding of the compound's properties is critical for accurate preparation. The key specifications for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (3S,4R)-4-aminooxan-3-ol;hydrochloridePubChem
Synonyms (3S,4R)-4-AMINO-TETRAHYDROPYRAN-3-OL HCL; (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol HClChemicalBook[2]
CAS Number 1630815-44-9ChemicalBook[3]
Molecular Formula C₅H₁₂ClNO₂PubChem, ChemicalBook[4]
Molecular Weight 153.61 g/mol PubChem, ChemicalBook[3][4]
Appearance White to off-white solidChemicalBook[2]
Purity Typically ≥97%Various Suppliers
Storage (as solid) Store under inert gas at 2-8°C, protected from moisture.ChemicalBook[2]

Safety Precautions and Handling

Adherence to safety protocols is non-negotiable. This compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Mandatory Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, buttoned completely.

    • Use nitrile or latex gloves. Change gloves immediately if contaminated.

    • Wear ANSI-rated safety glasses or goggles.

  • Handling:

    • All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of the powder.

    • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom, preventing aerosolization.[5]

Required Materials and Equipment

  • This compound powder

  • Analytical balance (readable to at least 0.1 mg)

  • High-purity, sterile-filtered water (e.g., Milli-Q or equivalent) or anhydrous DMSO

  • Appropriate Class A volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Spatula and weighing paper/boat

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile polypropylene centrifuge tubes for aliquoting

  • Vortex mixer

Protocol for Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution in water. The hydrochloride salt structure suggests good aqueous solubility. If the experimental system requires a non-aqueous solvent, DMSO is a common alternative.

Step 1: Pre-Protocol Calculations

The fundamental principle of creating a stock solution is to dissolve a precise mass of solute in a precise volume of solvent. The formula to determine the required mass is:

Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

  • Rationale: This calculation directly converts the desired molar concentration into the practical, weighable mass required for the specified volume. Accuracy here is paramount for the final concentration to be correct.

Example Calculation for 10 mL of 10 mM Stock:

  • Concentration = 10 mM = 0.010 mol/L

  • Molecular Weight = 153.61 g/mol

  • Volume = 10 mL = 0.010 L

  • Mass = 0.010 mol/L × 153.61 g/mol × 0.010 L = 0.01536 g (or 15.4 mg)

Step 2: Weighing the Compound
  • Place a clean, anti-static weighing boat on the analytical balance and tare the mass to zero.

  • Carefully add the this compound powder using a clean spatula until the balance reads approximately 15.4 mg. Record the exact mass.

  • Rationale: Using an analytical balance ensures the mass is known with high precision. Recording the actual mass is crucial for calculating the true final concentration of the stock solution.

Step 3: Solubilization
  • Transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Add approximately 7-8 mL of high-purity water to the flask.

  • Add a small, clean magnetic stir bar and place the flask on a magnetic stirrer at a low-to-medium speed.

  • Stir until the solid is completely dissolved. A clear, particulate-free solution should be observed. If solubility is slow, gentle warming (not exceeding 37°C) or brief vortexing can be applied.

  • Rationale: Adding a portion of the solvent first allows for efficient mixing and dissolution. Using a volumetric flask is essential for achieving high accuracy in the final volume.[6]

Step 4: Final Volume Adjustment and Filtration
  • Once the solute is fully dissolved, remove the flask from the stirrer.

  • Carefully add high-purity water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the 10 mL flask.

  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • For biological applications, sterile filtration is required. Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a sterile container.

  • Rationale: Bringing the solution to the final volume after dissolution accounts for the volume occupied by the solute itself. Sterile filtration removes any potential microbial contamination, which is critical for cell-based assays.

Visual Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_final Finalization Phase start Start: Define Target Concentration & Volume calc Step 1: Calculate Required Mass start->calc weigh Step 2: Weigh Compound (Record Exact Mass) calc->weigh transfer Step 3: Transfer to Volumetric Flask weigh->transfer add_solvent Add ~80% of Solvent transfer->add_solvent dissolve Dissolve Completely (Stir/Vortex) add_solvent->dissolve adjust_vol Step 4: Adjust to Final Volume with Solvent dissolve->adjust_vol mix Mix Thoroughly (Invert Flask) adjust_vol->mix filter Sterile Filter (0.22 µm) (If Required) mix->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store Appropriately (-20°C or -80°C) aliquot->store G stock Prepared Stock Solution visual Visual Inspection (Clarity, Color, Particulates) stock->visual ph_check pH Measurement (Aqueous Solutions) visual->ph_check conc_verify Concentration Verification (Optional: HPLC, UV-Vis) ph_check->conc_verify decision Does it meet specs? conc_verify->decision pass PASS: Release for Use & Document decision->pass Yes fail FAIL: Discard & Investigate decision->fail No

References

Application Notes and Protocols for the In Vivo Administration of (3S,4R)-4-aminooxan-3-ol hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Investigator

These application notes provide a comprehensive framework for the in vivo administration of the novel compound, (3S,4R)-4-aminooxan-3-ol hydrochloride, in mouse models. It is critical to note that as of the date of this publication, specific pharmacological data, including the precise mechanism of action and established in vivo protocols for this particular molecule, are not widely available in the public domain. Therefore, this document is structured as an expert guide, detailing the foundational steps and best practices necessary for the preclinical evaluation of a new chemical entity. The protocols herein are based on established methodologies for novel compound assessment in rodents and are intended to be adapted based on the empirical data you generate.[1][2] Adherence to rigorous, well-documented, and ethically sound experimental practices is paramount for generating reproducible and reliable data to advance our understanding of this compound's potential.

Compound Profile: this compound

Before initiating any in vivo studies, a thorough understanding of the compound's physicochemical properties is essential. This information will guide formulation development and the selection of appropriate administration routes.

PropertyValueSource
IUPAC Name (3S,4R)-4-aminooxan-3-ol;hydrochloridePubChem[3]
Molecular Formula C₅H₁₂ClNO₂PubChem[3]
Molecular Weight 153.61 g/mol PubChem[3]
Synonyms (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride, trans-4-Aminotetrahydro-2H-pyran-3-ol hydrochloridePubChem[3]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C.ChemicalBook[4]

A comprehensive literature search for the mechanism of action and specific pharmacological targets of this compound is the critical first step for any researcher. The experimental design, choice of mouse model, and relevant biomarkers will be dictated by this information.

Pre-formulation and Vehicle Selection

The solubility and stability of this compound in various vehicles must be determined empirically. The goal is to prepare a sterile, iso-osmotic, and non-toxic formulation suitable for the chosen route of administration.[5]

Protocol: Vehicle Screening

  • Initial Solubility Testing:

    • Assess the solubility of the compound in a panel of common, biocompatible vehicles (e.g., sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), 5% dextrose in water (D5W), and various concentrations of solubilizing agents like PEG400, DMSO, or Captisol).

    • Start with small volumes and incrementally add the compound until saturation is reached.

    • Visually inspect for particulates and confirm solubility at the desired concentration range.

  • pH and Osmolality:

    • Measure the pH and osmolality of the most promising formulations. Parenteral solutions should ideally be close to physiological pH (~7.4) and iso-osmolar (~280-300 mOsm/kg) to minimize injection site irritation.[5]

  • Stability Assessment:

    • Evaluate the stability of the lead formulation at room temperature and under refrigerated conditions over a typical experimental timeframe (e.g., 4, 8, and 24 hours).

    • Analytical methods such as HPLC can be used to quantify any degradation of the parent compound.

Workflow for In Vivo Evaluation of a Novel Compound

The progression from initial safety assessment to efficacy studies is a stepwise process designed to maximize data quality while adhering to ethical principles of animal research.

in_vivo_workflow cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy DoseRange Dose-Range Finding (Acute Toxicity) MTD Maximum Tolerated Dose (MTD) (Repeat Dosing) DoseRange->MTD Inform dose selection PK Pharmacokinetic Profiling (Single Dose) MTD->PK Select doses for PK Efficacy Efficacy Studies (Disease Model) PK->Efficacy Establish dose-exposure relationship efficacy_workflow Model Select & Establish Disease Model Randomize Randomize Animals into Groups Model->Randomize Dosing Initiate Dosing Regimen (Vehicle, Compound, Positive Control) Randomize->Dosing Monitor Monitor Disease Progression & General Health Dosing->Monitor Endpoint Collect Endpoints (e.g., tumor volume, behavior, biomarkers) Monitor->Endpoint Analysis Statistical Analysis & Interpretation Endpoint->Analysis

References

(3S,4R)-4-aminooxan-3-ol hydrochloride for enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

(3S,4R)-4-aminooxan-3-ol hydrochloride (Isofagomine) for In Vitro Enzyme Inhibition Assays

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of this compound, also known as Isofagomine (IFG), in enzyme inhibition assays. Isofagomine is a potent, competitive inhibitor of glycosidases, with significant therapeutic interest as a pharmacological chaperone for lysosomal enzymes such as acid β-glucosidase (GCase), which is implicated in Gaucher disease.[1][2][3][4] This document outlines the scientific basis of Isofagomine's mechanism of action and provides a step-by-step protocol for determining its inhibitory potency (IC50) against a model glycosidase. The intended audience for this guide includes researchers in biochemistry, cell biology, and drug discovery.

Scientific Background and Mechanism of Action

This compound, or Isofagomine, is an iminosugar that functions as a structural mimic of the natural substrate of glycosidases. Its primary mechanism of action is competitive inhibition, where it binds to the active site of the enzyme, preventing the binding and processing of the natural substrate.[2][4]

In the context of lysosomal storage disorders like Gaucher disease, Isofagomine exhibits a particularly interesting dual function. At the neutral pH of the endoplasmic reticulum (ER), it binds with high affinity to mutant forms of GCase, acting as a pharmacological chaperone that stabilizes the protein structure and facilitates its correct folding and trafficking to the lysosome.[1][2][5] Once in the acidic environment of the lysosome, the affinity of Isofagomine for the enzyme is reduced, allowing it to dissociate and the now-stabilized enzyme to exhibit increased catalytic activity.[2][5] This chaperone effect has been shown to increase the cellular activity of mutant GCase in patient-derived cells.[1][3][6]

The inhibitory properties of Isofagomine are crucial to its function and are the focus of the assays described herein. Understanding its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) is fundamental to its application in both basic research and therapeutic development.[7][8]

Experimental Design and Workflow

The following diagram illustrates the general workflow for determining the IC50 value of Isofagomine against a target glycosidase.

Inhibition_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) serial_dil 2. Serial Dilution of Isofagomine prep->serial_dil assay_setup 3. Assay Plate Setup (Controls & Test Wells) serial_dil->assay_setup pre_inc 4. Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_inc reaction 5. Reaction Initiation (Add Substrate) pre_inc->reaction incubation 6. Incubation at 37°C reaction->incubation stop_reaction 7. Reaction Termination (e.g., add Na2CO3) incubation->stop_reaction read_plate 8. Read Absorbance (e.g., at 405 nm) stop_reaction->read_plate data_analysis 9. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) read_plate->data_analysis

Caption: Workflow for IC50 determination of Isofagomine.

Protocol: Determination of IC50 for α-Glucosidase Inhibition

This protocol describes a colorimetric assay to determine the IC50 value of this compound using α-glucosidase from Saccharomyces cerevisiae as a model enzyme and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The enzyme cleaves pNPG to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.[9][10][11]

Materials and Reagents
  • This compound (Isofagomine)

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 0.1 M

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipette

Reagent Preparation
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Isofagomine in sterile water. Store at -20°C.

  • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.

  • Substrate Solution: Prepare a 1 mM solution of pNPG in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.

  • Stopping Solution: Prepare a 0.1 M solution of sodium carbonate in water.

Assay Procedure
  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the Isofagomine stock solution in sodium phosphate buffer to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM).

  • Assay Plate Setup:

    • Add 50 µL of the appropriate Isofagomine dilution to the wells of a 96-well plate in triplicate.

    • Negative Control (100% enzyme activity): Add 50 µL of phosphate buffer to triplicate wells.

    • Blank Controls: Add 100 µL of phosphate buffer to triplicate wells (for enzyme and substrate blanks).

  • Pre-incubation:

    • Add 50 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the substrate blank wells.

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Add 50 µL of the pNPG substrate solution (1 mM) to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each Isofagomine concentration:

    % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Abs_control: Absorbance of the negative control (enzyme + substrate, no inhibitor).

    • Abs_sample: Absorbance of the well with the inhibitor.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the Isofagomine concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of Isofagomine that produces 50% inhibition.[7][8]

Key Experimental Parameters and Expected Results

The following table summarizes the key parameters for the α-glucosidase inhibition assay with Isofagomine.

ParameterRecommended ValueRationale
Enzyme α-Glucosidase (S. cerevisiae)Commercially available, well-characterized model enzyme.
Substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG)Chromogenic substrate allowing for easy spectrophotometric detection.[10]
Inhibitor (3S,4R)-4-aminooxan-3-ol HClThe compound under investigation.
Buffer 50 mM Sodium Phosphate, pH 6.8Optimal pH for S. cerevisiae α-glucosidase activity.
Temperature 37°CStandard temperature for enzymatic assays, mimicking physiological conditions.
Pre-incubation Time 10 minutesAllows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Time 20 minutesEnsures sufficient product formation for a robust signal within the linear range of the reaction.
Detection Wavelength 405 nmThe absorbance maximum for the p-nitrophenol product.[9]
Expected IC50 Varies (typically in the nM to low µM range for target glycosidases)The precise IC50 will depend on the specific enzyme and assay conditions. For GCase, the Ki is reported to be around 30 nM.[2]

Advanced Considerations and Troubleshooting

  • Enzyme Kinetics: To fully characterize the inhibition, it is recommended to perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations. This allows for the determination of the inhibition constant (Ki) and confirmation of the competitive inhibition mechanism through methods like Lineweaver-Burk plots.[12][13][14]

  • Inhibitor Solubility: Ensure that the Isofagomine is fully dissolved in the buffer at all tested concentrations.

  • Linear Range: It is crucial to ensure that the enzyme reaction proceeds within the linear range with respect to time and enzyme concentration. This can be verified in preliminary experiments.

  • Pharmacological Chaperone Assays: For studying the chaperone activity of Isofagomine, cell-based assays are required. This typically involves incubating patient-derived cells with the compound, followed by cell lysis and measurement of the target enzyme's activity.[1][3]

Conclusion

This compound (Isofagomine) is a valuable tool for studying glycosidase activity and for the development of pharmacological chaperones. The protocol provided in this application note offers a reliable method for determining its inhibitory potency. Careful experimental design and data analysis are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: (3S,4R)-4-aminooxan-3-ol hydrochloride as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3S,4R)-4-aminooxan-3-ol hydrochloride in Modern Drug Discovery

This compound, a chiral synthetic building block, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its rigid tetrahydropyran core, adorned with precisely oriented amino and hydroxyl functionalities, offers a stereochemically defined scaffold for the construction of bioactive molecules. This is particularly evident in its application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes.[1][2] The specific stereochemistry of this intermediate is paramount for ensuring the desired pharmacological activity and selectivity of the final drug substance.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic chemistry. We will delve into its chemical properties, provide detailed protocols for its application in key synthetic transformations, and discuss the mechanistic rationale behind these procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in synthesis.

PropertyValueSource
CAS Number 1630815-44-9[3][4]
Molecular Formula C5H12ClNO2[3]
Molecular Weight 153.61 g/mol [3]
Appearance White to off-white solidInferred from general chemical properties
Purity Typically ≥98%[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Inferred from safety data

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary and most significant application of this compound is as a key building block in the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

A prominent example of a DPP-4 inhibitor synthesized using this intermediate is Omarigliptin (MK-3102) , a long-acting therapeutic for type 2 diabetes.[1][2] The (3S,4R)-4-aminooxan-3-ol moiety is integral to the pharmacophore of Omarigliptin, providing a crucial interaction point with the active site of the DPP-4 enzyme.

Visualizing the Synthetic Strategy

The following diagram illustrates the general workflow for the incorporation of this compound into a target molecule, such as a DPP-4 inhibitor.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate & Final Product A (3S,4R)-4-aminooxan-3-ol hydrochloride C Amide Bond Formation A->C Amine Component B Activated Carboxylic Acid (e.g., Acyl Chloride or Active Ester) B->C Carboxyl Component D N-acylated Intermediate C->D Forms Amide Linkage E Target Molecule (e.g., DPP-4 Inhibitor) D->E Further Synthetic Steps (if necessary)

Caption: General workflow for amide coupling using the intermediate.

Experimental Protocols: Amide Coupling Reactions

The nucleophilic amino group of this compound readily participates in amide bond formation with activated carboxylic acids. This reaction is fundamental to its utility as a synthetic intermediate. Below are detailed protocols for standard amide coupling procedures.

Protocol 1: Amide Coupling using an Acyl Chloride

This protocol describes a direct and often high-yielding method for the acylation of (3S,4R)-4-aminooxan-3-ol.

Workflow Diagram:

G A Dissolve (3S,4R)-4-aminooxan-3-ol hydrochloride and Base in Solvent B Cool Reaction Mixture (e.g., 0 °C) A->B C Slowly Add Acyl Chloride Solution B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Work-up and Purification E->F Reaction Complete

Caption: Step-by-step workflow for acylation protocol.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Typical Stoichiometry
This compound1630815-44-9153.611.0 eq
Acyl Chloride (e.g., 2,4,5-Trifluorophenylacetyl chloride)VariesVaries1.0 - 1.2 eq
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5101.19 / 129.242.0 - 2.5 eq
Dichloromethane (DCM) or Tetrahydrofuran (THF)75-09-2 / 109-99-984.93 / 72.11Solvent

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DCM or THF as the solvent, followed by the addition of TEA or DIPEA (2.0 - 2.5 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the resulting suspension at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.0 - 1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled suspension over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. If THF was used, add an organic solvent like ethyl acetate for extraction.

    • Wash the organic layer sequentially with 1 M HCl (if an excess of amine is a concern), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-acylated product.

Protocol 2: Amide Coupling using Peptide Coupling Reagents (e.g., HATU)

For more sensitive substrates or when coupling with a carboxylic acid directly, the use of peptide coupling reagents is recommended to avoid the harsh conditions associated with acyl chlorides.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Typical Stoichiometry
This compound1630815-44-9153.611.0 eq
Carboxylic Acid (e.g., 2,4,5-Trifluorophenylacetic acid)209995-38-0190.101.0 - 1.1 eq
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.231.1 - 1.3 eq
Diisopropylethylamine (DIPEA)7087-68-5129.242.5 - 3.0 eq
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)68-12-2 / 75-09-273.09 / 84.93Solvent

Procedure:

  • Carboxylic Acid Activation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 - 1.1 eq) and HATU (1.1 - 1.3 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (1.5 - 2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent with DIPEA (1.0 - 1.1 eq) to form the free amine in situ.

  • Coupling Reaction: Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Reaction Progression and Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1. Note that DMF as a solvent will require aqueous extraction and may be more challenging to remove completely.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls. The progress of the reactions should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. The disappearance of the limiting reagent (typically the aminooxanol) and the appearance of the product spot/peak are key indicators of a successful reaction. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity, ensuring the integrity of the synthetic process.

Conclusion

This compound is a valuable and versatile synthetic intermediate, particularly in the construction of DPP-4 inhibitors like Omarigliptin. Its well-defined stereochemistry and reactive amino group make it an ideal scaffold for introducing diversity in drug discovery programs. The protocols detailed in these notes provide a robust starting point for chemists to confidently and effectively utilize this building block in their synthetic endeavors. Careful execution of these procedures, coupled with diligent reaction monitoring and product characterization, will ensure reproducible and high-quality results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,4R)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Chiral Synthon

(3S,4R)-4-aminooxan-3-ol hydrochloride is a vital chiral building block in modern medicinal chemistry. Its vicinal amino alcohol motif, constrained within a tetrahydropyran (oxan) ring, presents a unique stereochemical challenge. Achieving high yield and diastereomeric purity is paramount for its successful application in drug development. This guide is designed for researchers and process chemists to navigate the common pitfalls in its synthesis, offering in-depth troubleshooting advice and validated protocols to optimize reaction outcomes. We will explore a common synthetic pathway, address specific experimental issues in a question-and-answer format, and provide foundational knowledge to empower your synthetic strategy.

Proposed Synthetic Pathway Overview

A prevalent and logical strategy for constructing the (3S,4R) stereochemistry involves the stereoselective opening of a chiral epoxide derived from a readily available starting material. The following pathway serves as the framework for our discussion.

G cluster_steps Key Synthetic Steps A Dihydro-2H-pyran r1 A->r1 B Intermediate Epoxide (Racemic) r2 B->r2 C tert-butyl ((3S,4R)-3-hydroxyoxan-4-yl)carbamate r3 C->r3 D (3S,4R)-4-aminooxan-3-ol hydrochloride r1->B m-CPBA DCM, 0°C to rt r2->C 1. NH3 (aq) or NaN3 then reduction 2. Boc2O, Base r3->D HCl in Dioxane or IPA

Caption: Proposed synthesis of this compound.

Troubleshooting Guide: Yield Optimization

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Step 1 & 2: Epoxide Formation and Ring-Opening

Question 1: My epoxide ring-opening with ammonia results in a low yield of the desired amino alcohol and a significant amount of a diol byproduct. What is happening and how can I fix it?

Answer: This is a classic issue of competing reaction pathways. The formation of a diol byproduct indicates that water is acting as a nucleophile and opening the epoxide ring. This is particularly problematic when using aqueous ammonia (NH₄OH).

Causality and Solutions:

  • Nucleophile Competition: In aqueous ammonia, water is present in vast excess and can compete with ammonia as the nucleophile. While ammonia is generally a stronger nucleophile, the high concentration of water can lead to significant hydrolysis of the epoxide.

  • pH Effects: The reaction conditions can influence the rate of hydrolysis.

Optimization Strategies:

  • Switch to an Anhydrous Ammonia Source: The most effective solution is to eliminate water. Consider using a solution of ammonia in an organic solvent like methanol or isopropanol. Alternatively, bubbling ammonia gas through the reaction mixture at a controlled temperature (e.g., 0 °C) is a highly effective method.

  • Use an Azide Nucleophile: A robust, two-step alternative is the use of sodium azide (NaN₃) as the nucleophile, followed by reduction.[1] Azide is an excellent nucleophile for epoxide opening and is non-aqueous. The resulting azido alcohol can then be cleanly reduced to the primary amine using reagents like H₂/Pd-C, PPh₃/H₂O, or LiAlH₄. This sequence often provides higher overall yields and cleaner reaction profiles.

  • Temperature Control: Regardless of the method, maintain strict temperature control. Epoxide openings are exothermic. Running the reaction at lower temperatures (0 °C to room temperature) can help minimize side reactions.

Question 2: The diastereoselectivity of my epoxide opening is poor, leading to a mixture of (3S,4R) and other isomers. How can I improve this?

Answer: Poor diastereoselectivity in epoxide ring-opening often points to issues with the reaction mechanism or the stability of the transition state. The reaction should proceed via a classic Sₙ2 mechanism, which involves backside attack of the nucleophile on one of the epoxide carbons.

Causality and Solutions:

  • Sₙ1 Character: If the reaction conditions are too acidic or employ certain Lewis acids, the mechanism can shift towards having more Sₙ1 character. This involves the formation of a carbocation-like intermediate, which can be attacked from either face, leading to a loss of stereocontrol.

  • Reaction Conditions: The choice of solvent and nucleophile can influence the transition state.

Optimization Strategies:

  • Ensure Basic or Neutral Conditions: Avoid acidic conditions that could protonate the epoxide oxygen to a large extent, promoting carbocation formation. When using an azide salt, the conditions are typically neutral to slightly basic.

  • Solvent Choice: Use a polar aprotic solvent like THF, DMF, or acetonitrile. These solvents can solvate the cation (e.g., Na⁺ from NaN₃) without interfering with the nucleophile. Protic solvents can sometimes coordinate to the epoxide and influence the regioselectivity of the attack.

  • Catalysis: For challenging substrates, catalytic methods using chiral catalysts can enforce high stereoselectivity, though this adds complexity and cost.[2][3]

Step 3: N-Boc Protection

Question 3: During the Boc-protection step using Boc anhydride (Boc₂O), I observe the formation of multiple products and my yield of the desired N-Boc amino alcohol is low.

Answer: This is a common issue when protecting amino alcohols. The presence of both a nucleophilic amine and a hydroxyl group can lead to side reactions if conditions are not carefully controlled.

Causality and Solutions:

  • O-Acylation: The hydroxyl group can be acylated by Boc₂O to form a carbonate, especially under strongly basic conditions or with prolonged reaction times.

  • Urea Formation: If the reaction temperature is too high or if certain impurities are present, isocyanates can form, leading to urea byproducts.[4]

  • Incomplete Reaction: Insufficient base or Boc₂O can lead to an incomplete reaction.

Optimization Strategies:

ParameterRecommendationRationale
Base Use a non-nucleophilic base like triethylamine (TEA) or DIPEA. For aqueous systems, NaHCO₃ or Na₂CO₃ are suitable.Strong bases like NaOH can deprotonate the alcohol, increasing its nucleophilicity and promoting O-acylation.[5]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of Boc₂O.Ensures complete consumption of the starting amine.
Temperature Maintain the reaction at 0 °C to room temperature.Minimizes side reactions like O-acylation and byproduct formation.[4]
Solvent Use a solvent system like THF/water or Dioxane/water.Ensures all reagents are in solution. The amine is generally more nucleophilic than the alcohol, allowing for selective protection.[5]

A detailed protocol for this step is provided in the "Experimental Protocols" section below.

Step 4: Deprotection and Salt Formation

Question 4: The final deprotection with HCl yields a sticky, impure product that is difficult to crystallize. How can I obtain a clean, crystalline hydrochloride salt?

Answer: Obtaining a clean, crystalline salt depends on the purity of the preceding intermediate, the choice of deprotection conditions, and the crystallization technique.

Causality and Solutions:

  • Intermediate Purity: Impurities from the Boc-protected stage will be carried over. The N-Boc intermediate should be purified to >98% purity by flash chromatography or recrystallization before deprotection.

  • Deprotection Byproducts: The deprotection mechanism generates a tert-butyl cation, which fragments into isobutene gas.[6] However, this cation can also alkylate other nucleophilic species present, creating impurities.

  • Solvent and Crystallization: The choice of solvent for both the reaction and the subsequent crystallization is critical.

Optimization Strategies:

  • Purify the Intermediate: Do not proceed to deprotection with impure material. Use flash chromatography (a common eluent system is a gradient of methanol in dichloromethane) to purify the N-Boc amino alcohol.[7]

  • Deprotection Reagent: Use a solution of HCl in a non-aqueous solvent like 1,4-dioxane, isopropanol (IPA), or diethyl ether. This prevents hydrolysis and introduces the chloride counter-ion directly.

  • Crystallization Technique:

    • After deprotection, concentrate the reaction mixture in vacuo.

    • Redissolve the crude salt in a minimal amount of a hot polar solvent like ethanol or isopropanol.

    • Slowly add a non-polar "anti-solvent" like diethyl ether, MTBE, or heptane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then to 0-4 °C to maximize crystal formation.

    • Collect the solid by filtration, wash with the cold anti-solvent, and dry under vacuum.

G start Low Yield or Purity Issue check_sm Verify Starting Material Purity (NMR, GC/MS) start->check_sm Is SM pure? check_sm->start No, purify SM analyze_side Identify Byproducts (LC-MS, NMR) check_sm->analyze_side Yes optimize_cond Optimize Reaction Conditions (Temp, Solvent, Stoichiometry) analyze_side->optimize_cond Byproduct identified purification Refine Purification Method (Chromatography, Recrystallization) analyze_side->purification Impurities are isomers optimize_cond->purification Conditions optimized success Yield & Purity Improved purification->success Purity >98%

Caption: A general troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions? A1: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a suitable eluent system (e.g., 10% Methanol in DCM for the Boc-protected intermediate) and visualize with stains like potassium permanganate (for the alcohol) or ninhydrin (for the free amine). For quantitative analysis and accurate purity assessment, HPLC and ¹H NMR are essential.[8]

Q2: Can I use other protecting groups for the amine? A2: Yes, the benzyloxycarbonyl (Cbz) group is a common alternative. It is stable to the basic conditions of epoxide opening but can be removed by catalytic hydrogenation (H₂/Pd-C).[9] This is particularly useful if your synthesis sequence already involves a hydrogenation step, as it combines deprotection with another transformation. The choice between Boc and Cbz depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.

Q3: My final product shows some racemization. What could be the cause? A3: Racemization in amino alcohol synthesis is less common than in amino acid chemistry but can occur under harsh conditions.[10] Extremely high temperatures or very strong acidic/basic conditions during any step could potentially lead to side reactions that compromise stereochemical integrity. Ensure all steps are performed under the mildest possible conditions. If racemization is significant, re-evaluate each step of your synthesis, paying close attention to any steps involving prolonged heating or extreme pH.

Experimental Protocols

Protocol: N-Boc Protection of (3S,4R)-4-aminooxan-3-ol

This protocol is a representative procedure for the selective N-protection of the amino alcohol intermediate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the crude (3S,4R)-4-aminooxan-3-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir for 10 minutes.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC (stain with ninhydrin to confirm the absence of the starting amine).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the bulk of the dioxane.

    • Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

    • Separate the organic layer. Wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.[8]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the pure tert-butyl ((3S,4R)-3-hydroxyoxan-4-yl)carbamate.

References

Overcoming solubility issues with (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3S,4R)-4-aminooxan-3-ol hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for overcoming solubility challenges with this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My this compound won't dissolve in pure water or standard phosphate-buffered saline (PBS, pH 7.4). Why is this happening?

A: This is the most frequently encountered issue and is almost always related to pH. Your compound is the hydrochloride salt of a molecule containing a basic amine group.[1][2] While salt formation is intended to enhance aqueous solubility, this solubility is critically dependent on maintaining an acidic pH.[3][4] At neutral or alkaline pH (like pH 7.4), the protonated, highly soluble amine (R-NH₃⁺) converts to its neutral "free base" form (R-NH₂), which is significantly less soluble and will precipitate or fail to dissolve.[5][6] Standard PBS at pH 7.4 is unsuitable for preparing a concentrated stock solution of this compound.

Q2: What is the ideal starting solvent and pH for dissolving this compound?

A: The ideal starting point is a slightly acidic aqueous solution. To ensure the amine group remains fully protonated and thus solubilized, the pH of your solvent should be at least 2 pH units below the pKa of the conjugate acid (R-NH₃⁺). Most simple alkyl amines have pKa values in the 9.5-11.0 range.[2] Therefore, a solvent pH between 2 and 5 is a robust and safe starting point. We recommend beginning with dilute acid (e.g., 10-50 mM HCl) or a simple acidic buffer like citrate or acetate.

Q3: Can I gently heat or sonicate the mixture to aid dissolution?

A: Yes, gentle warming (e.g., to 37-40°C) or sonication can increase the rate of dissolution.[7] However, these methods will not overcome a fundamental insolubility issue caused by incorrect pH.[5] If the compound is failing to dissolve due to high pH, heating will not solve the problem. Always establish the correct pH first before applying heat, and avoid excessive temperatures that could risk chemical degradation.

Q4: How can I prepare a solution for a biological assay that requires a physiological pH of 7.4?

A: This requires a "pH shift" or "acidify-then-dilute" strategy. You cannot dissolve the compound directly in the final pH 7.4 buffer. The correct procedure is:

  • Prepare a highly concentrated stock solution (e.g., 10-100 mM) in an acidic solvent (e.g., 50 mM HCl or sterile water acidified to pH 3-4) where the compound dissolves readily.

  • Perform a serial dilution of this acidic stock into your final, larger volume of pH 7.4 assay buffer. The key is that the final concentration of the compound in the pH 7.4 buffer must be below its solubility limit at that specific pH. The small volume of acidic stock will be neutralized by the buffer without significantly altering the final pH.

Q5: My solution appears hazy or cloudy, but there's no visible precipitate. Is the compound dissolved?

A: A hazy or cloudy appearance, even without large particles, suggests that you have a fine suspension or a colloidal mixture, not a true solution. This can happen when you are near the solubility limit or if the compound has crashed out into very small particles. A true solution should be perfectly clear. You can verify this using the "Filtration Test" described in the Troubleshooting Guide below.[5]

Section 2: In-Depth Troubleshooting Guide

Use this guide when initial attempts to dissolve the compound are unsuccessful. The following workflow provides a logical path to identifying and solving the problem.

Troubleshooting Workflow Diagram

G cluster_cosolvent Advanced Strategy start Start: Compound Not Dissolving check_ph 1. Check Solvent pH start->check_ph ph_low Is pH < 5? check_ph->ph_low acidify Action: Acidify solvent (e.g., 10mM HCl, pH 3-4). Re-attempt dissolution. ph_low->acidify No check_conc 2. Check Concentration ph_low->check_conc Yes acidify->check_ph Retry conc_high Is concentration too high? check_conc->conc_high lower_conc Action: Lower target concentration. conc_high->lower_conc Yes use_cosolvent Action: Introduce a co-solvent. (See Protocol 2) conc_high->use_cosolvent If lowering is not an option dissolved Success: Compound is Dissolved conc_high->dissolved No lower_conc->dissolved use_cosolvent->dissolved

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Problem 1: Compound Precipitates Immediately Upon Addition to Neutral Buffer

  • Root Cause Analysis: This is a classic case of pH-dependent precipitation. The amine on your molecule is a weak base. In acidic conditions, it exists in its protonated (R-NH₃⁺), water-soluble salt form. When you add it to a neutral or basic buffer (pH > pKa), it is deprotonated to the neutral free base (R-NH₂), which has very low aqueous solubility.[6][8]

    Caption: The pH-dependent equilibrium of the amine hydrochloride salt.

  • Solution: The "Acidify-Then-Dilute" Protocol This method, detailed in Protocol 1 , is the standard industry practice. It involves first creating a concentrated stock in a low-pH vehicle and then diluting this stock into your final assay medium.

Problem 2: Solubility is Still Poor, Even in Acidic Solution
  • Root Cause Analysis: If the compound fails to dissolve even at an optimal pH, you are likely exceeding its intrinsic solubility limit in a purely aqueous system. While the ionic amine group promotes solubility, the carbon-based oxane ring is hydrophobic and can limit solubility at higher concentrations.[9]

  • Solution: Co-Solvent Systems A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the aqueous medium, making it more favorable for dissolving molecules with hydrophobic regions.[10][11][] For in vitro research, biocompatible co-solvents are essential.

    Table 1: Common Biocompatible Co-Solvents for In Vitro Assays

Co-SolventTypical Starting Conc.Max Conc. in Cell AssaysNotes
DMSO (Dimethyl sulfoxide)10-50% (for stock)< 0.5% v/v Excellent solubilizer. Can have biological effects at >0.5%.[13][14]
Ethanol 10-50% (for stock)< 1% v/v Good choice for many compounds. Can be cytotoxic at higher levels.[14][15]
PEG 400 (Polyethylene Glycol 400)10-30% (for stock)< 2% v/v A less toxic polymer, good for increasing solubility.[16][17]
Propylene Glycol 10-30% (for stock)< 1% v/v Common pharmaceutical excipient.
Problem 3: How to Confirm True Dissolution
  • Root Cause Analysis: It's critical to distinguish between a true molecular solution and a fine colloidal suspension, as undissolved particles can lead to inaccurate concentration measurements and erratic experimental results.

  • Solutions: Verification Methods

    • Visual Inspection: A true solution should be completely clear and transparent, with no visible particles or haze.

    • Filtration Test: This is the definitive method.[5]

      • Prepare your solution and measure its concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

      • Pass an aliquot of the solution through a 0.22 µm syringe filter. These filters remove undissolved particulates.

      • Re-measure the concentration of the filtrate.

      • Result: If the concentration remains the same, your compound was fully dissolved. If the concentration drops significantly, your initial mixture was a suspension.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution via pH Adjustment

Objective: To prepare a 10 mM aqueous stock solution of this compound for subsequent dilution into a neutral pH buffer.

Materials:

  • This compound (MW: 153.61 g/mol )[1][18]

  • High-purity water (e.g., Milli-Q)

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Calculate Mass: To make 10 mL of a 10 mM solution, weigh out 15.36 mg of the compound.

  • Prepare Acidic Solvent: Add ~8 mL of high-purity water to a 10 mL volumetric flask. Add a small amount of 1 M HCl and check the pH, adjusting until the pH is stable between 3.0 and 4.0.

  • Dissolution: Add the weighed compound to the acidified water in the flask.

  • Mix Thoroughly: Cap the flask and vortex or sonicate until all solid material is completely dissolved. The solution must be perfectly clear.

  • Final Volume: Once dissolved, bring the flask to the final 10 mL volume with the pH 3-4 water. Mix again.

  • Storage: Filter the stock solution through a 0.22 µm sterile filter into a clean storage vial. Store as recommended by the supplier, typically at -20°C or -80°C.

Protocol 2: Systematic Co-Solvent Screening

Objective: To determine an effective co-solvent system for achieving a higher concentration stock solution (e.g., 50 mM).

Procedure:

  • Prepare a Base Acidic Buffer: Prepare a 50 mM citrate buffer at pH 4.0.

  • Set Up Test Vials: Label a series of small glass vials for each co-solvent to be tested (e.g., DMSO, Ethanol, PEG 400).

  • Create Co-Solvent Mixtures: In the vials, prepare 1 mL of different co-solvent/buffer mixtures. For example:

    • 10% DMSO: 100 µL DMSO + 900 µL pH 4.0 buffer

    • 25% DMSO: 250 µL DMSO + 750 µL pH 4.0 buffer

    • 50% DMSO: 500 µL DMSO + 500 µL pH 4.0 buffer

    • Repeat for Ethanol and PEG 400.

  • Add Compound: Calculate the mass of the compound needed for a 50 mM concentration in 1 mL (7.68 mg). Add this amount to each test vial.

  • Assess Solubility: Vortex each vial vigorously for 2 minutes and sonicate for 10 minutes. Visually inspect for complete dissolution.

  • Record Observations: Use a table to systematically record the results.

Table 2: Example Co-Solvent Screening Data

Co-SolventConcentrationVisual Observation (Clear/Hazy/Suspension)
DMSO10%Hazy
DMSO25%Clear
DMSO50%Clear
Ethanol10%Suspension
Ethanol25%Hazy
Ethanol50%Clear
PEG 40010%Suspension
PEG 40025%Suspension
PEG 40050%Hazy

References

Technical Support Center: Stability of (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3S,4R)-4-aminooxan-3-ol hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The stability of your compound is paramount for generating reproducible and reliable data. This guide is designed to help you navigate the complexities of handling this compound, with a specific focus on its stability in various aqueous buffer systems.

Understanding the Molecule: Key Stability Considerations

This compound is an amino alcohol derivative featuring a tetrahydropyran (oxan) ring.[1] Its structure contains a primary amine and a secondary alcohol, which are the primary sites for potential degradation. The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated (-NH3+). This salt form generally enhances aqueous solubility and stability compared to the free base.[2]

The most critical factor governing the stability of this molecule in solution is pH . The protonated amine exists in equilibrium with its unprotonated (free amine) form. At acidic to neutral pH, the more stable protonated form predominates. As the pH becomes more alkaline, the equilibrium shifts towards the free amine (-NH2), which is more nucleophilic and susceptible to oxidative and other degradation pathways.[3] Therefore, careful selection and control of the buffer system are essential.

Designing a Robust Stability Study: A Workflow

A systematic approach is crucial for evaluating the stability of your compound. The goal is to identify conditions under which the molecule remains intact and to understand its degradation profile under stress. This process involves both real-time stability testing under intended use conditions and forced degradation (or stress testing) to identify potential degradation products and pathways.[4][5][6]

A typical workflow for assessing stability is outlined below. This process ensures that your analytical method is "stability-indicating," meaning it can accurately separate and quantify the intact compound from any potential degradants.[7]

Stability_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_study Phase 2: Stability Study Execution cluster_analysis Phase 3: Analysis & Interpretation prep_compound Prepare Stock Solution of Compound select_buffers Select Candidate Buffer Systems dev_hplc Develop Stability-Indicating HPLC Method prep_samples Prepare Samples in Each Buffer dev_hplc->prep_samples Validated Method incubate Incubate at Defined Temp & Time Points prep_samples->incubate aliquot Collect & Quench Aliquots incubate->aliquot analyze_hplc Analyze Samples by HPLC aliquot->analyze_hplc Time-course Samples quantify Quantify % Remaining & Degradants analyze_hplc->quantify interpret Interpret Data & Select Optimal Buffer quantify->interpret

Caption: General workflow for assessing compound stability in buffer systems.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during experimental work with this compound.

Q1: Which buffer systems are generally recommended and what are the trade-offs?

The choice of buffer is critical and depends on the desired pH for your experiment and downstream applications. Commonly used pharmaceutical buffers include phosphate, acetate, and citrate.[8][9][10][11]

Buffer SystemEffective pH RangeProsCons & Considerations
Sodium Acetate 3.6 – 5.6Simple, commonly available, good for acidic conditions where the amine is fully protonated and stable.Limited to acidic pH range.
Phosphate (PBS) 5.8 – 8.0Buffers at physiological pH (~7.4), widely used in biological assays.[9]Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). The pH of phosphate buffers can shift significantly upon freezing.[8]
Citrate 3.0 – 6.2Wide buffering range due to three pKa values.[8] Can chelate metal ions, which may prevent metal-catalyzed oxidation.Potential for chelation to interfere with metal-dependent biological systems.
HEPES 6.8 – 8.2Good for cell culture work, generally considered more biologically inert than other buffers.More expensive than phosphate buffers.
Tris 7.5 – 9.0Useful for some biochemical applications in the slightly alkaline range.pH is highly temperature-dependent. The primary amine in Tris can potentially react with other components.

Recommendation: For general-purpose use and to maximize stability, start with a phosphate buffer at pH 6.0-7.4 or an acetate buffer at pH 4.5-5.5 . Avoid highly alkaline conditions (pH > 8) unless experimentally required.

Q2: How does pH specifically impact the stability of this compound?

The hydrochloride salt ensures the primary amine group is protonated (R-NH3+). This form is electrostatically shielded and less reactive. As the pH increases above the pKa of the amine, the group deprotonates to its free base form (R-NH2). This free amine has a lone pair of electrons, making it a stronger nucleophile and more susceptible to oxidation and other degradation reactions.

ph_effect cluster_eq pH-Dependent Equilibrium Stable R-NH3+Cl- (Protonated, More Stable) Unstable R-NH2 (Free Amine, More Reactive) Stable->Unstable pKa Low_pH Low pH (e.g., < 7) Low_pH->Stable Favors High_pH High pH (e.g., > 8) High_pH->Unstable Favors

Caption: Effect of pH on the amine group of the compound.

Q3: My compound precipitated after being added to my buffer. What went wrong?

Precipitation is a common issue that can usually be traced to one of three causes:

  • Exceeded Solubility: While the hydrochloride salt is generally water-soluble, its solubility can be limited. You may have created a solution that is too concentrated.

    • Solution: Try preparing a more dilute stock solution or final concentration.

  • pH-Induced Precipitation: The solubility of amino compounds can be pH-dependent.[12][13] The free base form is often less soluble than the salt form. If your buffer is too alkaline, you may have converted the compound to its less soluble free base.

    • Solution: Measure the final pH of your solution. Ensure it is in a range where the protonated salt form is favored (typically pH < 7.5).

  • Buffer Salt-Out Effect: At very high concentrations, some buffer salts (e.g., phosphate) can decrease the solubility of other solutes, an effect known as "salting out."

    • Solution: Reduce the molarity of your buffer (e.g., from 100 mM to 25-50 mM) to see if the compound remains in solution.

Q4: I see new, smaller peaks appearing in my HPLC chromatogram over time. What are they?

These are likely degradation products. Identifying them is key to understanding the stability limitations of your compound.

  • Actionable Step: This is where a forced degradation study becomes invaluable.[4][14] By intentionally stressing the compound under harsh conditions (e.g., strong acid/base, oxidation, high heat, intense light), you can rapidly generate and identify the likely degradation products.[15][16] You can then use the chromatographic profile of these stressed samples to see if the new peaks in your experiment match any of the known degradants.

  • Common Degradants: For an amino alcohol, potential degradation products could arise from oxidation of the amine or alcohol functionalities.

Q5: What are the best practices for preparing and storing stock solutions?
  • Solvent: For the initial stock solution, use a high-purity solvent in which the compound is freely soluble, such as sterile water or DMSO. Note that DMSO itself can undergo degradation and should be of high quality.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protection: Protect solutions from light by using amber vials or wrapping vials in foil, as some compounds are susceptible to photolytic degradation.[6]

  • Validation: For long-term projects, it is good practice to qualify the stability of your frozen stock solution over time by comparing a freshly prepared standard to an aged one.

Key Experimental Protocols

The following are generalized protocols. You should always optimize them for your specific compound concentration and analytical instrumentation.

Protocol 1: Isothermal Stability Assessment in a Selected Buffer

This protocol assesses the stability of the compound under your specific experimental conditions.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile, purified water.

    • Prepare your target buffer (e.g., 50 mM sodium phosphate, pH 7.4) and filter it through a 0.22 µm filter.

  • Sample Incubation:

    • Dilute the stock solution into the target buffer to your final experimental concentration (e.g., 100 µM).

    • Immediately take a "time zero" (T=0) aliquot. Quench the reaction if necessary (e.g., by diluting in mobile phase or adding a stopping reagent) and store at -80°C.

    • Incubate the remaining solution at your desired temperature (e.g., 37°C).

  • Time Points:

    • Collect additional aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Quench and store each sample identically.

  • Analysis:

    • Analyze all samples (including T=0) in a single batch using a validated, stability-indicating HPLC method.[17]

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A result of >90-95% remaining is often considered stable for many applications.

Protocol 2: Forced Degradation Study

This study helps identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active compound.[4][15]

  • Sample Preparation: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the specified stress medium.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, incubated at 60°C.

    • Base Hydrolysis: 0.1 N NaOH, incubated at 60°C.

    • Oxidation: 3% H₂O₂, stored at room temperature, protected from light.

    • Thermal Stress: Incubate the solid compound at 80°C. Also, incubate a solution (e.g., in pH 7.4 buffer) at 60°C.

    • Photolytic Stress: Expose a solution to a calibrated light source (e.g., 1.2 million lux hours visible and 200 watt hours/m² UV) as per ICH Q1B guidelines.

  • Time Points & Analysis:

    • Monitor the reactions at several time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples by HPLC-UV and/or HPLC-MS to determine the percentage of degradation and characterize the degradant peaks.[17][18]

References

Troubleshooting unexpected results in experiments with (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (3S,4R)-4-aminooxan-3-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the success and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the fundamental chemical and physical properties of this compound?

Understanding the basic properties is the first step in successful experimental design. This compound is a chiral amino alcohol supplied as its hydrochloride salt to enhance stability and ease of handling.[1]

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[2][3][4]
Molecular Weight 153.61 g/mol [2][3][4][5]
Appearance White to off-white crystalline powder[6]
Form Hydrochloride salt of the parent amine[2][7]
IUPAC Name (3S,4R)-4-aminooxan-3-ol;hydrochloride[2]
Q2: How should I properly store this compound to ensure its long-term stability?

Improper storage is a frequent source of experimental variability. As an amine hydrochloride, this compound has specific requirements to maintain its purity and integrity.[8]

ConditionRecommendationRationale
Temperature Long-term: -20°C. Short-term: 2-8°C.Low temperatures slow down potential degradation pathways for organic compounds.[8][9]
Atmosphere Store in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel).The compound is hygroscopic and will readily absorb atmospheric moisture.[6][10]
Handling Before opening, allow the container to warm to room temperature in a desiccator.This critical step prevents atmospheric moisture from condensing onto the cold powder, which would compromise its integrity.[9]
Q3: My solid reagent appears clumpy and has gained weight. What is happening?

This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[6][11] Amine hydrochloride salts readily attract and hold water molecules from the air.[12]

  • Causality: The polar and ionic nature of the ammonium chloride group attracts polar water molecules. This absorbed water can act as an impurity, leading to:

    • Inaccurate mass measurements, causing stoichiometric errors in reactions.

    • Introduction of water into moisture-sensitive reactions, potentially quenching reagents or catalyzing side reactions.

  • Solution: Refer to Protocol 1: Drying a Hygroscopic Sample in Section 3.

Q4: What is the functional difference between using the hydrochloride salt and the free base form in a reaction?

The distinction is critical for reaction success. The hydrochloride salt and the free base have different reactivity profiles.

  • Hydrochloride Salt (as supplied): The nitrogen atom's lone pair of electrons is bonded to a proton, making it an ammonium ion (-NH₃⁺). In this state, the amine is not nucleophilic and will not participate in reactions requiring a lone pair, such as acylation or alkylation.

  • Free Base: This is the form where the amine group is neutral (-NH₂). The nitrogen atom has a lone pair of electrons, making it nucleophilic and ready to react.

To use the compound in a reaction where the amine must act as a nucleophile, you must first convert the salt to its free base form in situ. This is typically done by adding a non-nucleophilic base. See Protocol 2 for a general procedure.

Caption: pH-dependent equilibrium of the amine group.

Section 2: Troubleshooting Guide - Common Experimental Problems

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Troubleshooting_Workflow A Unexpected Result (e.g., Low Yield, No Reaction) B Step 1: Verify Starting Material Integrity A->B C Is it dry? (See Protocol 1) Has it been stored correctly? B->C D Step 2: Check Reaction Conditions B->D E Was a base added to generate the free amine? Is the solvent appropriate? Are temp/time correct? D->E F Step 3: Analyze Reaction Mixture D->F G Is starting material unreacted? Are there side products? F->G H Consult Literature & Refine Protocol F->H

Caption: General workflow for troubleshooting unexpected experimental results.

Problem 1: Inconsistent or Poor Solubility

Q: My compound won't dissolve in my reaction solvent (e.g., THF, Dichloromethane). What should I do?

  • Causality: As an ionic salt, this compound has high lattice energy and is most soluble in polar protic solvents like water or lower alcohols.[6] It will exhibit poor solubility in less polar or non-polar aprotic solvents.

  • Troubleshooting Steps:

    • Solvent Choice: If the reaction allows, switch to a more polar aprotic solvent like DMF or DMSO.

    • Co-Solvent: Add a small amount of a co-solvent like methanol to the solvent system to aid dissolution, but be cautious as the alcohol co-solvent could potentially participate in the reaction.

    • Free-Basing: The most common solution is to convert the salt to the free base. The free base is a neutral molecule and is significantly more soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Follow Protocol 2 for free-basing, after which the neutralized compound should dissolve.

Problem 2: Reaction Failure or Low Yield

Q: I'm trying to perform an N-acylation (or alkylation), but my TLC/LCMS shows only unreacted starting material. Why?

  • Causality: This is the most common issue and is almost always due to the failure to generate the nucleophilic free amine. The starting material is a non-nucleophilic ammonium salt. Without a base, the reaction cannot proceed.

  • Solution: Add at least 1.1 equivalents of a non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to your reaction mixture before adding the electrophile (e.g., acyl chloride, alkyl halide). This will neutralize the hydrochloride and liberate the free amine required for the reaction. Refer to Protocol 2 .

Q: My reaction is highly moisture-sensitive and the yield is poor. I've dried my solvent and glassware. Could the starting material be the problem?

  • Causality: Yes. Due to its hygroscopic nature, the compound can introduce a significant amount of water into the reaction, even if it appears to be a free-flowing solid. This is especially problematic for reactions involving organometallics, hydrides, or water-sensitive coupling reagents.

  • Solution:

    • Dry the Reagent: Before weighing, dry the this compound under high vacuum for several hours. See Protocol 1 .

    • Inert Atmosphere: Weigh the dried reagent quickly and, if possible, handle it within a glovebox or under a stream of inert gas (Argon or Nitrogen).

Problem 3: Issues in Analytical Characterization (HPLC, NMR)

Q: I'm analyzing my compound by reversed-phase HPLC and seeing broad, tailing peaks. How can I fix this?

  • Causality: The basic amine group can interact ionically with residual free silanol groups (-Si-OH) on the surface of standard silica-based C18 columns. This secondary interaction leads to poor peak shape.

  • Solution: Suppress this ionic interaction by ensuring the amine is fully and consistently protonated during analysis.

    • Acidic Modifier: Add a small amount of a modifier to your mobile phase (both water and organic components).

      • Recommended: 0.1% Formic Acid (FA) for LCMS compatibility.

      • Alternative: 0.1% Trifluoroacetic Acid (TFA) for excellent peak shape (note: TFA is an ion-pairing agent and can suppress MS signal).

    • See Protocol 3 for recommended starting conditions.

Q: My ¹H NMR spectrum in CDCl₃ looks messy or shows very broad peaks for the protons near the amine/alcohol.

  • Causality:

    • Poor Solubility: As a salt, the compound has very low solubility in chloroform-d. What little dissolves may exist in various aggregation states.

    • Proton Exchange: The -OH and -NH₃⁺ protons can undergo chemical exchange with each other and with trace water, leading to peak broadening.

  • Solution:

    • Use a Different Solvent: The best solution is to use a different NMR solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices and will provide sharp, well-resolved spectra. In D₂O, the -OH and -NH₃⁺ protons will exchange with deuterium and will typically not be visible, simplifying the spectrum.

Section 3: Detailed Protocols
Protocol 1: Procedure for Drying Hygroscopic this compound
  • Place the required amount of the compound in a clean, dry round-bottom flask or vial.

  • Attach the flask to a high vacuum line (Schlenk line).

  • Apply vacuum (<1 mmHg) and allow the solid to dry for 2-4 hours at room temperature. For very wet samples, gentle heating (30-40°C) can be applied, but ensure this is below any decomposition temperature.

  • Once dry, break the vacuum by backfilling with an inert gas (Argon or Nitrogen).

  • Immediately cap the flask or transfer the material in a glovebox for weighing and use.

Protocol 2: General Procedure for in situ Free-Basing for Reaction
  • To a reaction flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the anhydrous reaction solvent (e.g., Dichloromethane, THF, Acetonitrile). The compound may not fully dissolve at this stage.

  • Cool the resulting suspension in an ice bath (0°C).

  • Slowly add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.1 - 1.2 eq.) dropwise.

  • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 15-30 minutes.

  • A salt byproduct (e.g., triethylammonium chloride) will precipitate. The free amine is now dissolved in the solvent and ready for the addition of your electrophile. The salt precipitate typically does not interfere with the reaction but can be filtered off if desired.

Protocol 3: Recommended Starting Conditions for Reversed-Phase HPLC Analysis
  • Column: Standard C18, 3.5 or 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID column).

  • Detection: UV (e.g., 210 nm, as the compound lacks a strong chromophore) or ELSD/CAD/MS.

References

Technical Support Center: A Framework for In Vivo Dosage Optimization of (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available in vivo research, including mechanism of action and established dosage protocols for (3S,4R)-4-aminooxan-3-ol hydrochloride, is limited. This guide, therefore, provides a comprehensive and scientifically grounded framework for the in vivo dosage optimization of novel small molecules, a process directly applicable to this and similar research compounds. The protocols and advice herein are based on established principles of preclinical drug development and should be adapted to the specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers may have when initiating in vivo studies with a novel compound.

Q1: What is the critical first step in determining the in vivo dosage for a novel compound like this compound?

The essential first step is to establish a safe dosing range by conducting a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects.[2][4] This study is fundamental for designing subsequent efficacy studies with doses that are both safe and pharmacologically relevant.[1][5]

Q2: What is a Dose-Range Finding (DRF) study, and why is it crucial?

A Dose-Range Finding (DRF) study is a preliminary experiment designed to identify a range of doses that are both safe and produce a biological response.[6][7] These studies are pivotal for establishing the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and confirming the Maximum Tolerated Dose (MTD).[5][6] Data from DRF studies provide the foundation for designing more extensive and targeted preclinical trials, ultimately saving time and resources.[6]

Q3: How should I select the starting dose for an MTD or DRF study?

For a novel compound with no prior in vivo data, the starting dose is often extrapolated from in vitro data (e.g., IC50 or EC50 values) or based on the No Observed Adverse Effect Level (NOAEL) from preliminary toxicology assessments.[8] A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro effective concentration. The doses should then be escalated systematically (e.g., by a factor of 2x or 3x) in subsequent cohorts to broadly cover the dose-response relationship.[5]

Q4: What key pharmacokinetic (PK) and pharmacodynamic (PD) parameters should I evaluate?

Pharmacokinetic (PK) studies are essential to understand how the animal's body affects the drug, a discipline known as ADME (Absorption, Distribution, Metabolism, and Excretion).[9][10] Key PK parameters to measure from plasma concentrations over time include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time for the plasma concentration to reduce by half.

  • Clearance (CL): The rate at which the drug is eliminated from the body.

  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation, particularly important for non-intravenous routes.[9]

Pharmacodynamic (PD) studies, on the other hand, investigate the effect of the drug on the body. Integrating PK and PD data is crucial for establishing a relationship between drug exposure and the desired therapeutic effect.[11]

Q5: How can I extrapolate animal doses to a Human Equivalent Dose (HED)?

The U.S. Food and Drug Administration (FDA) provides guidance on converting animal doses to a Human Equivalent Dose (HED) based on body surface area.[8][12] This allometric scaling approach is a standard method for estimating a starting dose for initial clinical trials in humans.[13] However, all relevant preclinical data, including pharmacology, toxicology, and pharmacokinetics, should be considered for a comprehensive assessment.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments and offers scientifically-backed solutions.

Issue 1: High variability in experimental results between animals in the same treatment group.

  • Potential Causes & Solutions:

    • Biological Variation: Inherent physiological differences between individual animals can lead to varied responses.

      • Mitigation: Increase the sample size (n) per group to enhance statistical power. Ensure all animals are age- and weight-matched and sourced from a reputable, specific-pathogen-free (SPF) supplier.[14]

    • Inconsistent Administration: The technique of administration (e.g., intravenous, intraperitoneal, oral gavage) can significantly impact bioavailability.

      • Mitigation: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for compound administration. Ensure all personnel are thoroughly trained.[14]

    • Environmental Stressors: Factors like inconsistent light cycles, temperature, and handling stress can influence animal physiology and study outcomes.[14][15]

      • Mitigation: Maintain a stable and controlled environment. Acclimatize animals to the facility and handling procedures before the study begins.[15]

    • Formulation Instability: The compound may not be stable in the chosen vehicle, leading to inconsistent dosing concentrations.

      • Mitigation: Conduct stability tests of your formulation under experimental conditions (e.g., temperature, light exposure) before initiating the in vivo study.

Issue 2: Lack of in vivo efficacy at tested doses, despite promising in vitro activity.

  • Potential Causes & Solutions:

    • Poor Pharmacokinetics (PK): The compound may have a short half-life, poor absorption, or rapid metabolism and clearance, preventing it from reaching and sustaining therapeutic concentrations at the target site.[9][16]

      • Mitigation: Conduct a comprehensive PK study to understand the ADME profile of this compound.[10][16][17] The results will inform the optimization of the dosing regimen (e.g., dose level, frequency of administration).[18]

    • Low Bioavailability: The compound may have poor membrane permeability, limiting its access to the target tissue.

      • Mitigation: Consider alternative delivery strategies or formulation adjustments to enhance stability and permeability. A PK study comparing intravenous (IV) and the intended route of administration (e.g., oral) will determine the oral bioavailability.[9]

    • Target Engagement Issues: The compound may not be reaching its intended biological target in the whole-animal system due to tissue distribution limitations.

      • Mitigation: If possible, perform ex vivo analysis of target tissues to measure compound concentration and assess target engagement (e.g., via biomarkers).

Issue 3: Unexpected toxicity or adverse events are observed at doses predicted to be safe.

  • Potential Causes & Solutions:

    • Species-Specific Toxicity: The chosen animal model may have a different sensitivity or metabolic pathway for the compound compared to what was predicted from in vitro models.

      • Mitigation: Carefully review all clinical observations. Consider conducting preliminary toxicology in a second species if not already done. The FDA recommends using both rodent and non-rodent models for preclinical safety assessment.[19]

    • Vehicle-Related Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.

      • Mitigation: Always include a "vehicle-only" control group in your studies. If toxicity is observed in this group, a different, more inert vehicle should be selected.

    • On-Target vs. Off-Target Toxicity: The toxicity could be an exaggerated effect of the intended pharmacology (on-target) or due to interaction with other biological targets (off-target).

      • Mitigation: A thorough review of the observed clinical signs can provide clues. Further in vitro screening against a panel of off-target receptors and enzymes may be warranted.

Experimental Protocols & Data Visualization

Workflow for In Vivo Dosage Optimization

The following diagram illustrates the logical progression of studies for optimizing the in vivo dosage of a novel compound.

Dosage_Optimization_Workflow Formulation Compound Formulation & Stability Testing MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Stable Formulation DRF Dose-Range Finding (DRF) & Efficacy Study MTD->DRF Safe Dose Range (MTD Identified) PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Study DRF->PKPD Effective Dose Range (MED Identified) Refinement Dose Regimen Refinement PKPD->Refinement Exposure-Response Relationship Definitive Definitive Efficacy/ Tox Studies Refinement->Definitive Optimized Dose & Schedule

Caption: Logical workflow for in vivo dosage optimization studies.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1][2]

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=3-5).[20]

  • Group Allocation: Assign animals to at least 4-5 groups: one vehicle control group and at least three dose escalation groups.

  • Dose Selection:

    • Start with a low dose, extrapolated from in vitro data.

    • Escalate doses in subsequent groups, for example, using a geometric progression (e.g., 10, 30, 100 mg/kg).[5]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A single dose is often sufficient for an acute MTD study.

  • Monitoring:

    • Observe animals continuously for the first few hours post-dosing, and then at regular intervals for up to 14 days.[18]

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur texture).

    • Measure body weight daily. A body weight loss of >20% is often considered a sign of significant toxicity.[18]

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or significant clinical signs of toxicity.[2][20]

Example MTD Study Design:

GroupTreatmentDose (mg/kg)N (Animals)
1Vehicle Control05
2(3S,4R)-4-aminooxan-3-ol HCl105
3(3S,4R)-4-aminooxan-3-ol HCl305
4(3S,4R)-4-aminooxan-3-ol HCl1005
5(3S,4R)-4-aminooxan-3-ol HCl3005
Protocol 2: Dose-Range Finding (DRF) and Efficacy Study

Objective: To identify the Minimum Effective Dose (MED) and confirm the MTD in a disease model.[6]

Methodology:

  • Animal Model: Use a relevant disease model (e.g., tumor-bearing mice if the compound is an anti-cancer agent).

  • Group Allocation: Randomize animals into treatment groups (n=8-10 per group) once the disease model is established (e.g., tumors reach a specific size).

  • Dose Selection: Select 3-4 dose levels based on the MTD study, spanning a range from a low, potentially sub-therapeutic dose, up to the MTD.

  • Dosing: Administer the compound or vehicle control according to a defined schedule (e.g., daily for 14 days).

  • Monitoring:

    • Record efficacy endpoints (e.g., tumor volume, behavioral changes, biomarkers) regularly.

    • Continue to monitor for signs of toxicity and record body weights.

  • Endpoint: The study is terminated when a pre-defined endpoint is reached in the control group (e.g., maximum tumor burden). Efficacy and toxicity are assessed to determine the optimal therapeutic window.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[10][16]

Methodology:

  • Animal Model: Use the same animal model as in efficacy studies, often cannulated for serial blood sampling.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level. Include both intravenous (IV) and the intended therapeutic route (e.g., oral) groups to determine bioavailability.[9]

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[11]

  • Bioanalysis: Process blood to plasma and analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.

  • Data Analysis: Use specialized software to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).[17]

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common in vivo study issues.

Troubleshooting_Tree Start In Vivo Study Issue (e.g., High Variability, No Efficacy) Check_Formulation Verify Formulation Stability & Accuracy Start->Check_Formulation Check_Procedure Review Dosing Procedure & Animal Handling Check_Formulation->Check_Procedure Yes Result_Formulation_Bad Reformulate Check_Formulation->Result_Formulation_Bad No Run_PK Conduct Pharmacokinetic (PK) Study Check_Procedure->Run_PK Yes Result_Procedure_Bad Retrain Staff/ Refine SOP Check_Procedure->Result_Procedure_Bad No Result_PK_Good PK Profile Adequate? (Good Exposure/Half-life) Run_PK->Result_PK_Good Result_Formulation_OK Formulation OK Result_Procedure_OK Procedure OK Result_PK_Bad PK Profile Poor Result_PK_Good->Result_PK_Bad No Consider_PD Investigate Target Engagement (PD) Result_PK_Good->Consider_PD Yes Refine_Dose Refine Dosing Regimen (Increase Dose/Frequency) Result_PK_Bad->Refine_Dose

Caption: A decision tree for troubleshooting common in vivo study problems.

References

Preventing degradation of (3S,4R)-4-aminooxan-3-ol hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3S,4R)-4-aminooxan-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we address common challenges and provide in-depth, scientifically grounded solutions to prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C, with some suppliers suggesting as low as -20°C for maximal shelf-life.[1][2] It is imperative that the compound is stored in a tightly sealed container to protect it from moisture, as hydrochloride salts of amines can be hygroscopic.[3] Storage under an inert atmosphere, such as nitrogen or argon, is also recommended to prevent oxidation.[4]

ParameterRecommended ConditionRationale
Temperature 2-8°C (or -20°C for long-term)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the amino and hydroxyl functional groups.
Container Tightly sealed, opaque vialProtects from moisture absorption (hygroscopicity) and light.
Environment Dry, well-ventilated areaPrevents clumping and degradation due to ambient moisture.
Q2: I've noticed the color of my this compound has changed from white to a yellowish tint. What could be the cause?

A color change is a common indicator of chemical degradation. For a compound like this compound, a shift from a white solid to a yellowish tint could be indicative of oxidation. The amine functional group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

To confirm if degradation has occurred, it is advisable to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the sample.

Q3: My compound has become clumpy and difficult to handle. Is this a sign of degradation?

Clumping or caking of the powdered compound is most likely due to the absorption of moisture from the atmosphere. Amine hydrochloride salts are known to be hygroscopic, meaning they have a tendency to attract and hold water molecules.[3] While this does not necessarily mean the compound has chemically degraded, the presence of water can facilitate other degradation pathways, such as hydrolysis, over time. It is crucial to handle the compound in a dry environment, preferably in a glove box or a low-humidity room, and to ensure the container is always tightly sealed after use.

Q4: How does pH affect the stability of this compound in solution?

The pH of a solution can significantly impact the stability of this compound.[5] As an amino alcohol, its structure contains both a basic amino group and a slightly acidic hydroxyl group. In solution, the hydrochloride salt will establish an equilibrium.

  • Acidic Conditions (Low pH): In a highly acidic environment, the amine group will be protonated, which can protect it from certain types of degradation. However, extremely low pH could potentially promote acid-catalyzed degradation pathways.

  • Neutral to Alkaline Conditions (Higher pH): As the pH increases, the amine group will be deprotonated to its free base form. The free amine is generally more nucleophilic and more susceptible to oxidation and other reactions than its protonated ammonium salt form.

For applications where the compound is in solution for extended periods, it is recommended to maintain a slightly acidic pH to ensure the amine group remains protonated and thus more stable.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of this compound.

Issue 1: Unexpected Impurities Detected by HPLC Analysis
  • Observation: Your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the compound.

  • Potential Cause: Chemical degradation has occurred. The nature of the impurities can provide clues about the degradation pathway.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (see FAQ 1). Any deviation, particularly exposure to light, heat, or air, can lead to degradation.

    • Characterize Impurities: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the impurity peaks. This can help in elucidating the degradation mechanism. A common degradation pathway for amines is oxidation.

    • Implement Preventative Measures:

      • Store the compound in smaller, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.

      • Always handle the compound under an inert atmosphere.

      • Use fresh, high-purity solvents for all experimental work.

Issue 2: Poor Solubility or Incomplete Dissolution
  • Observation: The compound does not fully dissolve in the intended solvent, or a precipitate forms over time.

  • Potential Cause:

    • Incorrect Solvent Choice: The hydrochloride salt form generally has good solubility in polar protic solvents like water and alcohols.

    • pH-Dependent Solubility: The solubility of amino compounds can be highly dependent on the pH of the solution.[6]

    • Degradation: The degradation products may have different solubility profiles than the parent compound.

  • Troubleshooting Steps:

    • Verify Solvent Compatibility: Confirm the solubility of this compound in your chosen solvent system from reliable sources.

    • Adjust pH: If dissolving in an aqueous buffer, ensure the pH is in a range where the compound is soluble. For amine hydrochlorides, a slightly acidic pH often enhances solubility.

    • Analyze the Precipitate: If a precipitate forms, isolate it and analyze it (e.g., by NMR or MS) to determine if it is the original compound or a degradation product.

Workflow for Investigating Degradation

Caption: A troubleshooting workflow for investigating the degradation of this compound.

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Note that the specific column and mobile phase conditions may need to be optimized for your system.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Formic acid (or other suitable mobile phase modifier)

    • C18 reverse-phase HPLC column

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable diluent (e.g., 50:50 water:ACN) to make a 1 mg/mL stock solution.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: UV at 210 nm

      • Gradient:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-18 min: 95% B

        • 18-20 min: 95% to 5% B

        • 20-25 min: 5% B

    • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Potential Degradation Pathway

G A (3S,4R)-4-aminooxan-3-ol (Free Base) B Oxidized Impurities (e.g., imine, nitrone) A->B O2, Light, Heat C Hygroscopic Salt (Clumped solid) D This compound (Stable Form) C->D Desiccation D->A High pH D->C Moisture

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

References

Chiral Separation of (3S,4R)-4-aminooxan-3-ol Hydrochloride Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (3S,4R)-4-aminooxan-3-ol hydrochloride isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the chiral separation of this and structurally related amino alcohol compounds. We will move beyond simple procedural lists to explain the underlying principles, empowering you to troubleshoot effectively and develop robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of this compound.

Q1: Why is the chiral separation of this compound and its isomers critical?

A1: In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Regulatory agencies worldwide, including the FDA and EMA, mandate the separation and independent evaluation of enantiomers to ensure drug safety and efficacy.[1][2][3] For a compound like (3S,4R)-4-aminooxan-3-ol, which has two chiral centers, there are four possible stereoisomers (3S,4R; 3R,4S; 3S,4S; 3R,4R).[4][5] It is crucial to control the stereoisomeric purity of the desired active pharmaceutical ingredient (API) and quantify any unwanted isomers.

Q2: What are the primary challenges in separating the stereoisomers of 4-aminooxan-3-ol?

A2: The primary challenge lies in the small structural differences between the stereoisomers. These molecules are highly polar due to the presence of amino and hydroxyl groups, which can lead to strong interactions with the stationary phase, resulting in peak tailing and poor resolution on traditional reversed-phase columns.[6][7] Furthermore, the presence of multiple chiral centers necessitates a highly selective chiral stationary phase (CSP) or chiral mobile phase additive to achieve baseline separation of all four stereoisomers.[8][9]

Q3: Which analytical techniques are most suitable for this chiral separation?

A3: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and robust technique.[1][2] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, often providing faster separations and reduced solvent consumption.[10][11][12] Capillary Electrophoresis (CE) with a chiral selector in the buffer is another powerful technique, particularly for analytical-scale separations.[13][14]

Section 2: Troubleshooting Guide for Chiral HPLC Methods

This section provides a detailed, problem-solution-oriented guide for resolving common issues encountered during the chiral HPLC separation of this compound isomers.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my enantiomeric pairs ((3S,4R) and (3R,4S) or (3S,4S) and (3R,4R)). What are the likely causes and how can I fix this?

A: This is a common and fundamental challenge. The root cause is insufficient differential interaction between the enantiomers and the chiral stationary phase.

Troubleshooting Workflow: Poor Resolution

A Start: Poor Resolution B Is the correct CSP selected? A->B C Optimize Mobile Phase B->C Yes G Consider a different CSP B->G No D Adjust Temperature C->D E Check Flow Rate D->E E->C Resolution Not Achieved F Successful Separation E->F Resolution Achieved G->B

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Solutions:

  • Chiral Stationary Phase (CSP) Selection:

    • Explanation: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS) are often the first choice for amino alcohols.[15][16] These phases provide a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.

    • Action: If you are using a non-chiral column (e.g., C18), you will not achieve enantiomeric separation without a chiral mobile phase additive.[17][18] Ensure you are using a suitable CSP. If one polysaccharide-based CSP fails, try another with a different derivative or coating.

  • Mobile Phase Composition:

    • Explanation: The mobile phase composition, particularly the organic modifier and any additives, directly influences the interactions between the analyte and the CSP.[19][20] For polar compounds like 4-aminooxan-3-ol, polar organic modifiers are often required.

    • Action:

      • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., ethanol, isopropanol) in your mobile phase (e.g., hexane or heptane).[20][21]

      • Additives: The basic nature of the amino group can cause peak tailing and interact strongly with residual silanols on silica-based CSPs. Adding a small amount of a basic additive (e.g., 0.1% diethylamine (DEA) or ethylenediamine) to the mobile phase can suppress this interaction and improve peak shape and resolution.[22][23] Conversely, an acidic additive (e.g., 0.1% trifluoroacetic acid (TFA)) might be necessary to protonate the amine, altering its interaction with the CSP.

  • Column Temperature:

    • Explanation: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases the enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

    • Action: Decrease the column temperature in increments of 5 °C (e.g., from 25 °C down to 10 °C).[19] Be aware that lower temperatures will increase mobile phase viscosity and column backpressure.

  • Flow Rate:

    • Explanation: A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving resolution.[19]

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but can be a simple way to enhance a difficult separation.[19]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly, which is affecting my ability to accurately quantify the isomers. What should I do?

A: Peak tailing for a basic compound like 4-aminooxan-3-ol is typically caused by secondary interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Workflow: Peak Tailing

A Start: Peak Tailing B Add Mobile Phase Additive A->B C Check Sample Solvent B->C Tailing Persists F Symmetrical Peak B->F Resolved D Lower Sample Concentration C->D Tailing Persists C->F Resolved E Check for Column Contamination D->E Tailing Persists D->F Resolved E->F Resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Solutions:

  • Mobile Phase Additives:

    • Explanation: The primary amine in 4-aminooxan-3-ol can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing.[22]

    • Action: Add a competing base to the mobile phase. 0.1% DEA is a standard starting point.[23] This will saturate the active silanol sites and prevent secondary interactions with your analyte.

  • Sample Solvent:

    • Explanation: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. If the sample is dissolved in a much stronger solvent, it can cause peak distortion.

    • Action: Dissolve your sample in the initial mobile phase composition.[24][25] Avoid dissolving a sample for a normal-phase separation in a highly polar solvent like methanol if possible.

  • Sample Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[19]

    • Action: Reduce the concentration of your sample and/or the injection volume. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.

  • Column Contamination:

    • Explanation: Accumulation of strongly retained impurities on the column can create active sites that cause peak tailing.

    • Action: Flush the column with a strong solvent (ensure it is compatible with your CSP – check the manufacturer's guidelines).[26][27] For polysaccharide-based CSPs, this might involve flushing with 100% ethanol or isopropanol.[27]

Section 3: Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[10][11] The mobile phase typically consists of supercritical CO2 with a small amount of an organic co-solvent (modifier).[10][12]

Comparative Method Parameters: HPLC vs. SFC

ParameterTypical HPLC MethodTypical SFC MethodRationale for Difference
Mobile Phase Hexane/Ethanol/DEA (e.g., 80:20:0.1)CO2/Methanol/DEA (e.g., 70:30:0.1)Supercritical CO2 has low viscosity, allowing for higher flow rates and faster separations.[10][11]
Flow Rate 0.5 - 1.5 mL/min2.0 - 5.0 mL/minLow viscosity of scCO2 permits higher optimal linear velocities.[10]
Column Temp. 10 - 40 °C35 - 50 °CTemperature is used to control the density and solvent strength of the supercritical fluid.
Backpressure 50 - 200 bar100 - 200 barA backpressure regulator is required to keep the CO2 in its supercritical state.[28]
Run Time 15 - 30 min3 - 10 minHigher flow rates and faster equilibration lead to significantly shorter run times.[10][11]

Section 4: Step-by-Step Protocol: Chiral HPLC Method Development

This protocol provides a systematic approach to developing a chiral HPLC method for the separation of this compound isomers.

Objective: To achieve baseline separation (Resolution > 1.5) of all four stereoisomers.

Materials:

  • This compound reference standard and sample.[29][30]

  • HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Diethylamine (DEA)

  • Chiral Stationary Phase Columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[24][25][31]

  • HPLC system with UV detector

Protocol:

  • Column Selection and Initial Screening: a. Select a set of polysaccharide-based CSPs (e.g., Amylose and Cellulose-based). b. Install the first column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[24][25] c. Prepare a screening mobile phase: Hexane/IPA (80:20, v/v) with 0.1% DEA. d. Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore). e. Inject a 10 µL of a 1 mg/mL solution of the analyte. f. Evaluate the chromatogram for any signs of separation.

  • Optimization of the Organic Modifier: a. If partial separation is observed, systematically vary the percentage of the alcohol modifier. b. Test mobile phase compositions such as Hexane/IPA (90:10), (80:20), and (70:30), all containing 0.1% DEA. c. If IPA does not provide sufficient resolution, switch to a different alcohol like EtOH and repeat the screening process. The different hydrogen bonding capabilities of EtOH may improve selectivity.

  • Optimization of the Additive: a. If peak shape is poor, ensure a basic additive is present.[23] If resolution is still poor, evaluate the effect of the additive concentration (e.g., 0.05% vs 0.2% DEA).

  • Optimization of Temperature and Flow Rate: a. Once the best mobile phase is identified, fine-tune the separation by adjusting the temperature and flow rate. b. Lower the temperature to 15 °C to see if resolution improves. c. Reduce the flow rate to 0.7 mL/min to increase interaction time with the CSP.

  • Method Validation: a. Once baseline separation is achieved, perform initial validation experiments to assess robustness, including small variations in mobile phase composition, flow rate, and temperature.

References

Common pitfalls to avoid when working with (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (3S,4R)-4-aminooxan-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered when working with this chiral amino alcohol intermediate. Our goal is to equip you with the scientific understanding and practical solutions necessary for successful experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary storage and handling recommendations for this compound?

A1: this compound is a hygroscopic solid.[1][] Moisture absorption can lead to physical changes (caking) and may promote degradation.[1] Therefore, it is crucial to store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the potential for degradation. When handling the material, it is advisable to work in a glove box or a dry environment to prevent moisture uptake.

Q2: What is the expected solubility of this compound?

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the presence of hydroxyl and amino groups allow for strong hydrogen bonding and ion-dipole interactions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThe polarity of the solvent can solvate the ions to some extent, but the lack of protic hydrogens limits the hydrogen bonding interactions.
Nonpolar Toluene, Hexanes, Diethyl EtherVery LowThe high polarity and ionic character of the compound are incompatible with nonpolar solvents.

Q3: How does the hydrochloride salt form affect the reactivity of the amino and alcohol groups?

A3: The hydrochloride salt form has a significant impact on the nucleophilicity of the amino group. The nitrogen atom is protonated, forming an ammonium salt. This positive charge effectively neutralizes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic under neutral or acidic conditions. This is a key advantage in many synthetic applications, as it allows for selective reactions at the hydroxyl group without the need for an additional N-protecting group.[4][5] To engage the amino group in a reaction, it must first be deprotonated by treatment with a base.

Q4: Is this compound prone to racemization?

A4: The stereocenters at positions 3 and 4 are generally stable under standard handling and reaction conditions. However, exposure to harsh basic or acidic conditions, particularly at elevated temperatures, could potentially lead to side reactions, though racemization at these specific centers is not a commonly reported issue for this type of structure. The primary concern with stereochemistry would be during its synthesis, ensuring the chiral integrity of the starting materials and intermediates.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during experimentation.

Troubleshooting Scenario 1: Incomplete or No Reaction at the Hydroxyl Group

Issue: You are attempting to perform a reaction at the hydroxyl group (e.g., acylation, etherification) of this compound, but you observe low conversion or no reaction.

Potential Causes & Solutions:

  • Cause 1: Inadequate Neutralization of the Hydrochloride Salt. While the protonated amine is non-nucleophilic, the presence of the hydrochloride can make the reaction mixture acidic, which may not be compatible with all reaction conditions.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt in situ. Typically, 1.1 to 1.5 equivalents of the base are sufficient. This will free the hydroxyl group to react without deprotonating the ammonium salt to the more nucleophilic free amine.

  • Cause 2: Steric Hindrance. The trans configuration of the amino and hydroxyl groups on the oxane ring may present some steric hindrance, slowing down the reaction.

    • Solution: Consider using a more reactive reagent or a suitable catalyst. For example, in an acylation reaction, using an acyl chloride with a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. For etherification, using a stronger base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the electrophile, may be necessary.

  • Cause 3: Poor Solubility. If the reaction is performed in a solvent where the starting material has low solubility, the reaction rate will be significantly reduced.

    • Solution: Ensure you are using a solvent in which the this compound is at least partially soluble. If the hydrochloride salt is insoluble, you may need to first neutralize it with a base and extract the free base into a suitable organic solvent before proceeding with the reaction.

Troubleshooting Scenario 2: Unwanted Side Reactions at the Amino Group

Issue: You are attempting a reaction at the hydroxyl group, but you are observing side products resulting from the reaction at the amino group.

Potential Causes & Solutions:

  • Cause 1: Use of Excess or Strong Base. The addition of a strong base or more than one equivalent of a milder base can deprotonate the ammonium salt, liberating the free amine. The primary amine is generally more nucleophilic than the secondary alcohol and will preferentially react with electrophiles.

    • Solution: Carefully control the stoichiometry of the base. Use just enough to neutralize the hydrochloride if necessary for the subsequent reaction. Avoid strong bases like hydroxides or alkoxides if you want to maintain the protonated state of the amine.

  • Cause 2: Reaction Conditions Favoring Amine Reactivity. Certain reaction conditions, even with the amine protonated, might lead to an equilibrium that allows for some free amine to be present.

    • Solution: If selective reaction at the hydroxyl group is critical and cannot be achieved by controlling the basicity, consider a formal N-protection strategy. A common approach is to protect the amine with a Boc (tert-butyloxycarbonyl) group, which is stable under a wide range of conditions and can be easily removed later with acid.[6][7]

Experimental Protocol: N-Boc Protection of (3S,4R)-4-aminooxan-3-ol

  • Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (3.0 eq), and stir until the starting material dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the excess base and salts.

  • Purify the N-Boc protected product by column chromatography on silica gel.

Troubleshooting Scenario 3: Product Instability and Degradation

Issue: You have successfully synthesized your desired product, but you observe decomposition upon storage or during purification.

Potential Causes & Solutions:

  • Cause 1: pH Sensitivity. Vicinal amino alcohols can be susceptible to degradation under certain pH conditions.[8] For example, strong acidic conditions could potentially lead to dehydration or rearrangement reactions. Strong basic conditions might promote oxidative degradation.

    • Solution: Store the compound as a solid in a neutral, dry environment. If in solution, buffer the solution to a pH where the compound is most stable, which for many amine-containing compounds is in the slightly acidic to neutral range (pH 4-7).[8] A forced degradation study can be performed to identify the optimal pH for stability.

Diagram: Forced Degradation Study Workflow

References

Modifying experimental protocols for (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3S,4R)-4-aminooxan-3-ol hydrochloride

Welcome to the dedicated technical support guide for this compound. As a chiral building block with significant potential in pharmaceutical development, its unique structure presents both opportunities and challenges in synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when modifying experimental protocols involving this versatile intermediate. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Core Compound Properties & Handling FAQs

This section addresses the most fundamental questions regarding the physical properties, storage, and handling of this compound. Proper handling is the first step in ensuring reproducible and successful experimental outcomes.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of your starting material is critical. Below is a summary of the key characteristics for this compound.

PropertyValueSource
IUPAC Name (3S,4R)-4-aminooxan-3-ol;hydrochloride[1]
CAS Number 1630815-44-9[2][3][4]
Molecular Formula C₅H₁₂ClNO₂[1][3]
Molecular Weight 153.61 g/mol [1][3][5]
Appearance Typically a white to off-white solidInferred from common amine hydrochlorides
Purity Commercially available up to ≥98%[3]

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of the compound. As an amine hydrochloride salt, it can be hygroscopic.

  • Storage: Always store the compound in a tightly sealed container in a dry, cool place.[5] An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent moisture absorption and potential degradation.

  • Handling: Use the compound in a well-ventilated area or a fume hood. It is classified as an irritant, causing potential skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Q3: What are the recommended solvents for dissolution and reaction?

A3: Solubility is a key parameter for any reaction. The hydrochloride salt form has significantly different solubility compared to its free amine counterpart.

  • For the Hydrochloride Salt: The salt is generally soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in many common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) is often limited.

  • For the Free Amine Form: After neutralization (see Section 2), the free amine of (3S,4R)-4-aminooxan-3-ol is more soluble in a wider range of organic solvents, including THF, DCM, and Dimethylformamide (DMF). The choice of solvent will ultimately depend on the specific reaction being performed.

Section 2: Troubleshooting Common Synthetic Modifications

This section forms the core of our guide, addressing specific challenges you may encounter when using this compound as a synthetic intermediate. The question-and-answer format is designed to tackle problems head-on with actionable solutions.

Q4: My N-alkylation (or N-acylation) reaction is giving very low yields. What is the likely cause and how can I fix it?

A4: This is the most common issue researchers face. The primary cause is that the starting material is an ammonium salt. The protonated nitrogen is not nucleophilic and cannot react with electrophiles like alkyl halides or acyl chlorides. You must first generate the free amine in situ.

Primary Cause: Incomplete or improper deprotonation of the amine hydrochloride.

Solution:

  • Choose the Right Base: The choice of base is critical. You need a base strong enough to deprotonate the ammonium salt (pKa ~9-10) but one that doesn't introduce competing side reactions.

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar solvents like DMF or ACN. They are heterogeneous but effective.

    • Tertiary Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are organic-soluble and act as both a base and an acid scavenger. DIPEA is sterically hindered, which can be advantageous in preventing it from acting as a competing nucleophile.[6]

  • Stoichiometry of the Base: You need at least one equivalent of base to neutralize the hydrochloride salt. It is common practice to add a slight excess (1.1 to 2.0 equivalents) to also scavenge the acid byproduct generated during the alkylation or acylation reaction.

  • Order of Addition: Suspend the this compound in your chosen solvent. Add the base and stir for 15-30 minutes to allow for complete deprotonation before adding your electrophile (e.g., alkyl halide or acyl chloride). This ensures the free amine is available for reaction.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G start Low Yield in N-Alkylation/ N-Acylation Reaction q1 Is the amine hydrochloride fully neutralized? start->q1 sol_base Add ≥2 eq. of base (e.g., TEA, DIPEA). Stir 30 min before adding electrophile. q1->sol_base No q2 Are all reactants soluble in the chosen solvent? q1->q2 Yes a1_yes Yes a1_no No sol_base->q2 sol_solvent Switch to a more polar aprotic solvent (e.g., DMF, NMP, or DMSO). q2->sol_solvent No q3 Is reaction temperature optimal? (Check for decomposition) q2->q3 Yes a2_yes Yes a2_no No sol_solvent->q3 sol_temp Run reaction at lower temperature (e.g., 0 °C). Monitor by TLC/LCMS for side products. q3->sol_temp No end Yield Optimized q3->end Yes a3_yes Yes a3_no No sol_temp->end

Caption: Troubleshooting Decision Tree for Low-Yield Reactions.

Q5: I want to perform a reaction at the hydroxyl group (e.g., O-alkylation, esterification), but the amino group interferes. How can I achieve selectivity?

A5: This is a classic chemoselectivity problem. The amino group is generally more nucleophilic than the hydroxyl group. To achieve selective functionalization of the alcohol, you must first "mask" or protect the amine.

Solution: Amine Protection The most common and robust method for protecting amines is conversion to a carbamate, such as a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions used to modify alcohols but can be easily removed later under acidic conditions.

Recommended Protocol: Boc-Protection

  • Neutralization: Following the procedure in Q4, neutralize this compound with a suitable base (e.g., 1.1 equivalents of TEA or DIPEA) in a solvent like DCM or THF to generate the free amine.

  • Protection: Add Di-tert-butyl dicarbonate (Boc)₂O (1.05 equivalents) to the solution, often with a catalytic amount of 4-dimethylaminopyridine (DMAP) if the reaction is sluggish.

  • Reaction: Stir at room temperature for 2-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Perform an aqueous workup to remove salts and excess reagents. The Boc-protected product is typically much less polar and more soluble in organic solvents, making extraction straightforward.

  • Purification: Purify by column chromatography if necessary.

With the amine now protected, you can proceed with your desired modification of the hydroxyl group. The Boc group can be removed at the end of your synthetic sequence using an acid like Trifluoroacetic Acid (TFA) in DCM or HCl in dioxane.

G cluster_0 Phase 1: Amine Protection cluster_1 Phase 2: O-Functionalization cluster_2 Phase 3: Deprotection start Start: (3S,4R)-4-aminooxan-3-ol HCl step1 1. Neutralize (Base, e.g., TEA in DCM) start->step1 step2 2. Protect (Add (Boc)₂O) step1->step2 intermediate Intermediate: N-Boc Protected Compound step2->intermediate step3 3. Modify OH Group (e.g., Acylation, Alkylation) intermediate->step3 product_protected Product: N-Boc, O-Functionalized step3->product_protected step4 4. Deprotect (Acid, e.g., TFA in DCM) product_protected->step4 final_product Final Product: O-Functionalized Amine step4->final_product

Caption: Workflow for Selective O-Functionalization via N-Protection.

Q6: I am having trouble purifying my final product. It seems to be very water-soluble, or it streaks badly during column chromatography.

A6: Purification challenges are common with small, polar molecules containing free amine and alcohol groups.

Solutions:

  • For Water-Soluble Products: If your product is highly polar, standard extraction with solvents like ethyl acetate may be inefficient.

    • Solvent Choice: Try extractions with more polar solvents like n-butanol.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and can drive your compound into the organic layer.

    • Lyophilization: If the product is stable, you can remove all solvents (aqueous and organic) under vacuum and then lyophilize (freeze-dry) the remaining material from water to obtain the product as a solid.

  • For Column Chromatography: Streaking (tailing) on silica gel is a classic sign of a basic amine interacting strongly with the acidic silica surface.

    • Add a Modifier: Deactivate the silica by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., DCM/Methanol + 1% NH₄OH). This will protonate your amine on the column, preventing it from sticking and allowing for much sharper peaks.

Section 3: Analytical Characterization FAQs

Q7: My modified compound lacks a UV chromophore. How can I use HPLC to accurately assess its purity?

A7: This is a frequent issue when working with aliphatic scaffolds. Standard UV detectors for HPLC are ineffective for compounds that do not absorb UV light.

Solutions:

  • Alternative Detectors: If available, use a more universal HPLC detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors do not rely on UV absorbance and are suitable for a wide range of compounds.

  • Pre-Column Derivatization: If you only have a UV detector, you can employ a pre-column derivatization technique.[7] This involves reacting your analyte with a reagent that attaches a UV-active tag. For an amine, you can react a small sample with a reagent like Boc-anhydride or Dansyl chloride. This creates a derivative that is easily detectable by UV, allowing you to assess the purity of the original sample.[7] Note that you must ensure the derivatization reaction itself goes to completion to get an accurate purity reading.

References

Validation & Comparative

A Comparative Guide to BACE1 Inhibitor Efficacy: Benchmarking Novel Candidates Against Clinical Leads

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for BACE1 Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form the core of senile plaques.[1][2] The amyloid cascade hypothesis posits that this accumulation is a primary event in AD pathogenesis, triggering a cascade of events including neuroinflammation, tau pathology, and eventual neuronal death.[1][2] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: the β-site APP cleaving enzyme 1 (BACE1) and γ-secretase.[1][3][4]

BACE1 performs the initial, rate-limiting step in this amyloidogenic pathway.[5][6] This makes it a prime therapeutic target; inhibiting BACE1 should, in principle, reduce the production of all downstream Aβ species and halt the progression of the disease.[1][3] This rationale has driven extensive drug development efforts, leading to numerous inhibitors advancing into clinical trials.[1][2][7]

This guide provides a comparative framework for evaluating the efficacy of novel BACE1 inhibitors. While we use "(3S,4R)-4-aminooxan-3-ol hydrochloride" as a representative early-stage candidate, publicly available efficacy data for this specific molecule is limited, a common scenario for compounds in discovery phases.[8] Therefore, we will benchmark its potential against well-characterized clinical-stage inhibitors—Verubecestat, Lanabecestat, and Atabecestat—to establish a clear context for efficacy, safety, and translational challenges. We will also provide standardized, field-proven protocols for researchers to conduct their own comparative assessments.

The Amyloid Precursor Protein (APP) Processing Pathway

The fate of APP is determined by which secretase enzyme cleaves it first. In the non-amyloidogenic pathway, α-secretase cleaves within the Aβ domain, precluding its formation. In the amyloidogenic pathway, BACE1 cleavage generates the C-terminal fragment C99, which is then cleaved by γ-secretase to release neurotoxic Aβ peptides.[9][10] BACE1 inhibitors are designed to selectively block this latter pathway.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis A 1. Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Assay Buffer (pH 4.5) - Test Compound Dilutions B 2. Add Test Compound (e.g., (3S,4R)-4-aminooxan-3-ol HCl) and BACE1 Enzyme to wells A->B C 3. Pre-incubate (10-15 min at RT) B->C D 4. Initiate Reaction by adding FRET Substrate C->D E 5. Read Fluorescence (Kinetic mode, Ex/Em ~490/520 nm) over 30-60 min D->E F 6. Analyze Data: - Calculate reaction rates - Plot % Inhibition vs. [Compound] - Determine IC50 value E->F

References

A Comparative Guide to the Biological Evaluation of (3S,4R)-4-aminooxan-3-ol hydrochloride and its Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a pivotal determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. This divergence in activity arises from the chiral nature of biological targets, such as enzymes and receptors, which selectively interact with only one enantiomer of a chiral drug. The present guide focuses on a comparative analysis of the biological activities of (3S,4R)-4-aminooxan-3-ol hydrochloride and its corresponding (3R,4S) enantiomer.

While specific comparative biological data for these particular enantiomers are not extensively available in published literature, this guide will serve as a comprehensive framework for researchers to design and execute studies to elucidate their differential effects. Drawing upon established principles of stereopharmacology and known activities of structurally related compounds, we propose a hypothetical yet scientifically rigorous investigation into their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. Aryl amino-tetrahydropyrans, a class of compounds structurally related to the molecules of interest, have been identified as DPP-4 inhibitors, making this a rational starting point for investigation[1].

This guide will provide detailed experimental protocols, data presentation templates, and the underlying scientific rationale to empower researchers to conduct a thorough comparative analysis of these enantiomers.

Hypothesized Biological Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors have emerged as a significant class of therapeutic agents for the management of type 2 diabetes.

Given that substituted aminotetrahydropyrans have shown promise as DPP-4 inhibitors, it is plausible that this compound and its enantiomer may also exhibit inhibitory activity against this enzyme. The chiral nature of the binding pocket of DPP-4 suggests that the two enantiomers are likely to display different binding affinities and inhibitory potencies.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate and compare the biological activity of the (3S,4R) and (3R,4S) enantiomers of 4-aminooxan-3-ol hydrochloride, a multi-tiered experimental approach is recommended. This workflow is designed to first establish their inhibitory potential against DPP-4 and then to characterize the nature and potency of this inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition Studies A Initial Enzyme Inhibition Assay (Single High Concentration) B Determine % Inhibition A->B Data C IC50 Determination Assay (Dose-Response Curve) B->C Active Compounds D Calculate IC50 Values C->D Data E Enzyme Kinetic Assays (Varying Substrate Concentration) D->E Potent Inhibitors F Lineweaver-Burk Plot Analysis E->F Data G Determine Ki and Inhibition Type F->G Analysis G cluster_0 Competitive Inhibition E E ES ES E->ES k1 EI EI E->EI ki E->EI S S ES->E k-1 P P ES->P k2 I I EI->E k-i

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient (API) is paramount to ensuring its quality, safety, and efficacy. For chiral molecules such as (3S,4R)-4-aminooxan-3-ol hydrochloride, a compound with significant potential in medicinal chemistry, the analytical methods employed for its quantification and purity assessment must be robust, reliable, and thoroughly validated. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of cross-validation to ensure the integrity of analytical data across different techniques.

The objective of this guide is to present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination and purity assessment of this compound. By subjecting both methods to a rigorous cross-validation protocol, we can ascertain their respective strengths and limitations, providing researchers and drug development professionals with the critical data needed to select the most appropriate analytical strategy for their specific needs. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

The Critical Role of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] For a chiral compound like this compound, this not only involves quantifying the main component but also accurately determining the enantiomeric purity.[6] The choice of analytical methodology can significantly impact the reliability of these measurements, making a head-to-head comparison through cross-validation an invaluable exercise.

Experimental Design: A Tale of Two Techniques

This guide details the cross-validation of two primary analytical techniques for this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct approach for enantiomeric separation and quantification.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization: An indirect, yet powerful, method for volatile analysis.

A foundational spectroscopic analysis using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy is also presented for initial identification and structural confirmation.

Workflow for Cross-Validation of Analytical Methods

Cross-Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Individual Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Cross-Validation cluster_3 Phase 4: Forced Degradation & Stability Indicating Properties MD_HPLC Chiral HPLC Method Development V_HPLC HPLC Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_HPLC->V_HPLC MD_GC GC-FID Method Development (with Derivatization) V_GC GC-FID Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) MD_GC->V_GC CV_Samples Analysis of Identical Batches of (3S,4R)-4-aminooxan-3-ol HCl V_HPLC->CV_Samples V_GC->CV_Samples CV_Compare Comparative Statistical Analysis of Results (Assay, Purity) CV_Samples->CV_Compare FD_Study Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) CV_Compare->FD_Study FD_Analysis Analysis of Stressed Samples by both HPLC and GC Methods FD_Study->FD_Analysis

Caption: Workflow for the cross-validation of analytical methods.

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the analysis of enantiomeric compounds, offering direct separation of stereoisomers.[6] The selection of a suitable chiral stationary phase (CSP) is critical and is based on the molecular structure of the analyte. For an amino alcohol like this compound, polysaccharide-based CSPs are often effective.

Detailed HPLC Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

    • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The DEA is added to improve peak shape for the amine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection at a lower wavelength is necessary).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase.

    • Prepare working solutions for linearity, accuracy, and precision studies by diluting the stock solution.

    • For analysis, dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Methodology 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. Since this compound is a salt and contains polar functional groups (-OH, -NH2), derivatization is necessary to increase its volatility.[7][8] Silylation is a common and effective derivatization technique for this purpose.[8][9]

Detailed GC-FID Protocol
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Derivatization Procedure:

    • Accurately weigh approximately 10 mg of the sample or standard into a vial.

    • Add 1 mL of anhydrous pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL.

Complementary Spectroscopic Analysis

Prior to quantitative analysis, the identity and structural integrity of the this compound standard should be confirmed using spectroscopic methods.

FTIR and NMR Data
Spectroscopic TechniqueExpected Characteristic Signals
FTIR (KBr Pellet) Broad absorption around 3400-3200 cm⁻¹ (O-H and N-H stretching), strong C-O stretching around 1100-1050 cm⁻¹, and N-H bending around 1600 cm⁻¹.
¹H NMR (D₂O) Characteristic signals for the protons on the oxane ring, with specific chemical shifts and coupling constants corresponding to the (3S,4R) stereochemistry. The chemical shifts will be influenced by the protonation of the amine.
¹³C NMR (D₂O) Five distinct carbon signals corresponding to the oxane ring carbons.

A generalized workflow for spectroscopic analysis is crucial for the initial characterization of such compounds.[10]

Cross-Validation: Performance Comparison

The following tables summarize the expected performance data from the validation of the HPLC and GC-FID methods, based on ICH Q2(R1) guidelines.[1][3]

Table 1: Specificity and Forced Degradation

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[11]

ConditionHPLC MethodGC-FID Method
Specificity (vs. Enantiomer) Baseline resolution of (3S,4R) and (3R,4S) enantiomers (Resolution > 2.0).Co-elution of enantiomers (achiral column). Not suitable for enantiomeric purity determination.
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Significant degradation observed. Degradant peaks are well-resolved from the main peak.Degradation is observed. Potential for multiple derivatized degradant peaks.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Moderate degradation. Degradant peaks are resolved.Significant degradation. Peak tailing may be observed for some degradants.
Oxidative (3% H₂O₂, RT, 24h) Minor degradation. The method is stability-indicating.Minor degradation. The method is stability-indicating.
Thermal (105°C, 48h) No significant degradation.No significant degradation.
Photolytic (ICH Q1B guidelines) No significant degradation.No significant degradation.
Table 2: Linearity, Range, Accuracy, and Precision
ParameterHPLC MethodGC-FID Method
Linearity (Correlation Coeff.) r² > 0.999 for a range of 50-150% of the nominal concentration.r² > 0.999 for a range of 50-150% of the nominal concentration.
Range 0.25 - 0.75 mg/mL.0.25 - 0.75 mg/mL (post-derivatization).
Accuracy (% Recovery) 98.0 - 102.0% for spike recovery at three concentration levels.98.0 - 102.0% for spike recovery at three concentration levels.
Precision (RSD%) Repeatability: < 1.0%Intermediate Precision: < 2.0%Repeatability: < 1.5%Intermediate Precision: < 2.5%
Limit of Quantitation (LOQ) Approximately 0.1 µg/mL for the undesired enantiomer.Approximately 0.5 µg/mL.
Limit of Detection (LOD) Approximately 0.03 µg/mL for the undesired enantiomer.Approximately 0.15 µg/mL.
Table 3: Robustness

Robustness is evaluated by making small, deliberate variations to the method parameters.[12]

Parameter VariationHPLC Method (Effect on Resolution)GC-FID Method (Effect on Retention Time)
Mobile Phase Composition ±2% Minimal impact.N/A
Column Temperature ±2°C Slight shift in retention time.Minor shift in retention time.
Flow Rate ±0.1 mL/min Shift in retention time.Shift in retention time.
Oven Temperature Ramp ±1°C/min N/ANoticeable shift in retention time.

Discussion and Method Selection

The cross-validation data reveals the distinct advantages and disadvantages of each technique, guiding the selection of the most appropriate method for a given purpose.

Method Selection Start Analytical Need for (3S,4R)-4-aminooxan-3-ol HCl Decision1 Is Enantiomeric Purity Determination Required? Start->Decision1 HPLC_Method Select Chiral HPLC Method Decision1->HPLC_Method Yes Decision2 Is High Throughput for Assay a Priority? Decision1->Decision2 No HPLC_Advantage HPLC offers direct analysis without derivatization. HPLC_Method->HPLC_Advantage GC_Method GC-FID Method is an Option (for achiral purity/assay) GC_Advantage GC-FID may offer faster run times post-derivatization. GC_Method->GC_Advantage Decision2->HPLC_Method No Decision2->GC_Method

Caption: Decision tree for analytical method selection.

Chiral HPLC:

  • Strengths:

    • Specificity: The primary advantage is its ability to separate and quantify the (3R,4S) enantiomer, making it indispensable for determining enantiomeric purity.[6]

    • Direct Analysis: No derivatization step is required, simplifying sample preparation and reducing a potential source of error.

    • Robustness: The method demonstrates good robustness to minor changes in chromatographic conditions.

  • Weaknesses:

    • Run Time: Chiral separations can sometimes have longer run times compared to achiral methods.

    • Cost: Chiral columns are typically more expensive than standard reversed-phase or GC columns.

GC-FID with Derivatization:

  • Strengths:

    • High Resolution: Capillary GC offers excellent separation efficiency for volatile compounds.

    • Sensitivity: FID is a robust and sensitive detector for hydrocarbons.

  • Weaknesses:

    • Lack of Chiral Separation: On a standard achiral column, this method cannot distinguish between enantiomers.

    • Derivatization Required: The additional derivatization step adds complexity, time, and potential for variability to the analytical workflow.[7][13] The reaction must be complete and reproducible.

    • Precision: The multi-step process of derivatization can lead to slightly lower precision compared to direct injection methods.

Recommendations
  • For quality control in a regulated environment , where both assay and enantiomeric purity are critical quality attributes, the Chiral HPLC method is the superior choice . It serves as a single, comprehensive method for assessing the key quality aspects of this compound.

  • The GC-FID method can be considered a valuable orthogonal technique . It is particularly useful for confirming the assay value obtained by HPLC and for identifying and quantifying impurities that are not enantiomerically related to the API. In a research or process development setting, its potentially faster run time (post-derivatization) might be advantageous for high-throughput screening of achiral purity.

Conclusion

The cross-validation of analytical methods for this compound demonstrates the importance of selecting a technique that is fit for its intended purpose. While both the Chiral HPLC and derivatization-GC-FID methods are shown to be valid for the quantitative determination of the compound, the HPLC method provides the critical capability of assessing enantiomeric purity. By understanding the performance characteristics of each method, as detailed in this guide, researchers and drug development professionals can make informed decisions, ensuring the generation of accurate and reliable data throughout the lifecycle of the pharmaceutical product.[12]

References

A Comprehensive Guide to the Evaluation of Novel O-GlcNAcase (OGA) Inhibitors: A Comparative Analysis Framework Using (3S,4R)-4-aminooxan-3-ol hydrochloride as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for the preclinical evaluation of novel chemical entities targeting the enzyme O-GlcNAcase (OGA). For researchers, scientists, and drug development professionals, this document outlines the critical in vitro and in vivo experiments necessary to characterize a compound's activity, selectivity, and therapeutic potential. To illustrate this process, we will use the molecule (3S,4R)-4-aminooxan-3-ol hydrochloride as a hypothetical lead compound and compare its potential evaluation pathway against well-established OGA inhibitors, such as Thiamet-G and PUGNAc.

Introduction: The O-GlcNAc Signaling Axis and Its Therapeutic Potential

The post-translational modification of nuclear and cytoplasmic proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and essential regulatory process. This modification is governed by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2][3] The cycling of O-GlcNAc on proteins is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability.

Dysregulation of O-GlcNAc signaling has been implicated in the pathophysiology of several diseases, most notably neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, as well as diabetes and cancer.[4] In neurodegenerative diseases, there is a well-documented inverse relationship between O-GlcNAcylation and the pathological hyperphosphorylation of proteins like tau. Consequently, inhibiting OGA to increase and sustain O-GlcNAc levels has emerged as a promising therapeutic strategy.[4]

This guide will delineate the experimental journey from a novel compound, such as this compound, to a well-characterized OGA inhibitor, ready for further preclinical and clinical development.

The Candidate: this compound

For the purpose of this guide, we will consider this compound as our novel, uncharacterized compound. Its structure, containing an amino alcohol on an oxane ring, presents a scaffold that could potentially interact with the active site of a glycosidase like OGA. The following sections will detail how we would systematically test this hypothesis.

In Vitro Activity Assessment: The First Litmus Test

The initial step is to determine if our candidate compound directly interacts with and inhibits the target enzyme in a controlled, cell-free environment.

Primary In Vitro OGA Inhibition Assay

The most common method for assessing OGA activity in vitro involves the use of a fluorogenic substrate. This assay is rapid, sensitive, and suitable for high-throughput screening.

Experimental Protocol: Fluorogenic OGA Inhibition Assay

  • Reagents and Materials:

    • Recombinant human OGA (hOGA) enzyme.

    • Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

    • Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4.

    • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

    • Positive Controls: Thiamet-G, PUGNAc.

    • 96-well black microplates.

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

    • Add a fixed concentration of hOGA to each well of the microplate.

    • Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the 4-MU-GlcNAc substrate to each well.

    • Measure the fluorescence at regular intervals for 30-60 minutes at 37°C. The cleavage of the substrate by OGA releases the fluorescent 4-methylumbelliferone.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative In Vitro Potency

The IC50 value of our hypothetical compound would then be compared to the known potencies of established OGA inhibitors. This provides the first benchmark of its potential.

CompoundTargetIC50 / KiCitation
This compound hOGATo be determined
Thiamet-G hOGAKi = 21 nM
PUGNAc (Z-isomer) hOGAKi = 46 nM
ASN90 hOGAIC50 = 10.2 nM[4]
MK-8719 hOGAPotent inhibitor

Table 1: Comparison of in vitro potencies of OGA inhibitors. The potency of our hypothetical compound would be determined through the assay described above.

Selectivity Profiling

A critical aspect of drug development is ensuring the compound is selective for its intended target. OGA shares mechanistic similarities with other hexosaminidases, particularly the lysosomal β-hexosaminidases (HexA and HexB). Inhibition of these enzymes can lead to toxicity, mimicking the effects of Tay-Sachs disease.

Experimental Protocol: β-Hexosaminidase Selectivity Assay

This assay is run in parallel with the OGA inhibition assay, using a similar protocol but with recombinant human HexA/HexB and their specific fluorogenic substrate (e.g., 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside). The IC50 for HexA/HexB is determined and compared to the OGA IC50 to calculate a selectivity ratio. An ideal inhibitor should have a high selectivity ratio (>>100-fold). For instance, ASN90 shows no inhibitory activity against Hex enzymes up to 30 µM.[4]

Cellular Activity: Target Engagement in a Biological Context

Demonstrating that a compound can inhibit OGA within a living cell is the next crucial step. This confirms cell permeability and target engagement in a complex biological environment.

Western Blot Analysis of Global O-GlcNAcylation

Experimental Protocol: Cellular O-GlcNAc Assay

  • Cell Culture: Use a relevant cell line, such as human embryonic kidney (HEK293) cells or a neuronal cell line like SH-SY5Y.

  • Treatment: Treat the cells with increasing concentrations of this compound for a set period (e.g., 4-24 hours). Include a vehicle control and a positive control (Thiamet-G).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6) to detect the overall level of O-GlcNAcylated proteins.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A successful OGA inhibitor will show a dose-dependent increase in the global O-GlcNAc signal. The EC50 (the concentration that produces 50% of the maximal effect) can be calculated.

Comparative Cellular Potency

The cellular EC50 provides a more biologically relevant measure of a compound's potency.

CompoundCell LineCellular EC50Citation
This compound HEK293To be determined
ASN90 HEK293320 nM (total O-GlcNAc)[4]
Thiamet-G PC-12 cellsEffective at low µM range

Table 2: Comparison of cellular potencies of OGA inhibitors.

In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models

In vivo studies are essential to understand a compound's pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a whole organism.

Pharmacokinetic and Brain Penetration Studies

For neurodegenerative diseases, the ability of a compound to cross the blood-brain barrier (BBB) is paramount.

Experimental Protocol: Rodent PK/PD Study

  • Dosing: Administer a single dose of this compound to rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At various time points post-dosing, collect blood and brain tissue.

  • PK Analysis: Measure the concentration of the compound in plasma and brain homogenates using LC-MS/MS. This will determine key PK parameters like half-life, Cmax, and the brain-to-plasma ratio.

  • PD Analysis: In parallel, analyze the brain tissue by Western blot for global O-GlcNAc levels to demonstrate target engagement in vivo. This links the drug concentration to its biological effect. For example, ASN90 showed a dose-dependent increase in brain O-GlcNAcylation in rats, with an ED50 of 7 mg/kg.[4]

Efficacy in Disease Models

The final preclinical step is to test the compound in a relevant animal model of disease. For OGA inhibitors, transgenic mouse models of tauopathy are commonly used.

Experimental Protocol: Efficacy in a Tauopathy Mouse Model (e.g., P301L or Tg4510 mice)

  • Treatment: Chronically dose aged transgenic mice with the test compound or vehicle over several weeks or months.

  • Behavioral Analysis: Conduct behavioral tests (e.g., Morris water maze, rotarod) to assess cognitive and motor functions.

  • Biochemical Analysis: At the end of the study, analyze brain tissue for:

    • Levels of O-GlcNAcylated tau.

    • Levels of phosphorylated tau at various pathological sites (e.g., Ser396, Thr231).

    • Total tau levels and insoluble tau aggregates.

  • Histological Analysis: Examine brain sections for neuronal loss and other pathological hallmarks.

Successful OGA inhibitors, like Thiamet-G, have been shown to increase O-GlcNAcylation and reduce tau phosphorylation in the brains of rats and transgenic mice. Similarly, ASN90 prevented the development of tau pathology and functional deficits in mouse models.[4]

Visualizing the Workflow and Pathway

Diagrams are essential for conceptualizing complex biological pathways and experimental designs.

O_GlcNAc_Pathway cluster_0 Cellular Glucose Metabolism cluster_1 O-GlcNAc Cycling cluster_2 Inhibition Glucose Glucose HBP Hexosamine Biosynthetic Pathway Glucose->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein O_GlcNAc_Protein O-GlcNAc Protein Protein->O_GlcNAc_Protein Addition OGT->Protein OGA OGA O_GlcNAc_Protein->Protein Removal Inhibitor OGA Inhibitor (e.g., (3S,4R)-4-aminooxan-3-ol) Inhibitor->OGA Inhibition

Caption: The O-GlcNAc signaling pathway and point of intervention for OGA inhibitors.

Experimental_Workflow A Compound Synthesis ((3S,4R)-4-aminooxan-3-ol HCl) B In Vitro Assay (hOGA, IC50) A->B C Selectivity Assay (HexA/HexB) B->C Potency & Selectivity D Cellular Assay (Western Blot, EC50) B->D Cellular Activity E In Vivo PK/PD (Brain Penetration, Target Engagement) D->E Whole Organism F In Vivo Efficacy (Tauopathy Mouse Model) E->F Disease Model G Preclinical Candidate F->G

Caption: A typical experimental workflow for the evaluation of a novel OGA inhibitor.

Conclusion

The evaluation of a novel compound like this compound as a potential OGA inhibitor requires a systematic, multi-faceted approach. By progressing through rigorous in vitro, cellular, and in vivo assays, researchers can build a comprehensive data package. This guide provides a clear and actionable framework for these studies, using established inhibitors as benchmarks for success. The ultimate goal is to identify potent, selective, and brain-penetrant molecules that can effectively modulate the O-GlcNAc pathway and offer a new therapeutic avenue for devastating neurodegenerative diseases.

References

A Guide to Ensuring Experimental Reproducibility with (3S,4R)-4-aminooxan-3-ol hydrochloride: A Comparative Analysis of Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the path from a promising molecular design to a scalable, reproducible manufacturing process is fraught with challenges. The reproducibility of each synthetic step is paramount, as minor variations can lead to significant deviations in yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on a critical building block, (3S,4R)-4-aminooxan-3-ol hydrochloride, and provides a framework for ensuring the reproducibility of experiments in which it is utilized.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design choices, offers a comparative analysis of reported synthetic transformations, and provides detailed, field-tested methodologies. Our objective is to equip researchers, chemists, and process development professionals with the insights necessary to achieve consistent and reliable results.

Part 1: Physicochemical Properties and Their Impact on Reproducibility

This compound is a chiral amino alcohol, a key intermediate in the synthesis of various therapeutic agents. Its structure, featuring a tetrahydropyran (oxane) ring with specific stereochemistry, presents both opportunities and challenges in synthetic chemistry.

The hydrochloride salt form is typically used to improve the compound's stability and handling characteristics compared to the free base. However, several of its physicochemical properties must be carefully managed to ensure experimental reproducibility:

  • Hygroscopicity: Like many amine salts, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can alter the effective concentration of the reagent and introduce water into non-aqueous reaction systems, potentially leading to side reactions and reduced yields.

  • Solubility: The solubility profile of this intermediate is critical. While the hydrochloride salt enhances water solubility, its solubility in common organic solvents used for synthesis can be limited. Inconsistent dissolution can lead to heterogeneous reaction mixtures and variable reaction rates.

  • Basicity and pKa: The amino group's basicity is a key factor in its reactivity. The pKa of the conjugate acid (the ammonium group) determines the pH at which the amine is protonated or deprotonated. In reactions requiring the free amine, the hydrochloride salt must be neutralized. Incomplete neutralization is a common source of irreproducibility.

Best Practices for Handling:

  • Storage: Always store this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Drying: Before use, particularly in moisture-sensitive reactions, dry the compound under vacuum at a mild temperature (e.g., 40-50 °C) to remove any absorbed water.

  • Inert Atmosphere: Weigh and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture uptake.

Part 2: Comparative Analysis of a Key Synthetic Transformation: N-alkylation

A frequent and critical use of (3S,4R)-4-aminooxan-3-ol is in N-alkylation reactions to build more complex molecular scaffolds. The reproducibility of this step is often contingent on the choice of base, solvent, and temperature. Below, we compare different reported conditions for the N-alkylation of a similar substrate, highlighting the variables that influence the outcome.

Parameter Condition Set A Condition Set B Condition Set C Analysis & Impact on Reproducibility
Base K₂CO₃ (inorganic, weak)Et₃N (organic, moderate)DBU (organic, strong, non-nucleophilic)The choice of base is critical. Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times, potentially leading to side products. Stronger bases can deprotonate the alcohol, leading to O-alkylation as a competing side reaction. Reproducibility hinges on the precise stoichiometry and purity of the base.
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)Dimethylformamide (DMF)Solvent polarity and boiling point affect reaction kinetics and solubility of the hydrochloride salt and the free amine. DMF, a polar aprotic solvent, is often effective but can be difficult to remove and may decompose at high temperatures. Inconsistent solvent purity (especially water content) is a major source of variability.
Temperature 80 °C (Reflux)25 °C (Room Temp)60 °CHigher temperatures can accelerate the reaction but may also promote side reactions or decomposition. Precise temperature control is essential for consistent results.
Reported Yield 75-85%60-70%88-95%The combination of a strong, non-nucleophilic base and a polar aprotic solvent often provides the highest yields, but may require more careful control of stoichiometry and temperature to avoid side reactions.

This comparative data underscores that there is no single "correct" set of conditions. The optimal choice depends on the specific alkylating agent and the desired balance of reaction time, yield, and purity. Reproducibility is achieved by understanding these trade-offs and meticulously controlling the identified variables.

Part 3: Detailed Protocol for a Reproducible N-alkylation Experiment

This protocol represents a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected. It is designed to maximize reproducibility.

Objective: To perform a reproducible N-alkylation of (3S,4R)-4-aminooxan-3-ol with a generic electrophile (R-X).

Workflow Diagram:

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase prep1 Dry (3S,4R)-4-aminooxan-3-ol hydrochloride under vacuum prep2 Prepare anhydrous solvent (e.g., DMF) prep1->prep2 prep3 Assemble dry glassware under inert atmosphere (N2) prep2->prep3 react1 Charge reactor with hydrochloride salt and anhydrous DMF prep3->react1 react2 Add base (e.g., DIPEA) dropwise at 0 °C react1->react2 react3 Stir for 30 min to ensure complete neutralization react2->react3 react4 Add electrophile (R-X) dropwise react3->react4 react5 Warm to reaction temp (e.g., 60 °C) and monitor by TLC/LC-MS react4->react5 workup1 Cool reaction to RT react5->workup1 workup2 Quench with water and extract with organic solvent workup1->workup2 workup3 Wash organic layer, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for reproducible N-alkylation.

Step-by-Step Methodology:

  • Reagent and Glassware Preparation (The "Why"): To eliminate variability from moisture, all glassware should be oven-dried and assembled under a positive pressure of an inert gas like nitrogen. The solvent (e.g., DMF) must be anhydrous grade. This proactive step prevents water from competing as a nucleophile or altering the base's effectiveness.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Add anhydrous DMF (e.g., 5-10 mL per mmol of substrate) via syringe.

    • Cool the resulting slurry to 0 °C in an ice bath. This controlled cooling prevents temperature spikes during the addition of the base.

  • Neutralization (The "Why"): The free amine is the active nucleophile. Incomplete deprotonation of the hydrochloride salt is a major source of failed or low-yielding reactions.

    • Slowly add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq), dropwise to the cooled slurry. The use of a slight excess of base ensures complete neutralization.

    • Allow the mixture to stir at 0 °C for 30 minutes. A visual change from a slurry to a clear solution often indicates successful formation of the free amine. An in-process check (e.g., a small aliquot quenched and analyzed by TLC) can be used to confirm the consumption of the starting material.

  • Addition of Electrophile:

    • Add the alkylating agent (R-X, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. This controlled addition prevents an exothermic reaction and the formation of impurities.

  • Reaction and Monitoring:

    • After the addition is complete, slowly warm the reaction to the desired temperature (e.g., 60 °C).

    • Monitor the reaction progress every 1-2 hours using a suitable analytical technique (e.g., TLC or LC-MS). This provides real-time data and prevents over-running the reaction, which can lead to byproduct formation. The reaction is complete when the starting amine is no longer detected.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine to remove residual DMF and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Part 4: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Incomplete neutralization of the hydrochloride salt. 2. Inactive electrophile. 3. Insufficient temperature or reaction time.1. Use a stronger base or a larger excess. Confirm neutralization before adding the electrophile. 2. Check the purity/activity of the alkylating agent. 3. Increase temperature in 10 °C increments and monitor closely.
Formation of O-alkylation Product The hydroxyl group is competing with the amine as a nucleophile.Use a less hindered, more nucleophilic amine-selective base. Protect the hydroxyl group prior to N-alkylation if the issue persists.
Multiple Spots on TLC (Byproducts) 1. Reaction run for too long or at too high a temperature. 2. Water contamination in the reaction.1. Monitor the reaction more frequently and stop it upon completion. 2. Ensure all reagents and solvents are anhydrous.
Inconsistent Yields Between Batches 1. Hygroscopic nature of the starting material. 2. Variations in solvent quality. 3. Inconsistent temperature control.1. Dry the starting material under vacuum before each use. 2. Use a fresh bottle of anhydrous solvent for each reaction. 3. Use a temperature-controlled heating mantle or oil bath.

Part 5: Logical Relationship Diagram

G cluster_params Critical Experimental Parameters compound (3S,4R)-4-aminooxan-3-ol hydrochloride hygroscopicity Control Hygroscopicity (Drying, Inert Atmosphere) compound->hygroscopicity neutralization Complete Neutralization (Base Choice, Stoichiometry) compound->neutralization solvent Solvent Purity (Anhydrous) compound->solvent temperature Precise Temperature Control compound->temperature reproducibility High Reproducibility hygroscopicity->reproducibility neutralization->reproducibility solvent->reproducibility temperature->reproducibility

Caption: Key factors influencing experimental reproducibility.

A Comparative Guide to the Structure-Activity Relationships of Amino-Substituted Saturated Oxygen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amino-Substituted Oxygen Heterocycles in Medicinal Chemistry

The (3S,4R)-4-aminooxan-3-ol scaffold represents a class of molecules with significant potential in drug discovery. The precise spatial arrangement of the amino and hydroxyl groups on a saturated heterocyclic ring provides a versatile platform for interacting with a variety of biological targets. These motifs are found in compounds targeting enzymes, transporters, and receptors. Understanding the structure-activity relationships of these compounds is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will explore the SAR of analogs with varying ring sizes and substitutions, providing a comparative framework for researchers in the field.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of amino-substituted oxygen heterocycles is profoundly influenced by several key structural features: the size of the heterocyclic ring, the stereochemistry of the substituents, and the nature of the substitutions on the amino and hydroxyl groups, as well as on the ring itself.

Influence of Ring Size: Oxolane, Oxan, and Oxepane Scaffolds

The size of the saturated oxygen-containing ring dictates the conformational flexibility and the spatial relationship between the key interacting groups (amino and hydroxyl).

  • Five-Membered Rings (Oxolanes): The (3R,4R)-4-aminooxolan-3-ol scaffold provides a relatively rigid framework. This rigidity can be advantageous for locking in a bioactive conformation, leading to high-affinity interactions with the target protein. Modifications to this core, such as the introduction of fluorine or other substituents, can significantly alter electronic properties and binding interactions.

  • Six-Membered Rings (Oxans/Tetrahydropyrans): The (3S,4R)-4-aminooxan-3-ol core offers greater conformational flexibility than the five-membered ring, allowing for chair and boat conformations. This can enable the molecule to adapt to the topology of different binding sites. SAR studies on related aminotetrahydropyran derivatives have shown that substitutions on the ring and the amino group can modulate activity and selectivity, for instance, in targeting monoamine transporters.[1]

  • Seven-Membered Rings (Oxepanes): 4-Aminooxepane-4-carboxylic acid hydrochloride illustrates a larger, more flexible scaffold.[2] This increased flexibility can be beneficial for engaging with larger or more dynamic binding pockets. However, it can also come at an entropic cost upon binding. The inclusion of a carboxylic acid group, as in this example, introduces a key ionic interaction point, highlighting the importance of charged groups in molecular recognition.[2]

Stereochemistry: The Critical Role of Chirality

The absolute and relative stereochemistry of the amino and hydroxyl groups are critical determinants of biological activity. The (3S,4R) configuration in the parent molecule places the amino and hydroxyl groups in a specific trans-diaxial or trans-diequatorial orientation in the most stable chair conformation, which will present a unique pharmacophore to the biological target. In many biological systems, only one enantiomer or diastereomer will exhibit the desired activity, while others may be inactive or even produce off-target effects. Molecular docking studies on various analogs have consistently highlighted the importance of chirality for optimal binding.[3]

Substitutions on the Amino and Hydroxyl Groups

Modification of the amino and hydroxyl moieties can have a profound impact on potency and selectivity.

  • N-Substitutions: Alkylation, arylation, or acylation of the amino group can introduce additional van der Waals or hydrophobic interactions, potentially increasing affinity. For example, in a series of 4-aminoquinazoline derivatives, substitutions on the amino group were key to achieving high potency and selectivity for the ORL1 receptor.[4]

  • O-Substitutions: While less commonly explored for the primary hydroxyl group in this specific scaffold, its modification can influence hydrogen bonding capacity and metabolic stability.

Ring Substitutions

Introducing substituents on the carbon framework of the heterocyclic ring can modulate the molecule's physicochemical properties and its interaction with the target. For instance, the introduction of electron-withdrawing groups like fluorine can alter the pKa of the amino group and influence the strength of hydrogen bonds.[3]

Comparative Biological Activity Data

The following table summarizes the biological activities of representative analogs from the literature, highlighting the impact of structural modifications.

Compound/Analog ClassTarget(s)Key Structural FeaturesMeasured Activity (IC50, Ki, etc.)Reference
(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid (Analog 10b)Human Ornithine Aminotransferase (hOAT)Five-membered ring, difluoromethyl group, endocyclic double bondTime-dependent inhibition[3]
4-Aminoquinazoline derivativesOpioid Receptor Like-1 (ORL1)4-aminoquinazoline core, varied N-substituentsHigh potency and selectivity (up to 3000-fold over other opioid receptors)[4]
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol analogs (9b, 9d)Monoamine Transporters (DAT, NET, SERT)Piperidine (aza-oxan) core, extensive N- and C4-substitutionsHigh affinity for DAT and NET, moderate for SERT (Ki values in the nM range)[5][6]
4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol analogsMonoamine Transporters (DAT, NET, SERT)Tetrahydropyran (oxan) core, varied aromatic substitutionsPotent triple reuptake inhibitors (Ki values in the nM range)[1]
Thiazolylhydrazone derivatives (2a-2l)Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Thiazole corePotent AChE inhibitors (IC50 values in the low µM to nM range), weak BChE inhibition[7]

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the biological activity of compounds discussed in this guide.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for hOAT)

This protocol is a generalized procedure based on the principles of enzyme kinetics.

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human ornithine aminotransferase (hOAT).

    • Prepare a stock solution of the substrate (e.g., ornithine) and the co-factor (pyridoxal 5'-phosphate, PLP) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Inhibitor Preparation:

    • Dissolve the test compounds (analogs of (3S,4R)-4-aminooxan-3-ol) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or coupled reporter molecule at a specific wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration.

    • Fit the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition) to determine the IC50 or Ki value.

Protocol 2: Radioligand Binding Assay (e.g., for Monoamine Transporters)

This protocol outlines a method to determine the binding affinity of test compounds to a specific transporter.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the transporter of interest (e.g., DAT, NET, or SERT).

    • Homogenize the cells and isolate the membrane fraction by centrifugation.

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a known concentration of a radiolabeled ligand that specifically binds to the transporter (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the bound from the unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizing SAR and Experimental Workflows

Core Scaffold Comparison

cluster_0 Five-Membered Ring cluster_1 Six-Membered Ring cluster_2 Seven-Membered Ring A (3R,4R)-4-Aminooxolan-3-ol (Rigid Scaffold) B (3S,4R)-4-Aminooxan-3-ol (Flexible Scaffold) C 4-Aminooxepane (Highly Flexible Scaffold) A Core Scaffold (e.g., Aminooxan) B Ring Size A->B influences C Stereochemistry A->C influences D N-Substitutions A->D influences E Ring Substitutions A->E influences F Biological Activity (Potency & Selectivity) B->F C->F D->F E->F A Prepare Enzyme, Substrate, & Inhibitor B Pre-incubate Enzyme & Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress C->D E Data Analysis (Calculate IC50/Ki) D->E

References

A Comparative Framework for the Evaluation of Novel GABA Analogues: The Case of (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel gamma-aminobutyric acid (GABA) analogues is a critical frontier in neuroscience and pharmacology. These compounds hold the potential for more selective and efficacious treatments for a range of neurological and psychiatric disorders.[1][2] This guide provides a comprehensive framework for the meta-analysis and comparative evaluation of new chemical entities in this class, using the sparsely documented molecule, (3S,4R)-4-aminooxan-3-ol hydrochloride, as a case study.

While extensive peer-reviewed biological data on this compound is not yet publicly available, its structural similarity to known GABA analogues suggests its potential interaction with GABA receptors. This guide, therefore, outlines the essential experimental path forward to characterize such a compound and objectively compare its performance against established alternatives.

Foundational Understanding: The GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system.[1] Its receptors, principally GABA-A and GABA-B, are crucial targets for therapeutic intervention.[3][4] Understanding the nuanced interactions of a novel analogue with these receptors is paramount.

The GABA-A Receptor Complex

The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[1] This receptor complex also possesses multiple allosteric binding sites, such as the benzodiazepine site, which can modulate the receptor's response to GABA.[1][5]

Signaling Pathway of the GABA-A Receptor

GABAA_Pathway GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R binds to Cl_channel Chloride Channel (Closed) Cl_open Chloride Channel (Open) GABAA_R->Cl_open induces conformational change Cl_ion Cl- Ions Cl_open->Cl_ion allows influx of Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization leading to BZ_Site Benzodiazepine Binding Site BZ_Site->GABAA_R modulates Modulator Allosteric Modulator (e.g., Benzodiazepine) Modulator->BZ_Site binds to GABAA_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize 1. Homogenize rat brains in sucrose buffer Centrifuge1 2. Centrifuge at 1,000 x g Homogenize->Centrifuge1 Supernatant1 3. Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 4. Centrifuge supernatant at 140,000 x g Supernatant1->Centrifuge2 Resuspend1 5. Resuspend pellet in deionized water Centrifuge2->Resuspend1 Homogenize2 6. Homogenize pellet Resuspend1->Homogenize2 Centrifuge3 7. Centrifuge at 140,000 x g Homogenize2->Centrifuge3 Wash 8. Wash pellet with binding buffer (repeat) Centrifuge3->Wash FinalPellet 9. Resuspend final pellet in binding buffer Wash->FinalPellet Incubate 10. Incubate membrane prep with: - [³H]muscimol (radioligand) - Test compound (various conc.) - Non-specific binding control (e.g., excess GABA) FinalPellet->Incubate Terminate 11. Terminate reaction by rapid filtration Incubate->Terminate WashFilter 12. Wash filters to remove unbound radioligand Terminate->WashFilter Scintillation 13. Quantify radioactivity by liquid scintillation counting WashFilter->Scintillation Calculate 14. Calculate specific binding Scintillation->Calculate Plot 15. Plot competition curve Calculate->Plot Determine 16. Determine IC50 and Ki values Plot->Determine

References

A Senior Application Scientist's Guide to Benchmarking the Preclinical Safety of (3S,4R)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Safety Landscape for Novel Heterocyclic Compounds

In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the scaffold of a significant percentage of physiologically active pharmaceuticals.[1] Their structural diversity and ability to interact with a wide range of biological targets make them invaluable. However, this same reactivity necessitates a rigorous and early assessment of their safety profile to de-risk their progression towards clinical development.[2][3] Unexpected toxicity remains a leading cause of attrition at all stages of drug development.[4]

This guide provides a comprehensive framework for benchmarking the preclinical safety of (3S,4R)-4-aminooxan-3-ol hydrochloride, a novel aminooxan derivative. While specific toxicological data for this compound is not extensively published, this document serves as a practical guide for researchers, scientists, and drug development professionals on how to establish its safety profile against structurally similar compounds or other relevant benchmarks. We will delve into the critical safety assays, explaining the causality behind experimental choices and providing detailed, self-validating protocols. Our focus is on generating a robust, reliable, and regulatory-compliant dataset covering genotoxicity, cardiotoxicity, hepatotoxicity, and acute systemic toxicity.

Defining the Comparators: A Rationale-Driven Approach

The selection of appropriate comparator compounds is crucial for a meaningful benchmark. For this compound, a logical set of comparators would include:

  • Stereoisomers: The alternate stereoisomers, such as (3R,4S)-4-aminooxan-3-ol hydrochloride and (3S,4S)-4-aminooxan-3-ol hydrochloride, should be included to determine if toxicity is stereospecific.[5][6]

  • Structural Analogs: Compounds with the same aminooxan core but with varied substitutions. This helps in building a structure-activity relationship (SAR) for toxicity.

  • Scaffold Variants: Related heterocyclic structures, for instance, (3R,4R)-4-aminooxolan-3-ol, can provide insights into the role of the ring system in the safety profile.[7]

  • Benchmark Drugs: If the therapeutic target is known, including existing drugs with a similar mechanism of action provides a clinically relevant safety benchmark.

Genotoxicity Assessment: The Ames Test

The evaluation of a compound's potential to cause genetic mutations is a critical first step in safety assessment, as genotoxicity is often linked to carcinogenicity.[2] The bacterial reverse mutation assay, or Ames test, is a widely accepted and rapid method for identifying point mutations.[8][9][10]

Scientific Rationale

The Ames test utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium.[9] The inclusion of a rat liver S9 fraction is crucial to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[8][11]

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis strain_prep 1. Prepare overnight cultures of Salmonella strains (e.g., TA98, TA100) mix 4. Mix bacteria, test compound, and S9 mix (or buffer) in molten top agar strain_prep->mix s9_prep 2. Prepare S9 metabolic activation mix (optional) s9_prep->mix compound_prep 3. Prepare serial dilutions of test compound compound_prep->mix plate 5. Pour mixture onto minimal glucose agar plates mix->plate incubate 6. Incubate plates at 37°C for 48-72 hours plate->incubate count 7. Count revertant colonies incubate->count analyze 8. Analyze data for dose-dependent increase in revertants count->analyze

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Detailed Protocol: Ames Test
  • Strain Preparation: Inoculate cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and grow overnight in nutrient broth.[8]

  • Metabolic Activation: On the day of the experiment, prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP, G6P). Keep on ice.[11]

  • Test Article Preparation: Prepare a range of concentrations of this compound and comparator compounds. A vehicle control (e.g., DMSO) and positive controls (known mutagens) are essential.

  • Plating (Pre-incubation Method):

    • To sterile tubes, add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates), and 0.1 mL of the test article dilution.[8]

    • Incubate the mixture at 37°C for 20-30 minutes with shaking.[10]

    • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube, vortex briefly, and pour onto minimal glucose agar plates.[11]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

Data Presentation: Genotoxicity
CompoundConcentration (µ g/plate )Strain TA98 (-S9) Revertants/PlateStrain TA98 (+S9) Revertants/PlateStrain TA100 (-S9) Revertants/PlateStrain TA100 (+S9) Revertants/PlateMutagenic Potential
(3S,4R)-4-aminooxan-3-ol HCl 0.1
1
10
100
Comparator A (Stereoisomer) 0.1
1
10
100
Positive Control (-S9)
Positive Control (+S9)
Vehicle Control

Cardiotoxicity Assessment: The hERG Assay

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[12][13] Therefore, assessing a compound's hERG liability early in development is a regulatory requirement and a critical safety checkpoint.[14][15]

Scientific Rationale

The hERG channel is crucial for the repolarization phase of the cardiac action potential.[14] Inhibition of this channel delays repolarization, prolonging the QT interval on an electrocardiogram.[13] The automated patch-clamp assay provides a high-throughput method to directly measure the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).[12][13] By applying a specific voltage protocol, the activity of the channel can be measured before and after the application of the test compound, allowing for the calculation of a half-maximal inhibitory concentration (IC50).

Experimental Workflow: Automated Patch-Clamp hERG Assay

hERG_Workflow cluster_apc Automated Patch-Clamp System prep_cells 1. Culture and harvest hERG-expressing cells (e.g., HEK293) load_cells 3. Load cell suspension into the system prep_cells->load_cells prep_compounds 2. Prepare compound plate with serial dilutions and controls compound_app 6. Sequentially apply increasing concentrations of test compound prep_compounds->compound_app initiate_run 4. Initiate experiment: Cell capture, sealing, and whole-cell configuration load_cells->initiate_run baseline 5. Record baseline hERG currents (Vehicle application) initiate_run->baseline baseline->compound_app record_current 7. Record hERG current at each concentration compound_app->record_current analyze 8. Analyze data: Calculate % inhibition and determine IC50 record_current->analyze OECD420_Workflow start Start with initial dose (e.g., 300 mg/kg) dose_group Administer single oral dose to a group of animals (n=5) start->dose_group observe Observe for 14 days: Mortality, clinical signs, body weight changes dose_group->observe outcome1 No evident toxicity or mortality observe->outcome1 Outcome? outcome2 Evident toxicity (but <2 deaths) observe->outcome2 outcome3 2 or more deaths observe->outcome3 decision1 Test at next higher dose (e.g., 2000 mg/kg) outcome1->decision1 Proceed decision2 No further testing needed. Estimate toxicity class. outcome2->decision2 Stop decision3 Test at next lower dose (e.g., 50 mg/kg) outcome3->decision3 Proceed decision1->dose_group Re-test end Classify substance based on GHS decision2->end decision3->dose_group Re-test

References

Safety Operating Guide

A Guide to the Safe Handling of (3S,4R)-4-aminooxan-3-ol hydrochloride: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (3S,4R)-4-aminooxan-3-ol hydrochloride. By understanding the inherent hazards of this compound and implementing the rigorous protocols outlined below, you can ensure a safe and efficient workflow. This document moves beyond a simple checklist, offering a framework of self-validating procedures grounded in established scientific and safety principles.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

These classifications are the cornerstone of our safety protocols. They indicate that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation. Therefore, our protective measures must create a robust barrier against these routes of entry.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations of their necessity.

PPE Component Specification Justification for Use
Hand Protection Nitrile glovesNitrile provides excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.[3] It is crucial to prevent skin contact, as the compound is a known skin irritant (H315).
Eye Protection Safety glasses with side shields or gogglesTo prevent serious eye irritation (H319), direct splashes or aerosolized particles must be prevented from contacting the eyes. Standard prescription glasses are not a substitute.[4]
Body Protection Laboratory coatA standard lab coat will protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo mitigate the risk of respiratory tract irritation (H335), handling of the solid compound or any solutions should be performed in an environment with adequate ventilation to minimize inhalation of dust or aerosols.[5][6]

Expert Insight: The causality behind these PPE choices is directly linked to the GHS hazard classifications. For instance, the mandate for nitrile gloves is not arbitrary; it's a specific countermeasure against the H315 hazard. Similarly, the use of a fume hood directly addresses the H335 warning by containing potentially harmful dust and aerosols.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is clearly labeled and kept tightly closed when not in use.

Step 2: Weighing and Solution Preparation

  • All weighing of the solid compound should be conducted in a chemical fume hood to prevent inhalation of airborne particles.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Handle all solutions with the same level of precaution as the solid material.

Step 3: Post-Handling

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

  • Clean any contaminated surfaces with an appropriate solvent and then soap and water.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any associated contaminated materials is essential to protect both personnel and the environment.

Step 1: Waste Segregation

  • All solid waste (e.g., excess compound, contaminated weigh boats) and liquid waste (e.g., unused solutions, rinsates) containing this compound must be collected in a designated, labeled hazardous waste container.[7][8]

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

Step 2: Contaminated PPE Disposal

  • Used gloves, disposable lab coats, and any other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Do not discard contaminated PPE in the regular trash.

Step 3: Empty Container Disposal

  • Empty containers must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[7]

  • After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced or removed to prevent misuse.[2][7]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and safety measures in the handling and disposal workflow for this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_disposal Waste Management cluster_cleanup Final Steps start Start: Receive Compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe handling Handle in Fume Hood (Weighing, Solution Prep) ppe->handling dispose_solid Segregate Solid Waste (Hazardous Waste Container) handling->dispose_solid Post-Experiment dispose_liquid Segregate Liquid Waste (Hazardous Waste Container) handling->dispose_liquid Post-Experiment dispose_ppe Dispose of Contaminated PPE (Hazardous Waste) handling->dispose_ppe Post-Experiment decontaminate Decontaminate Glassware & Triple-Rinse Containers handling->decontaminate Post-Experiment wash Wash Hands Thoroughly dispose_solid->wash dispose_liquid->wash dispose_ppe->wash rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate rinsate->wash end End of Procedure wash->end

References

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